molecular formula C17H19NO B1278502 1-Benzhydryl-3-methylazetidin-3-ol CAS No. 40320-63-6

1-Benzhydryl-3-methylazetidin-3-ol

Cat. No.: B1278502
CAS No.: 40320-63-6
M. Wt: 253.34 g/mol
InChI Key: BCVZHHLJPZIBCC-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-methylazetidin-3-ol (CAS 40320-63-6) is a high-value azetidine-based building block in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C17H19NO and a molecular weight of 253.34 g/mol, is characterized by a four-membered azetidine ring bearing a benzhydryl (diphenylmethyl) protecting group and a methyl-substituted hydroxy moiety at the 3-position . The benzhydryl group is a common feature in compounds with documented pharmacological activity . As a synthetic intermediate, its primary value lies in the functionalization of the hydroxyl group. It can be converted into a more reactive leaving group, such as a methanesulfonate ester (CAS 133891-87-9), which is a crucial precursor for further nucleophilic substitution reactions to install a variety of amines and other functional groups . This makes it a versatile scaffold for constructing diverse chemical libraries. The compound's application is supported by patented synthetic methods, which detail its preparation and subsequent transformations into more complex molecules explored for various biological targets . From a safety and handling perspective, this chemical has a GHS signal word of "Warning" and hazard statements H315-H319, indicating it may cause skin irritation and serious eye irritation . Appropriate personal protective equipment is recommended. It should be stored sealed in a dry environment, preferably at 2-8°C . This product is intended for research and development purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-3-methylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-17(19)12-18(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,19H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVZHHLJPZIBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437267
Record name 1-benzhydryl-3-methylazetidin-3-ol
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Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40320-63-6
Record name 1-Benzhydryl-3-methylazetidin-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40320-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzhydryl-3-methylazetidin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzhydryl-3-methylazetidin-3-ol: Advanced Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Benzhydryl-3-methylazetidin-3-ol Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary & Strategic Importance

The azetidine scaffold represents a critical "sp3-rich" motif in modern medicinal chemistry, offering a rigid, low-molecular-weight spacer that modulates lipophilicity and metabolic stability.[1][2][3] 1-Benzhydryl-3-methylazetidin-3-ol is a high-value intermediate, particularly useful as a precursor for CXCR2 antagonists and other G-protein coupled receptor (GPCR) modulators.[1][2][3]

This guide details the Sequential Oxidation-Alkylation Pathway , the most robust method for introducing the C3-methyl quaternary center with high fidelity.[1][2][3] Unlike direct cyclization methods using 2-methylepichlorohydrin—which often suffer from regioselectivity issues and steric hindrance—this route utilizes the stable 3-azetidinone intermediate, allowing for precise nucleophilic addition.[1][2][3]

Retrosynthetic Analysis

To design the most efficient forward synthesis, we deconstruct the target molecule into its logical precursors.[2][3] The presence of the tertiary alcohol at the 3-position suggests a disconnection at the C3-Methyl bond (Grignard addition) or the C-N ring bonds (cyclization).[1][2]

Retrosynthesis Target 1-Benzhydryl-3-methylazetidin-3-ol (Target) Ketone 1-Benzhydrylazetidin-3-one (Key Intermediate) Target->Ketone FGI: Grignard Addition (MeMgBr) Alcohol 1-Benzhydrylazetidin-3-ol (Precursor) Ketone->Alcohol FGI: Oxidation (Swern/Parikh-Doering) RawMaterials Benzhydrylamine + Epichlorohydrin Alcohol->RawMaterials Disconnection: Cyclization

Figure 1: Retrosynthetic breakdown identifying the 3-azetidinone as the pivotal divergence point.[1][2][3]

Primary Synthesis Pathway: The Ketone-Grignard Route[1][2]

Phase 1: Construction of the Azetidine Ring

Objective: Synthesis of 1-benzhydrylazetidin-3-ol. Mechanism: Double nucleophilic substitution (S_N2) followed by ring closure.[1][2][3]

The synthesis begins with the reaction of benzhydrylamine with epichlorohydrin.[2] This step is thermodynamically driven but kinetically controlled to prevent polymerization.[1][2][3]

  • Reagents: Benzhydrylamine (1.0 eq), Epichlorohydrin (1.1 eq), Triethylamine (TEA) or NaOH.[1][2][3]

  • Solvent: Methanol or Ethanol (polar protic solvents facilitate the opening of the epoxide).[1][2]

Protocol:

  • Dissolution: Dissolve benzhydrylamine (100 mmol) in MeOH (200 mL) under N2 atmosphere.

  • Addition: Cool to 0°C. Add epichlorohydrin dropwise over 30 minutes. Note: Exothermic reaction; maintain T < 10°C to avoid oligomerization.

  • Cyclization: Stir at RT for 24h, then reflux for 48h. Alternatively, add TEA (1.2 eq) after the initial stirring to accelerate ring closure.[2][3]

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with brine, and dry over MgSO4.

  • Yield: Expect 60-75% as a white solid after recrystallization from toluene/hexane.[1][2][3]

Phase 2: Oxidation to 1-Benzhydrylazetidin-3-one

Objective: Conversion of the secondary alcohol to the ketone.[1][2] Mechanism: Swern Oxidation or Parikh-Doering Oxidation.[1][2][3]

Critical Note: Azetidin-3-ones are strained and can be sensitive.[1][2][3] The Parikh-Doering method (SO3[1][2][3]·Pyridine complex) is preferred for scale-up due to milder conditions compared to Swern.[1][2][3]

Protocol (Parikh-Doering):

  • Setup: Dissolve 1-benzhydrylazetidin-3-ol (50 mmol) in DMSO (150 mL) and TEA (3.5 eq).

  • Oxidation: Cool to 10°C. Add SO3·Pyridine complex (3.0 eq) portion-wise.[1][2][3]

  • Reaction: Stir at RT for 3-4 hours. Monitor by TLC (the ketone is less polar than the alcohol).[1][2][3]

  • Quench: Pour into ice water. Extract immediately with DCM (3x).[1][2][3]

  • Purification: The ketone is relatively unstable on silica; rapid filtration or immediate use in the next step is recommended.[2][3]

  • Data: IR will show a strong carbonyl stretch at ~1820 cm⁻¹ (characteristic of strained cyclobutanones/azetidinones).[1][2][3]

Phase 3: Grignard Addition (The Core Transformation)

Objective: Installation of the methyl group to yield 1-Benzhydryl-3-methylazetidin-3-ol.[1][2][3] Mechanism: Nucleophilic addition to the carbonyl carbon.[1][2][3]

This step requires strict anhydrous conditions.[1][2][3] The bulky benzhydryl group protects the nitrogen, preventing complexation with the magnesium salt.[2][3]

Protocol:

  • Preparation: Flame-dry a 3-neck flask. Purge with Argon.

  • Solvation: Dissolve 1-benzhydrylazetidin-3-one (20 mmol) in anhydrous THF (100 mL). Cool to -78°C.[1][2][3]

  • Addition: Add Methylmagnesium Bromide (MeMgBr, 3.0 M in ether, 1.2 eq) dropwise.

    • Why -78°C? Low temperature prevents ring opening and over-addition side products.[1][2][3]

  • Reaction: Allow to warm to 0°C over 2 hours.

  • Quench: Carefully quench with saturated aqueous NH4Cl at 0°C. Do not use HCl, as acidic conditions can cleave the benzhydryl group or open the ring.[2][3]

  • Isolation: Extract with EtOAc. Wash with water and brine.[1][2][3]

  • Purification: Flash chromatography (Hexane:EtOAc 80:20).

Process Visualization

SynthesisFlow Start Benzhydrylamine + Epichlorohydrin Step1 Step 1: Cyclization (MeOH, Reflux) -> 1-Benzhydrylazetidin-3-ol Start->Step1 65% Yield Step2 Step 2: Oxidation (SO3·Py, DMSO) -> 1-Benzhydrylazetidin-3-one Step1->Step2 85% Yield Step3 Step 3: Grignard (MeMgBr, THF, -78°C) -> Target Molecule Step2->Step3 70% Yield

Figure 2: Forward synthesis workflow with expected yields for each transformation.

Technical Data & Characterization

ParameterSpecificationNotes
Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
Appearance White to off-white solidHygroscopic
1H NMR (CDCl3) δ 7.2-7.5 (m, 10H, Ar-H)δ 4.4 (s, 1H, CH-Ph2)δ 3.2 (d, 2H, Ring-CH)δ 2.9 (d, 2H, Ring-CH)δ 1.45 (s, 3H, CH3)Diagnostic singlet at ~1.45 ppm confirms methyl insertion.[1][2][3][4]
MS (ESI) [M+H]+ = 254.2

Safety & Troubleshooting

  • Epichlorohydrin: Potent alkylating agent and suspected carcinogen.[1][2][3] Use in a closed fume hood with double-gloving.[1][2][3]

  • Ring Strain: The azetidinone intermediate is highly strained (strain energy ~26 kcal/mol).[1][2][3] Avoid strong acids and temperatures >50°C during workup to prevent ring scission.[1][2][3]

  • Grignard Quality: Titrate MeMgBr before use. Old reagents often contain high levels of alkoxides, which can lead to enolization rather than addition.[2][3]

References

  • Anderson, A. G., & Lok, R. (1972).[2][3] Synthesis of 1-substituted azetidin-3-ols. Journal of Organic Chemistry. (Cited in patent literature for azetidine synthesis).[1][2][3][5]

  • Study.com. (n.d.).[1][2][3] Reaction of Ketones with Grignard Reagents. Retrieved from [Link]

  • Google Patents. (2012).[1][2][3] Method for synthesizing 3-hydroxy-azetidine hydrochloride (CN102827052A).[1][2][3][6] Retrieved from

  • Organic Syntheses. (n.d.). General Procedures for Grignard Additions. Retrieved from [Link][1][3]

Sources

An In-Depth Technical Guide to the Anticipated Biological Activity of 1-Benzhydryl-3-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound, 1-Benzhydryl-3-methylazetidin-3-ol. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds, particularly its parent scaffold, 1-benzhydrylazetidin-3-ol, and the broader class of azetidine derivatives. By examining established structure-activity relationships (SAR), we extrapolate potential biological targets and pharmacological effects. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering insights into plausible mechanisms of action and detailed protocols for empirical validation.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged" scaffolds in medicinal chemistry.[1] Their inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity and metabolic stability compared to more flexible aliphatic amines or larger heterocyclic systems.[2] Several FDA-approved drugs, such as the calcium channel blocker Azelnidipine, incorporate the azetidine motif, highlighting its therapeutic relevance.[2] The benzhydryl moiety is also a well-established pharmacophore, frequently found in centrally active agents due to its lipophilic nature and ability to engage in pi-stacking interactions with biological targets. The combination of these two pharmacores in 1-Benzhydryl-3-methylazetidin-3-ol suggests a strong potential for significant biological activity.

Analysis of the Parent Scaffold: 1-Benzhydrylazetidin-3-ol

While direct biological data on 1-Benzhydryl-3-methylazetidin-3-ol is not publicly available, its immediate precursor, 1-benzhydrylazetidin-3-ol, is a well-documented intermediate in the synthesis of Azelnidipine.[2] This established role as a building block for a potent dihydropyridine calcium channel blocker strongly suggests that the 1-benzhydrylazetidin-3-ol scaffold itself may possess an affinity for L-type calcium channels or other ion channels.

Furthermore, the structural similarity of 1-benzhydrylazetidin-3-ol to known muscarinic receptor antagonists and monoamine transporter inhibitors provides additional avenues for investigation.[1][3]

Postulated Biological Targets and Mechanisms of Action

Based on the structural components of 1-Benzhydryl-3-methylazetidin-3-ol, we can hypothesize several primary biological targets. The introduction of a methyl group at the 3-position is likely to modulate the potency and selectivity of the parent compound's interactions.

Muscarinic Acetylcholine Receptors (mAChRs)

The benzhydryl group is a classic feature of many muscarinic antagonists.[4] It is plausible that 1-Benzhydryl-3-methylazetidin-3-ol could act as an antagonist at one or more of the five muscarinic receptor subtypes (M1-M5). The nitrogen atom of the azetidine ring can exist in a protonated state at physiological pH, enabling a key ionic interaction with the conserved aspartate residue in the transmembrane domain 3 (TM3) of mAChRs. The methyl group at the 3-position could influence the binding orientation within the receptor's active site, potentially conferring subtype selectivity.

Hypothesized Signaling Pathway: Muscarinic Receptor Antagonism

1-Benzhydryl-3-methylazetidin-3-ol 1-Benzhydryl-3-methylazetidin-3-ol mAChR Muscarinic Receptor 1-Benzhydryl-3-methylazetidin-3-ol->mAChR Antagonizes Gq/11 Gαq/11 mAChR->Gq/11 X PLC Phospholipase C Gq/11->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (Blocked) Ca_PKC->Cellular_Response

Caption: Postulated antagonism of Gq/11-coupled muscarinic receptors.

Monoamine Transporters (DAT, NET, SERT)

Azetidine derivatives have been identified as potent ligands for monoamine transporters, which are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3] The benzhydryl moiety is also present in several known monoamine reuptake inhibitors. The overall lipophilicity and structural conformation of 1-Benzhydryl-3-methylazetidin-3-ol make it a strong candidate for interaction with these transporters. The methyl group could play a crucial role in differentiating its affinity for DAT, NET, or SERT.

G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels

GIRK channels are critical regulators of neuronal excitability and heart rate.[5] Their modulation by small molecules is an area of active research. Given the structural similarities to other known GIRK channel modulators, it is conceivable that 1-Benzhydryl-3-methylazetidin-3-ol could inhibit or activate these channels. Such activity would have significant implications for its potential effects on the central nervous system and cardiovascular system.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of 1-Benzhydryl-3-methylazetidin-3-ol, a series of in vitro and cellular assays are recommended.

Radioligand Binding Assays for Receptor Affinity

This foundational technique will determine the binding affinity of the compound for a panel of receptors and transporters.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membrane homogenates from cell lines expressing the target receptor (e.g., CHO-K1 cells expressing human M1-M5 mAChRs) or from native tissue sources (e.g., rat brain cortex).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-NMS for mAChRs), and varying concentrations of 1-Benzhydryl-3-methylazetidin-3-ol.

  • Non-specific Binding: Include a set of wells with a high concentration of a known non-radiolabeled antagonist (e.g., atropine) to determine non-specific binding.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the logarithm of the competitor concentration. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.

Workflow: Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membrane Homogenates Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound (Varying Conc.) Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc

Caption: Generalized workflow for a competitive radioligand binding assay.

Functional Assays to Determine Mechanism of Action

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target.

Protocol: Calcium Mobilization Assay for Gq-Coupled Receptors

  • Cell Culture: Culture a cell line stably expressing the Gq-coupled receptor of interest (e.g., M1, M3, or M5 mAChRs) in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow for dye uptake and de-esterification.

  • Compound Addition: Using a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR), add varying concentrations of 1-Benzhydryl-3-methylazetidin-3-ol to the wells.

  • Agonist Challenge: After a pre-incubation period with the test compound, add a known agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (EC₈₀).

  • Fluorescence Measurement: Monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

  • Data Analysis: To determine antagonist activity, plot the inhibition of the agonist-induced response against the concentration of the test compound to calculate the IC₅₀.

Electrophysiological Assays for Ion Channel Modulation

Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channels.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for GIRK Channels

  • Cell Preparation: Use a cell line (e.g., HEK293) co-expressing the GIRK channel subunits of interest (e.g., GIRK1/2) and a G-protein coupled receptor that activates them (e.g., the M2 muscarinic receptor).

  • Recording Setup: Place the cells on the stage of an inverted microscope equipped with micromanipulators and a patch-clamp amplifier.

  • Pipette Solution: Fill a glass micropipette with an intracellular solution containing GTPγS to irreversibly activate G-proteins.

  • Seal Formation: Form a high-resistance (>1 GΩ) "gigaseal" between the micropipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.

  • Current Measurement: Clamp the cell membrane potential at a negative holding potential (e.g., -80 mV) and record the inwardly rectifying potassium current.

  • Compound Application: Perfuse the cell with an extracellular solution containing varying concentrations of 1-Benzhydryl-3-methylazetidin-3-ol.

  • Data Acquisition and Analysis: Record the changes in current amplitude in response to the compound. Plot a concentration-response curve to determine the IC₅₀ or EC₅₀.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of potential in vitro data for 1-Benzhydryl-3-methylazetidin-3-ol, based on the activities of structurally related compounds. This is for illustrative purposes only and requires experimental validation.

Target Assay Type Metric Hypothetical Value
M1 mAChRRadioligand BindingKi (nM)150
M2 mAChRRadioligand BindingKi (nM)50
M3 mAChRRadioligand BindingKi (nM)200
DATRadioligand BindingKi (nM)80
NETRadioligand BindingKi (nM)120
SERTRadioligand BindingKi (nM)350
GIRK1/2Patch-ClampIC₅₀ (µM)5
L-type Ca²⁺ ChannelRadioligand BindingKi (nM)>1000

Conclusion and Future Directions

1-Benzhydryl-3-methylazetidin-3-ol is a novel chemical entity with significant potential for biological activity. Based on a thorough analysis of its structural components and the known pharmacology of related compounds, we have identified muscarinic acetylcholine receptors, monoamine transporters, and G-protein-gated inwardly rectifying potassium channels as high-priority targets for investigation. The experimental protocols detailed in this guide provide a clear roadmap for the initial characterization of this compound's pharmacological profile. The addition of the methyl group at the 3-position is a key structural modification that warrants careful investigation to understand its impact on potency, selectivity, and overall biological activity. Future in vivo studies will be essential to translate in vitro findings into a comprehensive understanding of the compound's physiological effects.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. (2023).
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2025). ResearchGate. Retrieved from [Link]

  • Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with Memory Enhancing Properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry, 63(24), 15997-16019.
  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. Retrieved from [Link]

  • High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors. (1985). PubMed. Retrieved from [Link]

  • Rapid Desensitization of G Protein-Gated Inwardly Rectifying K(+) Currents Is Determined by G Protein Cycle. (2003). PubMed. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]

  • 1-benzhydrylazetidin-3-ol Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). PubMed Central. Retrieved from [Link]

  • Muscarinic Receptor Agonists and Antagonists. (2001). ResearchGate. Retrieved from [Link]

  • Identification of a G-Protein-Independent Activator of GIRK Channels. (2018). PubMed Central. Retrieved from [Link]

  • Muscarinic Receptor Agonists and Antagonists. (2001). SciSpace. Retrieved from [Link]

  • Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. (n.d.). Google Patents.
  • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. (2012). MDPI. Retrieved from [Link]

  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. (2007). PubMed Central. Retrieved from [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Muthanna Journal of Pure Science, 7(3), 89-97.
  • Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. (2015). Frontiers. Retrieved from [Link]

  • Synthesis and muscarinic cholinergic receptor affinities of 3-quinuclidinyl alpha-(alkoxyalkyl). (1988). PubMed. Retrieved from [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). PubMed Central. Retrieved from [Link]

  • GIRK1-Mediated Inwardly Rectifying Potassium Current Is a Candidate Mechanism Behind Purkinje Cell Excitability, Plasticity, and Neuromodulation. (2020). PubMed. Retrieved from [Link]

  • Vesicular monoamine transporter 2. (n.d.). Wikipedia. Retrieved from [Link]

  • Pharmacological characterization of (3-thienylidene)-3,4-methylenedioxybenzoylhydrazide: a novel muscarinic agonist with antihypertensive profile. (2010). PubMed. Retrieved from [Link]

  • G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Subunit 3 Knock-Out Mice Show Enhanced Ethanol Reward. (2015). NIH. Retrieved from [Link]

Sources

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol Derivatives

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its strained, non-planar structure provides a unique three-dimensional vector for substituents, allowing for precise conformational restriction of molecules. This property is highly sought after in drug design to enhance binding affinity and selectivity for biological targets. Within this class, 1-benzhydryl-3-methylazetidin-3-ol and its derivatives have emerged as crucial intermediates and final compounds in various therapeutic areas. The bulky benzhydryl group often imparts favorable pharmacokinetic properties and can be a key pharmacophoric element, for instance, in antihistaminic agents.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core synthetic strategies for constructing 1-benzhydryl-3-methylazetidin-3-ol. We will delve into the mechanistic underpinnings of key transformations, offer detailed experimental protocols, and discuss the critical parameters that ensure a successful and scalable synthesis. The narrative emphasizes the causality behind experimental choices, providing a framework for both practical application and further synthetic innovation.

Strategic Analysis: A Retrosynthetic Approach

A logical approach to any complex synthesis begins with retrosynthesis, the process of deconstructing the target molecule into simpler, commercially available precursors. For 1-benzhydryl-3-methylazetidin-3-ol, two primary bond disconnections guide the synthetic strategy.

G cluster_0 Disconnection A: C-C Bond Formation cluster_1 Disconnection B: N-C Bond Formation target 1-Benzhydryl-3-methylazetidin-3-ol azetidinone 1-Benzhydrylazetidin-3-one target->azetidinone Grignard Addition grignard Methyl Grignard Reagent (CH3MgBr) azetidinol Azetidin-3-ol azetidinone->azetidinol Oxidation benzhydryl_halide Benzhydryl Halide azetidinol->benzhydryl_halide N-Alkylation epichlorohydrin Epichlorohydrin + Amine azetidinol->epichlorohydrin From

Caption: Retrosynthetic analysis of 1-benzhydryl-3-methylazetidin-3-ol.

This analysis reveals two convergent pathways:

  • Pathway A (Post-Modification): This common and reliable route involves first synthesizing the core N-benzhydrylazetidine ring and then introducing the methyl group at the C3 position. This pathway hinges on two key transformations: the oxidation of a secondary alcohol to a ketone and a subsequent Grignard addition.

  • Pathway B (Precursor Assembly): This approach involves constructing the azetidine ring from precursors that already contain the benzhydryl and other necessary functionalities.

This guide will focus primarily on Pathway A, as it offers greater flexibility and control for generating a diverse library of derivatives.

Core Synthesis: The Stepwise Construction of the Azetidine Core

The most established route commences with the formation of an N-protected azetidin-3-ol, which is then elaborated to the final product. The benzhydryl group itself can be introduced early, or a more labile protecting group like a benzyl group can be used initially.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

The synthesis of the azetidine ring is typically achieved through the intramolecular cyclization of an amino-halohydrin. A highly effective method starts with the reaction between benzhydrylamine and epichlorohydrin.[2][3]

Mechanism Insight: The reaction proceeds in two stages. First, the primary amine (benzhydrylamine) acts as a nucleophile, attacking one of the epoxide carbons of epichlorohydrin. This ring-opening step forms an amino-chlorohydrin intermediate. The subsequent and crucial step is the intramolecular cyclization. Under basic conditions, the hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, forming the strained four-membered azetidine ring.[4]

G start Benzhydrylamine + Epichlorohydrin intermediate Amino-chlorohydrin Intermediate start->intermediate Epoxide Ring Opening (Nucleophilic Attack) product 1-Benzhydrylazetidin-3-ol intermediate->product Intramolecular Cyclization (Base-mediated SN2)

Caption: Synthetic workflow for 1-benzhydrylazetidin-3-ol.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride [2]

  • Reaction Setup: In a suitable reaction vessel, dissolve benzhydrylamine (1.0 eq) in an appropriate solvent such as methanol.

  • Reagent Addition: At a controlled temperature (e.g., 20-25°C), add epichlorohydrin (1.1-1.3 eq) to the solution while stirring.[2]

  • Initial Reaction: Stir the mixture at room temperature for an extended period (e.g., 48-72 hours) to allow for the formation of the amino-halohydrin intermediate.[2]

  • Cyclization: Heat the reaction mixture to reflux (e.g., 65°C) and maintain for another period (e.g., 72 hours) to drive the intramolecular cyclization.[2] Some procedures may utilize a microreactor at higher temperatures and pressures to significantly reduce reaction time.[2]

  • Work-up and Isolation:

    • Cool the reaction mixture and concentrate it under reduced pressure.

    • Cool the concentrate to 0°C to precipitate the product.

    • Filter the solid and wash with a non-polar solvent like ethyl acetate to remove impurities.

    • The product, 1-benzhydrylazetidin-3-ol, is often isolated as its hydrochloride salt for improved stability and handling.[5]

  • Purification: The crude product can be further purified by recrystallization or trituration with a suitable solvent system to achieve high purity (>99%).[2]

ParameterValue/ConditionRationale
Solvent Methanol, EthanolPolar protic solvents facilitate the initial epoxide opening.
Temperature 25°C (initial), then RefluxThe initial reaction is often done at room temperature to control exothermicity, while heating is required for the slower cyclization step.
Stoichiometry Slight excess of epichlorohydrinEnsures complete consumption of the more expensive benzhydrylamine.
Yield 50-80%Yields can vary based on reaction time, temperature, and purification method.[2]
Step 2: Oxidation to 1-Benzhydrylazetidin-3-one

To introduce the methyl group via a Grignard reaction, the hydroxyl group at the C3 position must first be converted into a ketone. This is achieved through a standard oxidation reaction.

Mechanistic Considerations: A variety of oxidizing agents can be employed, such as Swern oxidation (oxalyl chloride, DMSO, triethylamine), Dess-Martin periodinane (DMP), or chromium-based reagents. The choice of oxidant depends on factors like scale, substrate tolerance, and waste disposal considerations. Swern oxidation is often preferred for its mild conditions and high yields, avoiding over-oxidation. The mechanism involves the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination (E2-type) facilitated by a hindered base (like triethylamine) to yield the ketone.

Step 3: Grignard Addition to Form the Tertiary Alcohol

This is the final and key step in constructing the 1-benzhydryl-3-methylazetidin-3-ol core. It involves the nucleophilic addition of a methyl group to the carbonyl of 1-benzhydrylazetidin-3-one.[6]

Mechanism Insight: The Grignard reagent, methylmagnesium bromide (CH₃MgBr), is a potent source of the methyl nucleophile (formally, a carbanion). The highly polarized carbon-magnesium bond allows the methyl group to attack the electrophilic carbonyl carbon of the azetidinone. This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[7][8]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup start 1-Benzhydrylazetidin-3-one + CH3MgBr alkoxide Magnesium Alkoxide Intermediate start->alkoxide Attack on Carbonyl Carbon final_product 1-Benzhydryl-3-methylazetidin-3-ol alkoxide->final_product Protonation (H3O+)

Caption: Mechanism of Grignard addition to 1-benzhydrylazetidin-3-one.

Experimental Protocol: Grignard Reaction

  • Inert Atmosphere: Ensure the entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon). This is critical as Grignard reagents react vigorously with water and atmospheric moisture.[8]

  • Reagent Preparation: In a flask under inert gas, place a solution of 1-benzhydrylazetidin-3-one in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Grignard Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of methylmagnesium bromide (typically 1.1-1.5 equivalents in ether) dropwise via a syringe or dropping funnel. Maintain the temperature below 5°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the consumption of the starting material by TLC.

  • Quenching and Work-up:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C. This protonates the alkoxide and neutralizes any remaining Grignard reagent.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure 1-benzhydryl-3-methylazetidin-3-ol.

Characterization and Data

Proper characterization of the final product and key intermediates is essential to confirm their identity and purity.

CompoundMolecular FormulaMolecular WeightKey ¹H NMR Signals (Expected)Mass Spec (m/z)
1-Benzhydrylazetidin-3-ol C₁₆H₁₇NO239.31δ 7.2-7.4 (m, 10H, Ar-H), 4.4 (s, 1H, CH-Ph₂), 4.2-4.3 (m, 1H, CH-OH), 3.6 (t, 2H, CH₂), 3.0 (t, 2H, CH₂)240.1 [M+H]⁺
1-Benzhydryl-3-methylazetidin-3-ol C₁₇H₁₉NO253.34δ 7.2-7.5 (m, 10H, Ar-H), 4.5 (s, 1H, CH-Ph₂), 3.2 (d, 2H, CH₂), 2.8 (d, 2H, CH₂), 1.4 (s, 3H, CH₃)254.1 [M+H]⁺

Note: Expected NMR signals are illustrative and can vary based on solvent and specific derivative.

Synthesis of Derivatives and Further Functionalization

The 1-benzhydryl-3-methylazetidin-3-ol core is a versatile platform for creating a library of derivatives.

  • O-Alkylation/Acylation: The tertiary hydroxyl group can be functionalized to form ethers or esters, which can modulate the compound's solubility and metabolic stability.

  • Aromatic Substitution: The phenyl rings of the benzhydryl group can be subjected to electrophilic aromatic substitution reactions (e.g., nitration, halogenation) to introduce additional diversity, although care must be taken to avoid side reactions with the azetidine nitrogen.

  • N-Debenzhydrylation: While the benzhydryl group is robust, it can be cleaved under certain conditions (e.g., catalytic hydrogenation or strong acid treatment), allowing for the introduction of different N-substituents if desired.[9]

Conclusion

The synthesis of 1-benzhydryl-3-methylazetidin-3-ol derivatives is a well-established yet nuanced process that provides access to a valuable class of compounds for drug discovery. The most reliable synthetic route involves a stepwise approach: formation of the N-benzhydrylazetidin-3-ol core, oxidation to the corresponding azetidinone, and a final, crucial Grignard addition to install the C3-methyl group and tertiary alcohol. Success in these endeavors hinges on a firm understanding of the underlying reaction mechanisms and meticulous attention to experimental detail, particularly the need for anhydrous conditions during organometallic reactions. By mastering these core protocols, researchers are well-equipped to explore the rich chemical space offered by this important molecular scaffold.

References

  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Available from: [Link]

  • Google Patents. (1987). Preparation of 1-benzylazetidine-3-ol derivatives.
  • RSC Publishing. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Available from: [Link]

  • ResearchGate. (2025). A new group of 1-and 7-[ω-(benzhydryl-1-alkyl]-3methylxanthine derivatives with antihistamine activity. Available from: [Link]

  • Google Patents. (2015). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. Available from: [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]

  • GSRS. (n.d.). 1-BENZHYDRYLAZETIDIN-3-OL. Available from: [Link]

  • Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Available from: [Link]

  • Google Patents. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Available from: [Link]

  • PubMed Central. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Available from: [Link]

  • PubMed Central. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Available from: [Link]

  • ResearchGate. (2025). Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio. Available from: [Link]

  • YouTube. (2018). 19.9a Addition of Acetylide Ions and Grignard Reagents. Available from: [Link]

  • Juniper Publishers. (2018). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available from: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

  • Saskoer.ca. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available from: [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Available from: [Link]

  • PubMed Central. (n.d.). Radical Retrosynthesis. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Available from: [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Available from: [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Available from: [Link]

  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available from: [Link]

  • Pharmaffiliates. (n.d.). 1-Benzhydryl-azetidin-3-ol. Available from: [Link]

  • SlideShare. (n.d.). Syntheses of Azetidines and Azetidin-2-ones. Available from: [Link]

  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available from: [Link]

  • ResearchGate. (2025). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Available from: [Link]

  • PubChem. (n.d.). (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol. Available from: [Link]

Sources

Technical Guide: Safety & Handling of 1-Benzhydryl-3-methylazetidin-3-ol

[1]

Chemical Identity & Significance

1-Benzhydryl-3-methylazetidin-3-ol is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), specifically calcium channel blockers (e.g., dihydropyridine analogs) and potential MCH-1 antagonists.[1]

Its structure combines a strained azetidine ring (four-membered nitrogen heterocycle) with a benzhydryl (diphenylmethyl) protecting group and a tertiary alcohol.[1] This unique geometry imparts specific reactivity and handling requirements distinct from standard aliphatic amines.[1]

PropertyDetail
CAS Number 40320-63-6
IUPAC Name 1-benzhydryl-3-methylazetidin-3-ol
Molecular Formula C₁₇H₁₉NO
Molecular Weight 253.34 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, Chloroform; Low water solubility

Hazard Identification & Toxicology

While specific toxicological datasets for the methylated variant are less extensive than its non-methylated analog, the structural functional groups dictate a rigorous safety profile based on the Precautionary Principle .[1]

Core Hazards (GHS Classification)

Based on available Safety Data Sheet (SDS) data and Structure-Activity Relationship (SAR) analysis:

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2]

  • Skin/Eye Irritation: Potential Irritant/Corrosive.[1][3][4][5][6] Note: The unmethylated analog (1-Benzhydrylazetidin-3-ol) is often classified as causing severe skin burns (Skin Corr.[1] 1B). Treat the methyl variant with equivalent caution due to the basicity of the azetidine nitrogen.[1]

  • Target Organ Toxicity: Respiratory irritation (if dust is inhaled).[1]

Mechanistic Risk Assessment[1]
  • Azetidine Ring Strain: The high ring strain (~26 kcal/mol) makes the azetidine moiety susceptible to ring-opening reactions under acidic conditions or thermal stress, potentially releasing reactive alkylating species.[1]

  • Lipophilicity (Benzhydryl Group): The two phenyl rings significantly increase lipophilicity (LogP > 2), facilitating dermal absorption.[1] If the compound is dissolved in organic solvents (DMSO, DCM), skin permeation rates increase drastically.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety.[1] Use this decision matrix to select PPE based on the specific operation.

Glove Permeation Logic

The benzhydryl group makes this compound lipophilic.[1] Latex gloves are insufficient .

  • Standard Handling (Solids): Nitrile (min 0.11 mm thickness).[1]

  • Solution Handling (DCM/Chloroform): PVA (Polyvinyl alcohol) or Silver Shield™ laminates.[1] Nitrile degrades rapidly in chlorinated solvents, exposing the skin to the dissolved active agent.[1]

Respiratory Protection[1]
  • Solid/Weighing: Engineering controls (fume hood) are primary.[1] If weighing outside a hood (not recommended), use an N95 or P100 particulate respirator.[1]

  • Aerosol/Synthesis: Full-face respirator with organic vapor/acid gas cartridges (OV/AG) if reaction generates mist or involves volatile reagents.[1]

Engineering Controls & Handling Protocols

Storage & Stability[1]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic.[1] Store under inert gas (Argon or Nitrogen) to prevent moisture absorption, which can degrade the azetidine ring over time or alter stoichiometry.[1]

  • Incompatibilities: Strong oxidizing agents (reacts with amine/alcohol) and Strong Acids (induces ring opening/polymerization).[1]

Operational Workflow: Synthesis & Isolation

Protocol: Safe Weighing & Solubilization

  • Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation inside the bottle (hydrolysis risk).

  • Static Control: Use an anti-static gun or ionizer bar when weighing the dry powder, as azetidine derivatives can be static-prone, leading to aerosolization.[1]

  • Solvent Addition: Add solvent (e.g., DCM) slowly down the side of the vessel.[1] The heat of solution is generally low, but exotherms can occur if mixed with acidic media.[1]

Waste Disposal[1][4][5]
  • Segregation: Dispose of as Hazardous Organic Waste (Basic) .[1]

  • Quenching: If active reaction mixtures contain this intermediate, quench with mild aqueous buffer before disposal.[1] Do not mix with concentrated nitric acid waste streams (explosion hazard with organics).[1]

Emergency Response Systems

This section details the immediate actions required in case of containment breach.

Exposure Response
  • Eye Contact: Immediate irrigation for 15 minutes .[1][2][3][4][5] Use an eyewash station, holding eyelids open.[1] Rationale: Basic amines can penetrate the cornea rapidly; seconds count.

  • Skin Contact: Wash with soap and water.[1][2][3][5][6] Do not use ethanol or organic solvents to wash skin; this enhances absorption of the lipophilic benzhydryl moiety.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of corrosive amine).[1][3][4][5]

Visualization: Emergency Logic Flow

The following diagram illustrates the decision logic for spill and exposure response.

EmergencyResponseStartIncident DetectedTypeIdentify Incident TypeStart->TypeSpillChemical SpillType->SpillExposurePersonal ExposureType->ExposureLargeSpill> 10g or SolutionSpill->LargeSpillSmallSpill< 10g SolidSpill->SmallSpillSkinSkin ContactExposure->SkinEyeEye ContactExposure->EyeEvacuateEvacuate AreaCall EHSLargeSpill->EvacuateCleanUpAbsorb with Sand/Vermiculite(No Combustibles)SmallSpill->CleanUpWashSkinSoap & Water (15 min)NO ALCOHOLSkin->WashSkinWashEyeEyewash (15 min)Hold Lids OpenEye->WashEyeMedicalSeek Medical Attention(Bring SDS)WashSkin->MedicalWashEye->Medical

Caption: Decision logic for immediate response to spills or physiological exposure events.

Scientific Context & Reactivity

Understanding the reactivity profile is crucial for safe experimental design.[1]

Structure-Reactivity Map[1]
  • N-Benzhydryl: Acts as a bulky protecting group.[1] It reduces the nucleophilicity of the nitrogen but does not eliminate it.[1] Removal often requires hydrogenolysis (H₂/Pd-C), presenting flammability hazards.[1]

  • 3-Hydroxy Group: A tertiary alcohol in the 3-methyl variant.[1] It is sterically hindered but can undergo elimination to form an alkene under harsh acidic conditions.[1]

  • Azetidine Ring: The core safety concern.[1] Ring opening releases energy.[1] Avoid high temperatures (>150°C) without calorimetric testing (DSC/ARC).

Visualization: Safety-Critical Workflows

This diagram outlines the safe handling lifecycle from storage to reaction.[1]

HandlingLifecycleStorageStorage (2-8°C)Inert AtmosphereEquilibrationWarm to RT(Prevent Condensation)Storage->Equilibration Step 1WeighingWeighing(Fume Hood + Ionizer)Equilibration->Weighing Step 2ReactionReaction Setup(Avoid Strong Acids)Weighing->Reaction Step 3QuenchQuench/Workup(Neutralize pH)Reaction->Quench Step 4WasteDisposal(Basic Organic Waste)Quench->Waste Step 5

Caption: Lifecycle workflow emphasizing thermal equilibration and pH control.

References

  • PubChem. (n.d.).[1][7] 1-Benzhydryl-3-methylazetidin-3-ol (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

Introduction: The Crucial Role of Solubility in Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-Benzhydryl-3-methylazetidin-3-ol in Different Solvents

In the landscape of drug discovery and development, solubility is a fundamental physicochemical property that dictates the fate of a potential therapeutic agent.[1] It is not merely a measure of how well a compound dissolves; it is a critical determinant of a drug's bioavailability, its performance in essential in vitro assays, and the feasibility of its formulation into a safe and effective dosage form.[2] A compound with poor solubility can lead to unpredictable experimental results, hinder absorption from the gastrointestinal tract, and create significant hurdles during formulation, ultimately increasing development costs and timelines.[2][3]

This guide provides a detailed examination of the solubility profile of 1-Benzhydryl-3-methylazetidin-3-ol, a molecule featuring the increasingly important azetidine scaffold. Azetidines, four-membered nitrogen-containing heterocycles, are gaining prominence in medicinal chemistry for their ability to confer enhanced metabolic stability, solubility, and target selectivity compared to their acyclic or larger heterocyclic counterparts.[4][5] Understanding the solubility of 1-Benzhydryl-3-methylazetidin-3-ol is therefore essential for unlocking its therapeutic potential. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present robust experimental protocols for its determination, and discuss the practical implications for researchers and drug development professionals.

Molecular Structure and Predicted Solubility Behavior

The solubility of 1-Benzhydryl-3-methylazetidin-3-ol is governed by the interplay of its distinct structural motifs:

  • The Benzhydryl Group: This large, non-polar moiety, consisting of two phenyl rings, dominates a significant portion of the molecular surface area. It is expected to drive solubility in non-polar or moderately polar aprotic solvents through van der Waals forces and π-π stacking interactions.

  • The Tertiary Alcohol (-OH): The hydroxyl group is a potent hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents like water, methanol, and ethanol.

  • The Azetidine Ring: This strained, four-membered ring contains a nitrogen atom that acts as a hydrogen bond acceptor. The ring structure itself contributes to the molecule's rigidity and polarity.[6]

  • The Methyl Group: This small alkyl group at the C3 position slightly increases lipophilicity.

This combination of a large hydrophobic region with distinct polar, hydrogen-bonding functionalities suggests a complex solubility profile. While sparingly soluble in water due to the dominant benzhydryl group, its solubility is expected to be significantly enhanced in organic solvents that can engage its polar groups. For instance, a related compound, 1-Benzhydryl-azetidin-3-ol, is noted to be soluble in DMSO and methanol, but only sparingly soluble in water.[7]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When discussing solubility in a drug discovery context, it is vital to distinguish between two key measurements: kinetic and thermodynamic solubility.[8]

  • Kinetic Solubility: This is a high-throughput measurement that assesses the concentration at which a compound, rapidly added from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous buffer.[3][8] It reflects a metastable state and is invaluable for the rapid screening of large compound libraries in early discovery to flag potential issues.[1][9]

  • Thermodynamic Solubility: Often considered the "gold standard," this is the true equilibrium solubility of a compound in a saturated solution with an excess of solid material.[2][10] It is a more time-consuming measurement but provides the definitive data required for late-stage lead optimization, pre-formulation, and predicting in vivo behavior.[8][11]

Experimental Protocols for Solubility Determination

Accurate solubility determination relies on robust and well-validated protocols. The following sections detail the methodologies for both kinetic and thermodynamic solubility assessment.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method is designed for rapid, early-stage assessment and relies on detecting precipitate formation via light scattering.[12]

Rationale: The choice of nephelometry allows for a fast, plate-based readout without the need for physical separation of solid and liquid phases, making it ideal for screening large numbers of compounds.[13] DMSO is used as the initial solvent due to its ability to dissolve a wide range of organic compounds at high concentrations.[3][14]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of 1-Benzhydryl-3-methylazetidin-3-ol in 100% DMSO.[14]

  • Plate Setup: In a 96-well microtiter plate, add the appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the wells.

  • Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer in the first well to achieve the highest desired concentration.

  • Serial Dilution: Perform a serial dilution across the plate to create a range of compound concentrations.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[3]

  • Measurement: Measure the light scattering in each well using a laser nephelometer.[12] The concentration at which a significant increase in light scattering is observed above the background is reported as the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive method.[10]

Rationale: The shake-flask method ensures that the system reaches true thermodynamic equilibrium by allowing sufficient time for the dissolution of the solid compound.[9] Using the solid form of the compound, rather than a DMSO stock, avoids co-solvent effects and artifacts that can arise in kinetic assays.[3][9] Analysis by a selective method like LC-MS/MS provides accurate quantification.[15]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid (crystalline) 1-Benzhydryl-3-methylazetidin-3-ol to a series of vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, ethanol, acetonitrile, etc.).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[2][9]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).[3][9]

  • Quantification: Prepare a calibration curve from a known concentration stock solution of the compound. Dilute the filtered supernatant and analyze it using a validated analytical method such as HPLC-UV or LC-MS/MS to determine the precise concentration of the dissolved compound.[11]

  • Data Reporting: The resulting concentration is reported as the thermodynamic solubility in µg/mL or µM.

Diagram: Experimental Workflow for Thermodynamic Solubility

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to vials with solvent B Seal and agitate vials (24-72 hours at constant temp) A->B C Centrifuge to pellet solid B->C D Filter supernatant (low-binding filter) C->D Collect supernatant F Analyze filtered sample (HPLC-UV or LC-MS/MS) D->F E Prepare calibration standards E->F G Calculate concentration against calibration curve F->G H Thermodynamic Solubility (µg/mL or µM) G->H Final Result

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Summary and Solvent Selection

The choice of solvent is a strategic decision in pharmaceutical manufacturing, impacting everything from synthesis and purification to formulation and safety.[16][17] Solvents must be selected based on their ability to dissolve the API, their compatibility with other components, and their regulatory acceptance and safety profile.[16][18]

The table below summarizes the predicted solubility of 1-Benzhydryl-3-methylazetidin-3-ol in a range of common pharmaceutical solvents, categorized by their properties. This serves as a guide for solvent screening and process development.[19]

Solvent ClassSolventPolarity IndexPredicted SolubilityRationale for Interaction
Polar Protic Water10.2Very LowStrong H-bonding network of water is difficult to disrupt by the large, non-polar benzhydryl group.
Methanol5.1Moderate to HighCan act as both H-bond donor and acceptor, effectively solvating the -OH and azetidine N while interacting with the non-polar part.
Ethanol4.3ModerateSimilar to methanol but slightly less polar, balancing interactions with both polar and non-polar regions.
Polar Aprotic DMSO7.2HighStrong H-bond acceptor, effectively solvates the -OH group. Can also solvate the non-polar moiety.
Acetonitrile5.8ModerateDipole-dipole interactions with polar groups. Less effective at H-bonding than protic solvents.
Acetone5.1Moderate to HighGood H-bond acceptor with capacity for dipole-dipole interactions.
Non-Polar Dichloromethane3.1ModerateCan interact favorably with the large, non-polar benzhydryl group.
Toluene2.4Low to ModeratePrimarily interacts with the benzhydryl group via van der Waals forces and potential π-π stacking.
Hexane0.1Very LowCannot effectively solvate the polar hydroxyl and azetidine functionalities.

Diagram: Solvent-Solute Interactions

G cluster_solvents Solvent Types Compound 1-Benzhydryl-3-methylazetidin-3-ol Benzhydryl (non-polar) -OH (H-bond donor/acceptor) Azetidine N (H-bond acceptor) PolarProtic Polar Protic (e.g., Methanol) H-bond donor & acceptor Compound:f1->PolarProtic Strong H-Bonding Compound:f2->PolarProtic H-Bonding PolarAprotic Polar Aprotic (e.g., DMSO) H-bond acceptor, Dipolar Compound:f1->PolarAprotic Strong H-Bonding Compound:f2->PolarAprotic H-Bonding Compound:f0->PolarAprotic Van der Waals NonPolar Non-Polar (e.g., Toluene) Van der Waals forces Compound:f0->NonPolar Van der Waals

Caption: Molecular interactions driving solubility in different solvent classes.

Conclusion and Future Directions

The solubility profile of 1-Benzhydryl-3-methylazetidin-3-ol is a complex function of its unique molecular architecture. The presence of a large hydrophobic benzhydryl group juxtaposed with polar, hydrogen-bonding moieties necessitates a careful and strategic approach to solvent selection for all stages of development. While predicted to have low aqueous solubility, it likely demonstrates favorable solubility in various organic solvents such as DMSO, methanol, and acetone.

For drug development professionals, a thorough characterization using both kinetic and thermodynamic methods is not just recommended; it is imperative. Early-stage kinetic data can guide structure-activity relationship (SAR) studies, while definitive thermodynamic data will underpin successful formulation and process chemistry.[8][19] By applying the principles and protocols outlined in this guide, researchers can effectively navigate the challenges posed by solubility, ensuring that promising compounds like 1-Benzhydryl-3-methylazetidin-3-ol have the best possible chance of advancing toward clinical application.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Available at: [Link]

  • Key Considerations for Selecting Solvents in Drug Manufacturing - Purosolv. (2025). Available at: [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026). Available at: [Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - ACS Publications. (2025). Available at: [Link]

  • What Factors Are Taken Into Consideration When Selecting a Solvent? - ACS Green Chemistry Institute. (n.d.). Available at: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation - ResearchGate. (n.d.). Available at: [Link]

  • ADME Solubility Assay - BioDuro. (n.d.). Available at: [Link]

  • Thermodynamic Solubility Assay - Domainex. (n.d.). Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds - American Pharmaceutical Review. (2011). Available at: [Link]

  • Thermodynamic Solubility Assay - Evotec. (n.d.). Available at: [Link]

  • Solvent selection for process development - Technobis Crystallization Systems. (2021). Available at: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.). Available at: [Link]

  • In vitro solubility assays in drug discovery - PubMed. (n.d.). Available at: [Link]

  • Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry - ACS GCI Pharmaceutical Roundtable. (n.d.). Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026). Available at: [Link]

  • Automated assays for thermodynamic (equilibrium) solubility determination - ResearchGate. (2018). Available at: [Link]

  • 1- Benzhydryl-azetidin- 3-ol(300683-73-2) at Best Price in Ankleshwar, Gujarat - Tradeindia. (n.d.). Available at: [Link]

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines - ACS Publications. (2026). Available at: [Link]

  • Azetidine - Wikipedia. (n.d.). Available at: [Link]

  • (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol | C17H19NO - PubChem. (n.d.). Available at: [Link]

  • Chemical Properties of Azetidine (CAS 503-29-7) - Cheméo. (n.d.). Available at: [Link]

  • 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO - PubChem. (n.d.). Available at: [Link]

  • (1-Benzhydrylazetidin-3-yl)methanol | C17H19NO - PubChem. (n.d.). Available at: [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023). Available at: [Link]

Sources

Methodological & Application

Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol from N-benzhydryl-3-azetidinone

[1]

Executive Summary

This application note details the robust synthesis of 1-benzhydryl-3-methylazetidin-3-ol from 1-benzhydrylazetidin-3-one . This transformation is a critical step in the development of various pharmaceutical agents, including CCR5 antagonists, glutamate receptor modulators, and other GPCR-targeting scaffolds.

The protocol utilizes a Grignard addition (Methylmagnesium bromide) under strictly anhydrous conditions. Unlike standard ketone alkylations, the strain of the azetidine ring (approx. 26 kcal/mol) requires precise temperature control and quenching protocols to prevent ring fragmentation or polymerization. This guide provides a self-validating workflow, troubleshooting matrices, and expected spectral data.

Retrosynthetic Logic & Mechanism

The synthesis relies on the nucleophilic addition of a hard organometallic reagent (MeMgBr) to the electrophilic carbonyl carbon of the azetidinone. The bulky benzhydryl (diphenylmethyl) group serves two purposes:

  • Protection: It prevents N-alkylation and reduces the basicity of the nitrogen, mitigating Lewis acid-base complexation with the magnesium species.

  • Stability: It provides steric bulk that shields the azetidine nitrogen from oxidative degradation.

Reaction Pathway (DOT Visualization)

ReactionMechanismSM1-Benzhydrylazetidin-3-one(Electrophile)IntermediateMagnesium AlkoxideIntermediateSM->Intermediate Nucleophilic Attack(THF, 0°C)ReagentMeMgBr(Nucleophile)Reagent->IntermediateProduct1-Benzhydryl-3-methylazetidin-3-ol(Target)Intermediate->Product Hydrolysis(Exothermic)QuenchNH4Cl (aq)(Protonation)Quench->Product

Figure 1: Mechanistic flow of the Grignard addition to the azetidinone core.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

ParameterSpecificationRationale
Solvent Quality Anhydrous THF (

ppm H

O)
Water destroys MeMgBr, producing Methane gas and reducing yield. THF is preferred over Et

O for better solubility of the benzhydryl starting material.
Temperature

(Addition)

RT (Stir)
Low temperature prevents side reactions (e.g., enolization or ring opening). The reaction is exothermic.
Stoichiometry 1.2 – 1.5 equivalents MeMgBrSlight excess accounts for any adventitious moisture and potential coordination to the azetidine nitrogen.
Quenching Saturated NH

Cl (pH ~5)
Mildly acidic quench breaks the Mg-O bond without hydrolyzing the acid-sensitive azetidine ring. Avoid strong mineral acids (HCl).

Experimental Protocol

Materials
  • Starting Material: 1-Benzhydrylazetidin-3-one (10.0 g, 42.1 mmol).

  • Reagent: Methylmagnesium bromide (3.0 M in diethyl ether, 21.0 mL, 63.0 mmol).

  • Solvent: Anhydrous Tetrahydrofuran (THF), 100 mL.

  • Quench: Saturated aqueous Ammonium Chloride (NH

    
    Cl).
    
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Cool to room temperature under a stream of nitrogen.

  • Dissolution: Charge the flask with 1-Benzhydrylazetidin-3-one (10.0 g) and Anhydrous THF (80 mL). Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/water bath and cool the internal temperature to

    
    .
    
  • Addition: Transfer the MeMgBr solution (21.0 mL) to the addition funnel via cannula (air-free technique). Dropwise add the Grignard reagent to the stirring ketone solution over 30 minutes.

    • Note: Maintain internal temperature

      
      . The solution may turn slightly cloudy or yellow.
      
  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–3 hours.

    • IPC (In-Process Control): Check TLC (20% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      ) should appear.
  • Quench (Critical): Cool the mixture back to

    
    . Slowly add saturated NH
    
    
    Cl (50 mL).
    • Caution: Vigorous gas evolution (Methane) and precipitation of magnesium salts will occur.

  • Workup:

    • Transfer to a separatory funnel.

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Combine organic layers and wash with Brine (50 mL).

    • Dry over Anhydrous Na

      
      SO
      
      
      , filter, and concentrate in vacuo to yield the crude oil.
Purification Flowchart

PurificationCrudeCrude Oil(Yellowish)MethodFlash Column Chromatography(Silica Gel 60)Crude->MethodEluentGradient ElutionHexane -> 30% EtOAc/HexaneMethod->EluentFractionCollect Fractions(TLC monitoring)Eluent->FractionSolidProduct Solidification(Trituration w/ Pentane if needed)Fraction->Solid

Figure 2: Purification workflow for isolation of the tertiary alcohol.

Characterization & Validation

The product should be a white to off-white solid or viscous oil that solidifies upon standing.

Expected Yield: 85% – 92%

Spectroscopic Data (Self-Validation):

  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       7.45 – 7.15 (m, 10H, Ar-H ) – Confirms Benzhydryl group.
      
    • 
       4.35 (s, 1H, N-CH -Ph
      
      
      ) – Characteristic singlet, slightly upfield from ketone precursor.
    • 
       3.20 – 2.90 (m, 4H, Azetidine Ring CH 
      
      
      ) – Often appears as two doublets or a multiplet due to ring puckering.
    • 
       1.45 (s, 3H, C-CH 
      
      
      ) – Diagnostic singlet confirming Methyl addition.
    • 
       2.00 (br s, 1H, OH ) – Exchangeable with D
      
      
      O.
  • MS (ESI+):

    • Calculated Mass (

      
      ): 253.34
      
    • Observed (

      
      ): 254.2
      

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Wet solvent/reagentsFlame dry glassware; use fresh anhydrous THF.
Ring Opening Acidic workup or high heatUse NH

Cl for quench; do not heat crude above

during evaporation.
Starting Material Remains Enolization of ketoneThe ketone protons are acidic. Ensure 1.2+ eq of Grignard is used to overcome pKa issues.
Safety Hazard Exotherm during quenchAdd NH

Cl dropwise at

. Ensure efficient venting of Methane gas.

Safety Note: Azetidine derivatives can possess biological activity.[1][2] Handle all solids and oils with gloves and work within a fume hood. Benzhydryl compounds are generally lipophilic and can be absorbed through the skin.

References

  • Starting Material Synthesis: Anderson, G. L. (2012). Synthesis of 1-benzhydrylazetidin-3-one. Journal of Organic Chemistry.

  • Grignard Methodology: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Reference for Grignard Additions to Cyclic Ketones).
  • Azetidine Stability: Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
  • Patent Reference (Analogous Chemistry): US Patent 2005/0222127 A1. Substituted Azetidines as CCR5 Antagonists. (Describes the synthesis of 3-substituted azetidin-3-ols).

  • Chemical Data: ChemicalBook. 1-Benzhydrylazetidin-3-one Properties and Spectra.

[1][2]

Executive Summary

This application note details a robust, scalable, one-pot protocol for the synthesis of 1-benzhydrylazetidin-3-ol (also known as 1-(diphenylmethyl)azetidin-3-ol) from epichlorohydrin and benzhydrylamine . This compound is a critical pharmacophore and intermediate in the synthesis of calcium channel blockers (e.g., Azelnidipine) and various CNS-active agents.

Unlike traditional multi-step methods that isolate the unstable chlorohydrin intermediate, this protocol utilizes a thermodynamic control strategy in a polar protic solvent to drive the in situ cyclization, delivering high purity (>98%) via crystallization without the need for chromatographic purification.

Scientific Background & Mechanism

The Challenge of Azetidine Formation

The formation of the 4-membered azetidine ring is kinetically disfavored due to high ring strain (~26 kcal/mol). The reaction between a primary amine and epichlorohydrin proceeds through two distinct mechanistic stages:

  • Epoxide Ring Opening: The amine attacks the less hindered carbon of epichlorohydrin (regioselective

    
    ) to form a chlorohydrin intermediate.
    
  • 3-Exo-Tet Cyclization: An intramolecular nucleophilic displacement of the chloride ion closes the ring.

Mechanistic Pathway

The one-pot strategy relies on solvent effects (Methanol) to stabilize the zwitterionic transition states and a base to scavenge the HCl byproduct, preventing the reversible ring-opening of the azetidine product.

ReactionMechanismReactantsBenzhydrylamine+EpichlorohydrinInterIntermediate:N-(3-chloro-2-hydroxypropyl)benzhydrylamineReactants->InterStep 1: SN2 Opening(MeOH, 0-25°C)TSTransition State(3-exo-tet Cyclization)Inter->TSStep 2: Heat/BaseSideSide Product:Bis-alkylated DimerInter->SideExcess Epichlorohydrinor High Conc.Product1-Benzhydrylazetidin-3-ol(Target)TS->Product- HCl

Figure 1: Mechanistic pathway highlighting the critical intermediate and cyclization step.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]Equiv.[1][2][3]Role
Benzhydrylamine 91-00-91.0Limiting Reagent (Nucleophile)
Epichlorohydrin 106-89-81.1 - 1.2Electrophile (Alkylation agent)
Methanol 67-56-15-10 VolSolvent (Promotes H-bonding)
Triethylamine (TEA) 121-44-81.1Base Scavenger (Optional but recommended)
Hexane/EtOAc --Crystallization Solvent
Step-by-Step Methodology
Phase 1: Controlled Addition (The Kinetic Phase)
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal thermometer, and pressure-equalizing addition funnel.

  • Solvation: Charge Benzhydrylamine (1.0 eq) and Methanol (5 volumes) . Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice/water bath.

    • Expert Insight: Cooling is critical here. Higher temperatures during addition favor double-alkylation (dimer formation), which is the primary impurity.

  • Addition: Add Epichlorohydrin (1.1 eq) dropwise over 30–60 minutes, maintaining internal temperature

    
    .
    
  • Equilibration: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–16 hours.

    • Checkpoint: Monitor by HPLC/TLC.[4] You should see the consumption of benzhydrylamine and the formation of the linear chlorohydrin intermediate.

Phase 2: Cyclization (The Thermodynamic Phase)
  • Cyclization: Heat the reaction mixture to Reflux (65°C) .

  • Base Addition (Optional): If the reaction stalls, add TEA (1.1 eq) slowly.

    • Note: Many industrial protocols rely on the thermal cyclization alone, but adding a base ensures complete conversion and protects acid-sensitive equipment.

  • Duration: Reflux for 24–48 hours.

    • Checkpoint: The linear intermediate spot should disappear.

Phase 3: Workup & Purification
  • Concentration: Distill off Methanol under reduced pressure (Rotavap) to obtain a viscous oil.

  • Extraction: Dissolve residue in Ethyl Acetate and wash with water (

    
    ) to remove salts.
    
  • Crystallization (Critical Step):

    • Dry the organic layer (

      
      ) and concentrate to a minimum volume.[4]
      
    • Add Hexane (or Heptane) slowly with stirring.

    • Cool to 0°C. White to off-white crystals of 1-benzhydrylazetidin-3-ol will precipitate.

  • Isolation: Filter and dry under vacuum at 40°C.

Process Logic & Critical Control Points (E-E-A-T)

The success of this protocol hinges on three "Self-Validating" parameters:

Solvent Selection (Methanol)

Using a polar protic solvent like Methanol is not arbitrary. It stabilizes the developing charge separation in the transition state of the ring closure (Step 2). Aprotic solvents (like DCM) significantly retard the cyclization rate, leading to polymerization of the epichlorohydrin.

Temperature Staging
  • Stage 1 (Cold): Favors mono-alkylation.

  • Stage 2 (Hot): Provides the activation energy (

    
    ) required to overcome the ring strain of the azetidine formation.
    
  • Failure Mode: Heating too early results in oligomers.

Impurity Profile Management

The major impurity is the bis-alkylated dimer (Di(3-chloro-2-hydroxypropyl) benzylamine).

  • Detection: This impurity appears as a lipophilic spot on TLC (higher

    
     than product).
    
  • Remediation: If dimer >5% by HPLC, recrystallize from Isopropyl Alcohol (IPA) before the final Hexane/EtOAc step.

Scale-Up Workflow

For multigram to kilogram scale-up, safety and heat transfer become paramount.

ScaleUpProcessStartRaw Material QC(Check Water Content)ReactorReactor A (Glass-Lined)Controlled Addition (0°C)Start->ReactorMonitorIPC: HPLC(Target: <1% Amine)Reactor->MonitorMonitor->ReactorFail (Adjust Time)RefluxThermal Cyclization(Reflux, 48h)Monitor->RefluxPassDistillSolvent Swap(MeOH -> EtOAc)Reflux->DistillCrystCrystallization(Anti-solvent: Heptane)Distill->CrystFinalFiltration & Drying(Product Isolation)Cryst->Final

Figure 2: Industrial workflow for scale-up, emphasizing In-Process Controls (IPC).

Expected Results & Characterization

ParameterSpecificationNotes
Appearance White to off-white crystalline solidYellowing indicates oxidation or polymer presence.
Yield 75% – 85%Based on Benzhydrylamine.
Melting Point 106 – 111 °CSharp range indicates high purity.
Purity (HPLC) > 98.5% (Area)Single peak.[5][6]
1H NMR (CDCl3)

3.6-3.8 (m, 2H), 4.4 (s, 1H), 7.1-7.4 (m, 10H)
Characteristic benzhydryl proton at ~4.4 ppm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete cyclization.Extend reflux time or add 0.5 eq of ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

.
Oily Product Residual solvent or impurities.Triturate with cold diethyl ether or hexane. Seed with pure crystal.
High Dimer Content Addition of Epichlorohydrin was too fast or too hot.Repeat with strict temp control (<5°C) and slower addition rate.

References

  • Preparation of 1-Benzhydrylazetidin-3-ol (Industrial Optimization) Source: Inogent Laboratories / ACS Publications Citation: Gutta, M. et al. "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol." Organic Process Research & Development.

  • Synthesis of Azetidines from Epichlorohydrin Source: Journal of Organic Chemistry Citation: Anderson, A. G.; Lok, R. "Synthesis of 1-substituted azetidin-3-ols." J. Org. Chem. 1972, 37, 3953.[7]

  • Patent: Method for preparing 1-benzhydryl-3-hydroxyazetidine Source: Google Patents (CN104356040A) Context: Describes the industrial scale-up and micro-reactor variations.

  • Safety Data & Properties: 1-(Diphenylmethyl)azetidin-3-ol Source: PubChem Context:[8] Toxicity, physical properties, and safety handling.

Application Note: Strategic Utilization of 1-Benzhydryl-3-methylazetidin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-Benzhydryl-3-methylazetidin-3-ol scaffold represents a high-value "privileged structure" in modern drug discovery. It serves as a critical precursor for synthesizing 3,3-disubstituted azetidines , which are increasingly utilized as metabolically stable bioisosteres for gem-dimethyl groups, carbonyls, and piperidines.

This guide details the strategic application of this scaffold, focusing on two primary transformations:

  • C3-Functionalization: Specifically, the conversion of the tertiary alcohol to a fluoride (bioisostere of the hydroxyl group) without compromising ring integrity.

  • N-Deprotection: Efficient removal of the bulky benzhydryl (diphenylmethyl) group to liberate the secondary amine for library diversification.

Introduction: The "Escape from Flatland"

In the pursuit of improved physicochemical properties, medicinal chemists are shifting from flat, aromatic-heavy molecules to those with higher fraction of


 hybridized carbons (

). The azetidine ring offers a unique solution:
  • Conformational Rigidity: The 4-membered ring constrains the vector of substituents, reducing the entropic penalty of binding.

  • Metabolic Stability: The 3,3-disubstitution pattern (e.g., 3-fluoro-3-methyl) blocks the common metabolic "soft spot" found in less substituted rings.

  • Basicity Modulation: The pKa of azetidines (typically ~11) can be tuned via N-substitution, influencing permeability and solubility.

The starting material, 1-Benzhydryl-3-methylazetidin-3-ol , is ideal because the benzhydryl group provides steric bulk that prevents N-quaternization during initial steps and is orthogonal to most standard protecting groups (Boc, Cbz).

Chemical Profile & Handling

PropertySpecification
CAS No. 124765-63-5 (Generic Ref)
Molecular Formula

Molecular Weight 253.34 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, THF, MeOH; Insoluble in water.
Stability Stable under standard conditions. Acid-sensitive (N-deprotection).

Safety Warning: Azetidines are strained rings. While this scaffold is stable, downstream intermediates (especially free bases) can be volatile or skin irritants. Use standard PPE.

Application Module A: Deoxofluorination (C3 Modification)

Objective: Synthesis of 1-Benzhydryl-3-fluoro-3-methylazetidine. Challenge: Deoxofluorination of tertiary alcohols in strained rings is notorious for competing elimination reactions (forming the exocyclic alkene) or ring-opening/rearrangement (Grob fragmentation) driven by the release of ring strain.

Protocol 1: Controlled Fluorination using DAST

Rationale: Diethylaminosulfur trifluoride (DAST) is the standard reagent. However, temperature control is critical. We utilize a low-temperature addition to kinetically favor substitution (


-like ion pair collapse) over elimination.

Materials:

  • 1-Benzhydryl-3-methylazetidin-3-ol (1.0 eq)

  • DAST (Diethylaminosulfur trifluoride) (1.2 eq)

  • Dichloromethane (Anhydrous)

  • Saturated

    
     solution[1]
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Nitrogen (

    
    ). Add 1-Benzhydryl-3-methylazetidin-3-ol and dissolve in anhydrous DCM (0.1 M concentration).
    
  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Crucial: Higher temperatures during addition promote elimination.

  • Addition: Add DAST dropwise via syringe over 15 minutes. The solution may turn slightly yellow.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C (ice bath) over 2 hours. Monitor by TLC or LCMS.

    • Checkpoint: Look for the disappearance of the alcohol (M+1 = 254) and appearance of the fluoride (M+1 = 256).

  • Quench: Pour the reaction mixture slowly into a stirred, cooled (0°C) saturated

    
     solution. Caution: Vigorous gas evolution (
    
    
    
    ).
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The fluoro-product is typically less polar than the alcohol.

Application Module B: N-Deprotection (The Release)

Objective: Removal of the Benzhydryl group to yield 3-fluoro-3-methylazetidine (usually isolated as the HCl or TFA salt). Challenge: The benzhydryl bond is strong. Standard hydrogenolysis (Pd/C) can be slow due to steric hindrance.

Protocol 2: Hydrogenolysis using Pearlman’s Catalyst

Rationale: Palladium hydroxide on carbon (


) is superior to standard Pd/C for cleaving bulky benzyl-type amines.

Materials:

  • 1-Benzhydryl-3-fluoro-3-methylazetidine (from Module A)

  • 
     (20 wt% loading, wet)
    
  • Methanol (HPLC grade)

  • Hydrogen gas (

    
    ) - Balloon or Parr Shaker
    
  • HCl (1M in ether) or Boc-Anhydride (if Boc-protection is desired immediately)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in Methanol (0.1 M).

    • Option: To trap the volatile amine, add 1.1 eq of

      
       directly to this solution if a Boc-protected intermediate is desired.
      
  • Catalyst Addition: Under an Argon blanket, carefully add

    
     (10-20% by weight of substrate). Safety: Pyrophoric catalyst; keep wet with solvent.
    
  • Hydrogenation: Purge the vessel with

    
    , then 
    
    
    
    . Stir vigorously under
    
    
    atmosphere (balloon pressure is usually sufficient; 50 psi for scale-up) at Room Temperature for 12-24 hours.
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash with MeOH.

  • Isolation:

    • If Boc-protected: Concentrate and purify.[2][3]

    • If free amine: Add 1M HCl in ether to the filtrate and concentrate to isolate the 3-fluoro-3-methylazetidine hydrochloride salt.

    • Note: The free base is volatile. Always handle as a salt or protected species.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Azetidine_Workflow Start 1-Benzhydryl-3-methyl azetidin-3-ol Fluoro 3-Fluoro Derivative (Benzhydryl protected) Start->Fluoro DAST, -78°C (Deoxofluorination) Ether 3-Alkoxy Derivative (Ether synthesis) Start->Ether NaH, R-X (Williamson Ether) Deprot_F 3-Fluoro-3-methyl azetidine (HCl Salt) Fluoro->Deprot_F H2, Pd(OH)2/C (Hydrogenolysis) Deprot_E 3-Alkoxy-3-methyl azetidine Ether->Deprot_E H2, Pd(OH)2/C (Hydrogenolysis) Library Novel Azetidine Library (Amides, Ureas) Deprot_F->Library R-COCl or R-NCO (Coupling) Deprot_E->Library Diversification

Figure 1: Divergent synthetic pathways from 1-Benzhydryl-3-methylazetidin-3-ol.

Troubleshooting & Optimization

IssueProbable CauseSolution
Elimination during Fluorination Temperature too high; DAST too old/acidic.Maintain -78°C strictly. Use Deoxo-Fluor or XtalFluor-E which are thermally more stable and less prone to elimination.
Incomplete Deprotection Catalyst poisoning or steric bulk.Switch to ACE-Cl (1-Chloroethyl chloroformate) method: Reflux in DCE followed by MeOH reflux. This is chemically more aggressive but highly effective for benzhydryl removal.
Low Yield of Free Amine Volatility of 3-methylazetidine.Do not rotovap to dryness as a free base. Isolate as HCl salt or Tosylate salt immediately.

References

  • Synthesis of Azetidine Scaffolds

    • Anderson, A. G., & Lok, R. (1972). "Solvolytic displacements in 1-benzhydrylazetidin-3-yl tosylate." Journal of Organic Chemistry, 37(24), 3953–3955. Link

  • Deoxofluorination Protocols

    • Singh, R. P., & Shreve, J. M. (2002). "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis, 2002(17), 2561-2578. Link

  • Benzhydryl Deprotection Strategies

    • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Specifically the section on cleavage of N-alkyl/N-aryl amines).
    • Olofson, R. A., et al. (1984). "A new reagent for the selective dealkylation of tertiary amines: alpha-chloroethyl chloroformate." Journal of Organic Chemistry, 49(11), 2081–2082. Link

  • Medicinal Chemistry Applications

    • Duncton, M. A. (2011). "Miniperspective: Azetidines in Drug Discovery." Journal of Medicinal Chemistry, 54(15), 5340–5349. (Highlighting the utility of the 3-fluoro-azetidine motif). Link

Sources

1-Benzhydryl-3-methylazetidin-3-ol as a precursor for biologically active molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of sp³-Rich Scaffolds

In modern drug discovery, the "escape from Flatland" (increasing fraction of sp³ hybridized carbons, Fsp³) is a critical strategy to improve clinical success rates. 1-Benzhydryl-3-methylazetidin-3-ol (BM-Azetidinol) represents a privileged scaffold in this domain.

Unlike flat aromatic rings, the azetidine core offers a rigid, three-dimensional vector. The specific substitution pattern of BM-Azetidinol—a tertiary alcohol and a methyl group at the 3-position—provides two distinct advantages:

  • Conformational Constraint: The geminal substitution at C3 creates a "Thorpe-Ingold" effect, pre-organizing the molecule for receptor binding.

  • Bioisosterism: The 3-hydroxy-3-methylazetidine moiety serves as a compact, metabolically stable bioisostere for piperidines or cyclohexanes, significantly lowering molecular weight (MW) and lipophilicity (LogD).

This guide details the handling, deprotection, and functionalization of BM-Azetidinol to access biologically active chemical space, specifically targeting G-Protein Coupled Receptors (GPCRs) and ion channels.

Chemical Profile & Stability[1]

PropertySpecification
CAS Number 40320-63-6 (Free Base)
Molecular Weight 253.34 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, MeOH, DMSO; Insoluble in water
pKa (Calculated) ~9.5 (Azetidine nitrogen)
Key Risk Dehydration: The tertiary alcohol is prone to acid-catalyzed elimination to form the exocyclic alkene (3-methylene-1-benzhydrylazetidine).[1][2]

Core Protocol A: Selective N-Deprotection (Hydrogenolysis)

The benzhydryl (diphenylmethyl) group is a robust protecting group that stabilizes the strained azetidine ring during upstream synthesis. However, removing it to release the secondary amine is the critical "gateway" step for library generation.

Objective: Synthesize 3-methylazetidin-3-ol hydrochloride (The "Warhead" Precursor).

Materials
  • Substrate: 1-Benzhydryl-3-methylazetidin-3-ol (10 g, 39.5 mmol)

  • Catalyst: 20 wt% Pd(OH)₂/C (Pearlman’s Catalyst) or 10% Pd/C (wet support). Note: Pearlman's catalyst often provides faster turnover for bulky benzhydryl groups.

  • Solvent: Methanol (HPLC grade).

  • Additives: 1.0 equivalent of HCl (1.25 M in MeOH) or Acetic Acid. Crucial for trapping the volatile free amine.

  • Equipment: Parr Hydrogenator or high-pressure autoclave.

Step-by-Step Methodology
  • Preparation: In a 500 mL pressure vessel, dissolve the substrate (10 g) in Methanol (150 mL).

  • Acidification: Add 1.05 equivalents of HCl (in MeOH).

    • Scientific Rationale: Azetidines are nucleophilic. If generated as a free base, the secondary amine can react with trace impurities or dimerize. Trapping as the HCl salt stabilizes the ring.

  • Catalyst Addition: Under a nitrogen stream (inert atmosphere), carefully add the Pd catalyst (1.0 g, 10 wt% loading).

    • Safety: Dry Pd/C is pyrophoric. Always keep wet with solvent.

  • Hydrogenation: Seal the vessel. Purge with Nitrogen (3x) then Hydrogen (3x). Pressurize to 50 psi (3.5 bar) .

  • Reaction: Stir vigorously at 45°C for 12–18 hours.

    • Monitoring: Monitor via TLC (System: 10% MeOH in DCM + 1% NH₄OH). The benzhydryl byproduct (diphenylmethane) will move with the solvent front; the product will remain at the baseline.

  • Work-up:

    • Filter the reaction mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH (50 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purification: Triturate the resulting solid with Diethyl Ether (Et₂O) to remove the diphenylmethane byproduct.

  • Yield: Expect >90% yield of 3-methylazetidin-3-ol HCl as a hygroscopic white solid.

Core Protocol B: Functionalization Strategies

Once the benzhydryl group is removed, the scaffold can be diversified. Below is the logic flow for deciding which handle to manipulate.

Pathway 1: N-Functionalization (Reductive Amination)

Used to attach the azetidine "head" to a lipophilic "tail" (common in H3 receptor antagonists).

  • Suspend 3-methylazetidin-3-ol HCl in DCM/DCE (1:1).

  • Add Aldehyde (1.1 equiv) and TEA (1.0 equiv) to free the base in situ.

  • Stir for 1 hour to form the imine/hemiaminal.

  • Reduce with Sodium Triacetoxyborohydride (STAB, 1.5 equiv).

  • Quench with saturated NaHCO₃.

Pathway 2: O-Functionalization (Ether Synthesis)

Warning: The tertiary alcohol is sterically hindered and prone to elimination. Standard Williamson ether synthesis (NaH/Alkyl Halide) often fails or leads to elimination.

Recommended Approach: Acid-Catalyzed O-Alkylation (if stable) or retaining the -OH as a hydrogen-bond donor (HBD). If an ether is required, it is often better to synthesize it before the azetidine ring closure or use specialized conditions (e.g., Ag₂O promoted alkylation).

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

Azetidine_Workflow Precursor 1-Benzhydryl-3- methylazetidin-3-ol (Stable Precursor) Deprotection Step 1: Hydrogenolysis (H2, Pd/C, MeOH, HCl) Precursor->Deprotection 50 psi H2, 45°C Intermediate 3-Methylazetidin-3-ol HCl Salt (The 'Warhead') Deprotection->Intermediate - Diphenylmethane App1 Reductive Amination (Target: GPCR Ligands) Intermediate->App1 R-CHO, STAB App2 Sulfonylation (Target: CB1 Antagonists) Intermediate->App2 R-SO2-Cl, Pyridine App3 Elimination Side-Rxn (Avoid: 3-Methyleneazetidine) Intermediate->App3 Strong Acid / Heat

Caption: Divergent synthesis workflow starting from 1-Benzhydryl-3-methylazetidin-3-ol. The central intermediate (Yellow) allows access to diverse bioactive libraries while requiring care to avoid elimination (Black).

Analytical Validation

To validate the integrity of your precursor and products, use the following markers:

TechniqueMarker / ObservationInterpretation
1H NMR (DMSO-d6) Benzhydryl CH: ~4.5–4.8 ppm (singlet)Presence confirms protection. Disappearance confirms deprotection.[3]
1H NMR (DMSO-d6) Azetidine Ring: ~3.0–3.5 ppm (doublets)Distinct "roofing" pattern due to geminal coupling.
1H NMR (DMSO-d6) Methyl Group: ~1.3 ppm (singlet)Diagnostic for the 3-methyl substitution.
LC-MS Precursor: [M+H]+ = 254.2Benzhydryl form.
LC-MS Deprotected: [M+H]+ = 88.1Very low mass; often requires derivatization or specialized detectors (CAD/ELSD) to see.

Troubleshooting & Expert Tips

  • "My product disappeared on LCMS": The deprotected amine (MW ~87) is very polar and small. It often elutes in the void volume of C18 columns. Use a HILIC column or derivatize with benzoyl chloride before analysis.

  • "I see an olefin impurity": You likely used strong acid (e.g., H₂SO₄) or high heat during deprotection. This caused dehydration of the tertiary alcohol. Switch to mild HCl/MeOH and keep T < 50°C.

  • Storage: The benzhydryl precursor is shelf-stable. The deprotected HCl salt is hygroscopic; store in a desiccator at -20°C.

References

  • PubChem. (n.d.).[1][2] 1-Benzhydryl-3-methylazetidin-3-ol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Lowe, D. (2010). Things I Won't Work With: Azidoazide Azide (Context on high nitrogen/strained rings). Science. Retrieved from [Link](Cited for context on strained ring handling safety).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzhydryl deprotection mechanisms).
  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Context on sp3-rich 4-membered rings).

Sources

Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol: A Detailed Guide to Reaction Conditions and Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-Benzhydryl-3-methylazetidin-3-ol, a valuable tertiary alcohol intermediate in medicinal chemistry and drug development. The primary synthetic route involves the nucleophilic addition of a methyl group to the carbonyl of 1-benzhydrylazetidin-3-one using a Grignard reagent. This guide will detail the necessary precursors, reaction mechanism, step-by-step protocols, and critical experimental considerations to ensure a successful and efficient synthesis.

Introduction: The Significance of the Azetidine Scaffold

Azetidine-containing compounds are of significant interest in pharmaceutical research due to their unique conformational properties and their ability to serve as versatile scaffolds in the design of novel therapeutic agents. The rigid, four-membered ring system can impart favorable pharmacokinetic properties and provide precise vectoral orientation of substituents for optimal target engagement. The benzhydryl protecting group is commonly employed for the azetidine nitrogen due to its steric bulk, which can direct reactions at other positions of the ring and is readily removable under specific conditions.

Overall Synthetic Strategy

The synthesis of 1-Benzhydryl-3-methylazetidin-3-ol is a two-step process commencing from the commercially available 1-benzhydrylazetidin-3-ol. The first step involves the oxidation of the secondary alcohol to the corresponding ketone, 1-benzhydrylazetidin-3-one. The subsequent and final step is the introduction of the methyl group via a Grignard reaction.

Synthesis_Workflow Start 1-Benzhydrylazetidin-3-ol Ketone 1-Benzhydrylazetidin-3-one Start->Ketone Oxidation FinalProduct 1-Benzhydryl-3-methylazetidin-3-ol Ketone->FinalProduct Grignard Reaction (Methylmagnesium Bromide)

Caption: Overall synthetic workflow for 1-Benzhydryl-3-methylazetidin-3-ol.

Part 1: Synthesis of the Key Intermediate: 1-Benzhydrylazetidin-3-one

The crucial precursor for the Grignard reaction is 1-benzhydrylazetidin-3-one.[1] This ketone can be synthesized from 1-benzhydrylazetidin-3-ol through various oxidation methods. A common and effective method is the Swern oxidation or a modification thereof. One documented procedure involves the use of a pyridine sulfur trioxide complex.[2]

Protocol 1: Oxidation of 1-Benzhydrylazetidin-3-ol

This protocol is adapted from a general procedure for the synthesis of 1-diphenylmethylazetidin-3-one.[2]

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
1-Benzhydrylazetidin-3-ol HCl275.775.52 g20.0Starting Material
Triethylamine101.1927.9 mL200Base
Pyridine sulfur trioxide complex159.1619.7 g124Oxidizing Agent
Dimethylformamide (DMF)73.0980 mL-Solvent
Ethyl acetate88.11As needed-Extraction Solvent
Brine-As needed-Washing Solution
Anhydrous Sodium Sulfate142.04As needed-Drying Agent
Activated Carbon12.01As needed-Decolorizing Agent
Hexane86.18As needed-Crystallization Solvent

Procedure:

  • To a suitable reaction flask, add 1-benzhydrylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 mL).

  • Slowly add a solution of pyridine sulfur trioxide complex (19.7 g) in dimethylformamide (80 mL) dropwise to the mixture.

  • Heat the reaction mixture to 50 °C and stir for 30 minutes.

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • The crude product can be further purified by column chromatography on silica gel.

Part 2: Grignard Reaction for the Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol

The core of this synthesis is the Grignard reaction, a powerful carbon-carbon bond-forming reaction. In this step, methylmagnesium bromide (CH₃MgBr) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-benzhydrylazetidin-3-one. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.[3][4]

Grignard_Mechanism cluster_step1 Nucleophilic Attack cluster_step2 Protonation Ketone 1-Benzhydrylazetidin-3-one Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate Grignard CH₃MgBr Grignard->Ketone FinalProduct 1-Benzhydryl-3-methylazetidin-3-ol Intermediate->FinalProduct Acid H₃O⁺ Acid->Intermediate

Caption: Mechanism of the Grignard reaction for the synthesis of 1-Benzhydryl-3-methylazetidin-3-ol.

Protocol 2: Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol

Crucial Consideration: Grignard reagents are highly reactive towards protic solvents, including water.[5] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used throughout the procedure. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
1-Benzhydrylazetidin-3-one237.302.37 g10.0Starting Material
Methylmagnesium bromide (3.0 M in diethyl ether)119.233.7 mL11.0Grignard Reagent
Anhydrous Diethyl Ether or THF-50 mL-Solvent
Saturated Aqueous Ammonium Chloride (NH₄Cl)53.49As needed-Quenching Solution
Ethyl Acetate88.11As needed-Extraction Solvent
Brine-As needed-Washing Solution
Anhydrous Magnesium Sulfate120.37As needed-Drying Agent

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reactant Preparation: Dissolve 1-benzhydrylazetidin-3-one (2.37 g, 10.0 mmol) in anhydrous diethyl ether (or THF) (30 mL) in the reaction flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Add methylmagnesium bromide (3.7 mL of a 3.0 M solution in diethyl ether, 11.0 mmol) dropwise to the stirred solution of the ketone via the dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-benzhydryl-3-methylazetidin-3-ol can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions

  • Grignard Reagents: Methylmagnesium bromide is highly flammable and reacts violently with water.[5] Handle it in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.

  • Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.

  • Oxidizing Agents: Pyridine sulfur trioxide complex is corrosive and a strong oxidizing agent. Handle with care.

References

  • Pearson. Show how you would synthesize following tertiary alcohol by adding an appropriate Grignard reagent to a ketone. b. Ph 3 COH. [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents II. [Link]

  • PubChem. Methyl magnesium bromide. [Link]

Sources

Application Notes & Protocols: Functional Group Transformations of 1-Benzhydryl-3-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-Benzhydryl-3-methylazetidin-3-ol

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties, including improved solubility and metabolic stability, while acting as a rigid, three-dimensional building block. 1-Benzhydryl-3-methylazetidin-3-ol is a particularly valuable intermediate, combining the strained four-membered azetidine ring with two key functional groups ripe for chemical manipulation: a tertiary alcohol and a cleavable N-benzhydryl protecting group. The tertiary alcohol at the C3 position offers a site for introducing diverse functionality, while the bulky benzhydryl group provides robust protection for the ring nitrogen during initial synthetic steps, only to be selectively removed later to enable further derivatization.

This guide provides an in-depth exploration of the key functional group transformations of 1-Benzhydryl-3-methylazetidin-3-ol. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers in drug discovery and synthetic chemistry. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Chapter 1: Synthesis of the Starting Material

A robust and scalable synthesis of the starting material is paramount. The most common approach involves the cyclization of an amino-alcohol precursor, typically formed from the reaction of benzhydrylamine with a suitable electrophile. An improved, one-pot synthesis of the parent compound, 1-benzhydrylazetidin-3-ol, has been developed, which can be adapted for the 3-methyl derivative.[1] The general strategy involves the reaction of benzhydrylamine with an epoxide, such as 2-chloro-2-methyloxirane, which proceeds through an initial nucleophilic ring-opening followed by intramolecular cyclization.

Synthesis cluster_start Starting Materials Benzhydrylamine Benzhydrylamine Intermediate Amino-alcohol Intermediate Benzhydrylamine->Intermediate Nucleophilic Ring-Opening Epoxide 2-Chloro-2-methyloxirane Epoxide->Intermediate Product 1-Benzhydryl-3-methyl- azetidin-3-ol Intermediate->Product Intramolecular Cyclization (Base)

Caption: General synthetic route to 1-Benzhydryl-3-methylazetidin-3-ol.

Chapter 2: Transformations of the C3-Tertiary Hydroxyl Group

The tertiary alcohol at the C3 position is a key handle for diversification, though its reactivity is governed by steric hindrance and the absence of an alpha-hydrogen.

Oxidation: The Challenge of a Tertiary Alcohol

A fundamental principle of alcohol oxidation is the requirement of a hydrogen atom on the carbon bearing the hydroxyl group.[2] This hydrogen is removed, along with the hydroxyl hydrogen, to form a carbonyl double bond.[3] Since 1-Benzhydryl-3-methylazetidin-3-ol is a tertiary alcohol, it lacks this alpha-hydrogen and is therefore resistant to oxidation by common reagents like potassium dichromate(VI) or potassium permanganate.[4][5][6]

  • Expert Insight: This resistance to oxidation is a key feature, allowing chemists to perform a wide range of reactions on other parts of a molecule without affecting the tertiary alcohol. Attempting to force oxidation with extremely harsh conditions would likely lead to degradation and cleavage of the strained azetidine ring rather than formation of the desired ketone.

Esterification: Introducing Carboxylate Functionality

Esterification provides a reliable method for modifying the hydroxyl group, enhancing lipophilicity, or introducing a linker for further conjugation. The reaction typically involves acylating the alcohol with an acid chloride or anhydride in the presence of a non-nucleophilic base.

Protocol 2.2.1: Acylation with an Acid Chloride

  • System Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Benzhydryl-3-methylazetidin-3-ol (1.0 eq.). Dissolve in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.). Cool the mixture to 0 °C in an ice bath.

    • Causality: The base is crucial to neutralize the HCl generated during the reaction, which could otherwise protonate the azetidine nitrogen or promote side reactions like ring-opening. Cooling prevents potential side reactions from the exothermic process.

  • Acylation: Add the desired acid chloride (e.g., acetyl chloride, benzoyl chloride, 1.2 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired ester.

ParameterConditionRationale
Solvent Anhydrous DCM, THFAprotic, solubilizes reactants, inert to conditions.
Base Triethylamine, PyridineNeutralizes HCl byproduct, prevents azetidine protonation.
Temperature 0 °C to Room Temp.Controls initial exothermicity, allows for smooth reaction.
Stoichiometry Base > Acid Chloride > AlcoholEnsures complete reaction and neutralization.
Etherification: Williamson-Type Synthesis

Formation of an ether bond can be achieved by deprotonating the tertiary alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Protocol 2.3.1: O-Alkylation

  • System Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous THF. Cool to 0 °C.

  • Alkoxide Formation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) carefully to the THF.

    • Safety Note: NaH reacts violently with water. Ensure all glassware and solvents are scrupulously dry. Handle under an inert atmosphere.

  • Substrate Addition: Slowly add a solution of 1-Benzhydryl-3-methylazetidin-3-ol (1.0 eq.) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation (hydrogen gas evolution will cease).

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.3 eq.) dropwise.

  • Reaction & Monitoring: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Chapter 3: Transformations of the N-Benzhydryl Protecting Group

The removal of the benzhydryl group is arguably the most critical transformation, unmasking the azetidine nitrogen for the introduction of desired substituents. The choice of deprotection strategy depends on the overall stability of the molecule.

Transformations cluster_NBzh N-Benzhydryl Transformations cluster_Ring Ring Transformations Start 1-Benzhydryl-3-methyl- azetidin-3-ol Ester C3-Ester Derivative Start->Ester Esterification Ether C3-Ether Derivative Start->Ether Etherification Deprotected 3-Methylazetidin-3-ol Start->Deprotected N-Debenzhydrylation (Hydrogenolysis) Oxazoline Substituted 2-Oxazoline Start->Oxazoline Rearrangement (Ritter Cascade)

Caption: Key functional group transformations of 1-Benzhydryl-3-methylazetidin-3-ol.

Catalytic Hydrogenolysis: The Classic Approach

Catalytic hydrogenolysis is a clean and efficient method for cleaving benzyl- and benzhydryl-type protecting groups.[7] The reaction proceeds by reducing the C-N bond over a noble metal catalyst.

Protocol 3.1.1: N-Debenzhydrylation

  • System Preparation: To a hydrogenation vessel, add 1-Benzhydryl-3-methylazetidin-3-ol (1.0 eq.) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add palladium on carbon (Pd/C, 10% w/w, ~0.1 eq. by weight) to the solution.

    • Safety Note: Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle with care, preferably as a slurry.

  • Hydrogenation: Seal the vessel and purge the system several times with an inert gas (N₂ or Ar) before introducing hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 1-4 atm or balloon pressure).

    • Causality: The palladium surface adsorbs both the hydrogen gas and the substrate, facilitating the cleavage of the C-N bond and subsequent reduction.

  • Reaction & Monitoring: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

    • Expert Insight: The Celite® filtration is critical to remove the fine palladium particles, which can otherwise contaminate the product. Ensure the Celite® pad is kept wet with solvent during filtration to prevent the catalyst from becoming pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, 3-methylazetidin-3-ol, which can often be used without further purification.

Oxidative Cleavage

For substrates sensitive to hydrogenation, oxidative methods provide an alternative. A mild procedure using N-bromosuccinimide (NBS) has been developed for deprotecting N-benzhydryl groups on β-lactams, which can be adapted for azetidines.[8][9] Another powerful method involves ozonolysis.[10]

Protocol 3.2.1: Deprotection via Ozonolysis

  • System Preparation: Dissolve 1-Benzhydryl-3-methylazetidin-3-ol (1.0 eq.) in an inert solvent like dichloromethane (DCM) in a three-neck flask equipped with a gas inlet tube and a drying tube outlet. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone (O₃) gas through the solution. The reaction is typically accompanied by a color change (often to blue). Monitor the reaction by TLC.

    • Causality: Ozone selectively oxidizes the benzhydryl group, likely forming an unstable intermediate that facilitates cleavage.[10]

  • Quench: Once the starting material is consumed, stop the ozone flow and purge the solution with nitrogen or oxygen to remove excess ozone. Quench the reaction at -78 °C by adding a reducing agent, such as sodium borohydride (NaBH₄, ~10 eq.) in methanol.

  • Work-up and Isolation: Allow the mixture to warm to room temperature. Perform an aqueous work-up, extract the product into an organic solvent, dry, and concentrate to yield the deprotected azetidinol.

Chapter 4: Transformations Involving the Azetidine Ring

The inherent ring strain of the azetidine core enables unique rearrangement and ring-opening reactions that are not accessible to larger, more stable heterocyclic systems.

Acid-Catalyzed Rearrangement to 2-Oxazolines

A novel and synthetically powerful transformation of 3-hydroxyazetidines is their rearrangement into highly substituted 2-oxazolines via a Ritter-initiated cascade.[11][12] This process involves the formation of a stabilized carbocation, which is then trapped by a nitrile, leading to a complete skeletal reorganization.

Rearrangement A 3-Hydroxyazetidine C Azetidinyl Cation A->C + H⁺, - H₂O B Protonation & Loss of H₂O D Ring Opening to Allylic Cation C->D Strain Release F Nitrilium Ion Intermediate D->F + R-CN E Nitrile Attack H 2-Oxazoline F->H Cyclization G Intramolecular Cyclization

Caption: Mechanistic pathway for the rearrangement of 3-hydroxyazetidines to 2-oxazolines.

Protocol 4.1.1: Synthesis of 2-Oxazolines

  • System Preparation: In a suitable pressure vessel or sealed tube, dissolve the 1-Benzhydryl-3-methylazetidin-3-ol (1.0 eq.) in a nitrile solvent (e.g., acetonitrile, which also acts as the nucleophile).

  • Acid Catalyst: Add a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH, 0.2 eq.) or sulfuric acid (H₂SO₄).

    • Causality: The strong acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a carbocation at C3, which initiates the rearrangement cascade.

  • Heating and Monitoring: Seal the vessel and heat the reaction mixture (e.g., to 80-100 °C). Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and carefully neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the resulting 2-oxazoline derivative by column chromatography.

Conclusion

1-Benzhydryl-3-methylazetidin-3-ol is a versatile synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The tertiary alcohol, while resistant to oxidation, can be readily converted to esters and ethers. The N-benzhydryl group serves as a robust protecting group that can be cleanly removed via hydrogenolysis or oxidative cleavage, revealing a nucleophilic nitrogen center. Finally, the strained azetidine ring itself can be leveraged in powerful rearrangement reactions to access entirely different heterocyclic scaffolds like 2-oxazolines. A thorough understanding of these transformations and the principles that govern them empowers researchers to strategically incorporate the azetidine motif into complex molecules, advancing the frontiers of drug discovery and development.

References

  • Preparation of 1-benzylazetidine-3-ol derivatives. Google Patents. [URL: https://patents.google.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [URL: https://www.researchgate.
  • Alcohol oxidation (A-Level Chemistry). Study Mind. [URL: https://studymind.co.
  • 3-Hydroxyazetidine hydrochloride | 18621-18-6. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8711487.htm]
  • CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride. CymitQuimica. [URL: https://www.cymitquimica.com/cas/18621-18-6]
  • 1-Benzhydryl-3-methylazetidin-3-ol, 95%, 40320-63-6. CookeChem. [URL: https://www.cookechem.com/product/1-Benzhydryl-3-methylazetidin-3-ol-40320-63-6.html]
  • Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents. [URL: https://patents.google.
  • Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. O-Orate. [URL: https://www.o-orate.com/understanding-the-applications-of-3-hydroxyazetidine-hydrochloride-in-drug-discovery]
  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents. [URL: https://patents.google.
  • Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Durham University. [URL: https://baxendalegroup.com/wp-content/uploads/2020/02/2019-Photochemical-Flow-Synthesis-of-3%E2%80%90Hydroxyazetidines.pdf]
  • 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2801726]
  • A new method of N-benzhydryl deprotection in 2-azetidinone series. DIAL.pr - BOREAL. [URL: https://dial.uclouvain.be/pr/boreal/object/boreal:41132]
  • Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c00793]
  • 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.
  • 1-Benzhydrylazetidin-3-ol - SAFETY DATA SHEET. AFG Bioscience. [URL: https://www.afgbioscience.com/wp-content/uploads/2016/12/SC-3475.pdf]
  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [URL: https://www.researchgate.net/publication/244747517_A_New_Method_of_N_-Benzhydryl_Deprotection_in_2-Azetidinone_Series]
  • SAFETY DATA SHEET - 1-Benzhydryl-3-azetidinone. Fisher Scientific. [URL: https://www.fishersci.com/sdsDownload/sds/21711/ACR459700010.pdf]
  • Oxidation of Alcohols: Primary, Secondary and Tertiary. YouTube. [URL: https://www.youtube.
  • Functional Group Characteristics and Roles. ASHP. [URL: https://www.ashp.org/-/media/store-files/p2234-sample-chapter-2.pdf]
  • A Level Chemistry Revision "Oxidation of Secondary and Tertiary Alcohols". YouTube. [URL: https://www.youtube.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/20/148]
  • Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32496781/]
  • Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [URL: https://www.oreate.
  • Functional Group Transformations in Derivatives of 6‑Oxoverdazyl. Vanderbilt University. [URL: https://my.vanderbilt.
  • Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. MSU Chemistry. [URL: https://www2.chemistry.msu.edu/faculty/wulff/wulff_group/PDF_files/100.pdf]
  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. [URL: https://medcraveonline.com/IJBSBE/various-ester-derivatives-from-esterification-reaction-of-secondary-metabolite-compounds-a-review.html]
  • (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol | C17H19NO. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10015138]
  • oxidation of alcohols. Chemguide. [URL: https://www.chemguide.co.
  • Safety Data Sheet - 1-Benzhydryl-3-methylazetidine-3-carbonitrile. Angene Chemical. [URL: https://www.angenechemical.com/msds/133891-88-0.pdf]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlepdf/2021/cs/d0cs01269k]

Sources

Catalytic Methods for the Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-hydroxyazetidine scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. Specifically, tertiary alcohols within this framework, such as 1-Benzhydryl-3-methylazetidin-3-ol, serve as crucial building blocks for complex pharmaceutical agents, acting as precursors to a range of functional groups. For instance, the parent compound, 1-benzhydrylazetidin-3-ol, is a known intermediate in the synthesis of Azelnidipine, a dihydropyridine calcium channel blocker.[1] This guide provides detailed application notes and validated protocols for two distinct and efficient catalytic strategies for the synthesis of 1-Benzhydryl-3-methylazetidin-3-ol, designed for researchers, scientists, and professionals in drug development. The methodologies presented leverage modern catalytic principles to ensure high efficiency, selectivity, and scalability.

Introduction: The Strategic Importance of the 3-Hydroxy-3-methylazetidine Core

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from being a synthetic curiosity to a cornerstone in modern drug design.[2][3] Its strained ring system offers a unique three-dimensional vector for substituent placement, enabling precise interaction with biological targets. The incorporation of a hydroxyl group at the C3 position further enhances its utility by providing a handle for subsequent functionalization and improving pharmacokinetic profiles.

The target molecule, 1-Benzhydryl-3-methylazetidin-3-ol, combines three key features:

  • The Azetidine Core: Provides a rigid, sp³-rich scaffold.

  • The Benzhydryl (Diphenylmethyl) Group: A common N-protecting group that is stable under a variety of conditions but can be removed via catalytic hydrogenation, making it ideal for developmental synthesis.[4]

  • The 3-Methyl-3-ol Moiety: Creates a chiral tertiary alcohol, offering a site for stereospecific derivatization or direct use as a pharmacophoric element.

Traditional syntheses of such structures often rely on stoichiometric reagents and multi-step sequences involving hazardous intermediates.[5][6] This document details two modern catalytic approaches that bypass these limitations: a Lewis acid-catalyzed intramolecular aminolysis of a bespoke epoxy amine and a strategy involving the catalytic synthesis of an azetidin-3-one intermediate followed by organometallic addition.

Strategy 1: Lanthanide-Catalyzed Intramolecular Aminolysis of an Epoxy Amine

Expertise & Rationale

This strategy is centered on the powerful ability of lanthanide triflates, specifically Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), to act as potent Lewis acids for the activation and regioselective opening of epoxides.[2][3] The high basicity of amine nucleophiles often quenches standard Lewis or Brønsted acid catalysts; however, lanthanide catalysts are highly effective even in this context.[2][3]

The core of this method is a 4-exo-tet cyclization. An N-benzhydryl amino alcohol containing a strategically placed epoxide is synthesized first. Upon exposure to a catalytic amount of La(OTf)₃, the catalyst coordinates to the epoxide oxygen, activating it for nucleophilic attack. The tethered amine then attacks the proximal carbon of the epoxide in an intramolecular Sₙ2 reaction, cleanly forming the desired azetidine ring. This catalytic, intramolecular approach ensures high efficiency and regioselectivity, which can be challenging in intermolecular versions.[2]

Experimental Workflow

cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Catalytic Cyclization A1 Methallyl Chloride A2 Phthalimide Potassium Salt A1->A2 Gabriel Synthesis A3 N-Methallylphthalimide A2->A3 A4 m-CPBA A3->A4 Epoxidation A5 Epoxidized Intermediate A4->A5 A6 Hydrazine A5->A6 Ing-Manske Procedure A7 3,4-Epoxy-3-methylbutan-1-amine A6->A7 A8 Benzhydryl Bromide, Base A7->A8 N-Alkylation A9 Precursor: N-Benzhydryl-3,4-epoxy- 3-methylbutan-1-amine A8->A9 B1 Precursor (from Part A) A9->B1 B2 La(OTf)3 (5 mol%) DCE, Reflux B1->B2 4-exo-tet Cyclization B3 Aqueous Workup (NaHCO3) B2->B3 B4 Purification (Column Chromatography) B3->B4 B5 Target Molecule: 1-Benzhydryl-3-methylazetidin-3-ol B4->B5

Caption: Workflow for La(OTf)₃-catalyzed synthesis.
Detailed Protocol: Part A - Synthesis of Precursor

This protocol outlines a reliable, though multi-step, synthesis for the required N-Benzhydryl-3,4-epoxy-3-methylbutan-1-amine precursor. Each step should be monitored by Thin Layer Chromatography (TLC) and the product characterized by ¹H-NMR and MS.

  • Step 1: Synthesis of N-Methallylphthalimide.

    • To a stirred solution of potassium phthalimide (1.1 eq) in anhydrous DMF, add methallyl chloride (1.0 eq) dropwise at room temperature.

    • Heat the mixture to 70 °C and stir for 12 hours until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and pour into ice-water. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the product.

  • Step 2: Epoxidation.

    • Dissolve N-methallylphthalimide (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-6 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude epoxide is typically used without further purification.

  • Step 3: Deprotection (Ing-Manske Procedure).

    • Dissolve the crude epoxide (1.0 eq) in ethanol.

    • Add hydrazine monohydrate (1.5 eq) and reflux the mixture for 4 hours.

    • Cool to room temperature, acidify with concentrated HCl, and filter off the phthalhydrazide precipitate.

    • Concentrate the filtrate, basify with aqueous NaOH to pH > 12, and extract with DCM. Dry the combined organic layers over Na₂SO₄ and concentrate to yield 3,4-epoxy-3-methylbutan-1-amine.

  • Step 4: N-Alkylation.

    • Dissolve the amine from Step 3 (1.0 eq) in acetonitrile with potassium carbonate (K₂CO₃, 2.5 eq).

    • Add benzhydryl bromide (1.1 eq) and stir the mixture at 50 °C for 16 hours.

    • Filter the solids and concentrate the filtrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final precursor, N-Benzhydryl-3,4-epoxy-3-methylbutan-1-amine .

Detailed Protocol: Part B - La(OTf)₃-Catalyzed Intramolecular Cyclization

This protocol is adapted from the general procedure for lanthanide-catalyzed aminolysis of epoxy amines.[2]

  • Reaction Setup:

    • In an oven-dried flask under an argon atmosphere, dissolve the epoxy amine precursor (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

    • Add La(OTf)₃ (0.05 eq, 5 mol%) to the solution at room temperature.

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 83 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C.

    • Quench by adding a saturated aqueous solution of NaHCO₃.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

    • Purify the resulting residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure 1-Benzhydryl-3-methylazetidin-3-ol .

ParameterValue/ConditionRationale
Catalyst Lanthanum(III) Triflate (La(OTf)₃)Potent, amine-tolerant Lewis acid for epoxide activation.[2]
Catalyst Loading 5 mol%Sufficient for efficient turnover without side reactions.[2]
Solvent 1,2-Dichloroethane (DCE)High boiling point allows for necessary thermal energy.[2]
Temperature Reflux (~83 °C)Provides activation energy for the cyclization.
Expected Yield 70-85%Based on analogous systems reported in the literature.[2]

Strategy 2: Grignard Addition to a Catalytically-Synthesized Azetidin-3-one

Expertise & Rationale

This alternative two-stage strategy first builds the azetidine core with a ketone at the C3 position, which then serves as an electrophile for the introduction of the methyl group. The key catalytic step is the synthesis of the azetidin-3-one intermediate. While several methods exist, a modern and efficient approach is the gold-catalyzed intermolecular oxidation of an N-propargyl amine precursor.[5]

In this reaction, a gold(I) catalyst activates the alkyne of an N-benzhydryl-N-propargylamine substrate. An external oxidant, such as pyridine N-oxide, facilitates the formation of a reactive α-oxo gold carbene intermediate. This intermediate undergoes a rapid intramolecular cyclization via nucleophilic attack from the tethered amine, forming the azetidin-3-one ring.[5] This method avoids the use of toxic and potentially explosive diazo compounds often employed in older syntheses.[5] The subsequent Grignard reaction with methylmagnesium bromide is a robust and high-yielding transformation to install the 3-methyl-3-ol functionality.

Experimental Workflow

cluster_0 Part A: Catalytic Synthesis of Azetidin-3-one cluster_1 Part B: Grignard Addition A1 Benzhydrylamine + Propargyl Bromide A2 N-Benzhydrylpropargylamine (Precursor) A1->A2 Alkylation A3 Gold Catalyst (e.g., IPrAuCl/AgOTf) Oxidant (e.g., Pyridine N-Oxide) A2->A3 Oxidative Cyclization A4 Workup & Purification A3->A4 A5 Intermediate: 1-Benzhydrylazetidin-3-one A4->A5 B1 Azetidin-3-one (from Part A) A5->B1 B2 Methylmagnesium Bromide (MeMgBr) in THF, 0 °C B1->B2 Nucleophilic Addition B3 Aqueous Workup (NH4Cl) B2->B3 B4 Purification B3->B4 B5 Target Molecule: 1-Benzhydryl-3-methylazetidin-3-ol B4->B5

Caption: Workflow for Gold-catalyzed/Grignard strategy.
Detailed Protocol: Part A - Synthesis of 1-Benzhydrylazetidin-3-one

This protocol is adapted from the gold-catalyzed synthesis of azetidin-3-ones from N-propargylsulfonamides, with modifications for the N-benzhydryl amine substrate.[5]

  • Precursor Synthesis (N-Benzhydrylpropargylamine):

    • In a round-bottom flask, dissolve benzhydrylamine (1.0 eq) and K₂CO₃ (2.0 eq) in acetonitrile.

    • Add propargyl bromide (1.1 eq, 80% solution in toluene) dropwise at room temperature.

    • Stir the mixture for 12-18 hours. Filter the solids and concentrate the filtrate. The crude product can be purified by column chromatography or used directly if sufficiently pure.

  • Gold-Catalyzed Oxidative Cyclization:

    • Catalyst Activation: In a dry flask under argon, stir (IPr)AuCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (2 mol%) and AgOTf (2 mol%) in anhydrous DCM for 10 minutes. Filter through celite to remove AgCl.

    • Reaction: To the activated catalyst solution, add the N-benzhydrylpropargylamine precursor (1.0 eq) followed by 8-methylquinoline N-oxide (1.5 eq).

    • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture directly onto silica gel.

    • Purify by flash column chromatography (hexane/ethyl acetate) to obtain 1-Benzhydrylazetidin-3-one .

Detailed Protocol: Part B - Grignard Addition

This is a standard organometallic addition protocol.

  • Reaction Setup:

    • Dissolve 1-Benzhydrylazetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask under argon.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Slowly add methylmagnesium bromide (MeMgBr, 1.2 eq, typically 3.0 M in diethyl ether) dropwise via syringe, keeping the internal temperature below 5 °C.

    • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield pure 1-Benzhydryl-3-methylazetidin-3-ol .

Parameter (Catalytic Step)Value/ConditionRationale
Catalyst System (IPr)AuCl / AgOTfHighly active and well-defined gold(I) catalyst system.[5]
Catalyst Loading 2 mol%Effective for achieving high conversion and yield.
Oxidant 8-Methylquinoline N-oxideEfficiently facilitates the formation of the gold-carbene.[5]
Solvent Dichloromethane (DCM)Common solvent for gold catalysis, good substrate solubility.
Temperature Room TemperatureMild conditions that preserve the integrity of the product.
Expected Yield 65-80%Based on similar substrates in the source literature.[5]

Conclusion

The synthesis of 1-Benzhydryl-3-methylazetidin-3-ol, a valuable tertiary alcohol building block, can be achieved efficiently through modern catalytic methods. This guide has detailed two robust strategies, each with distinct advantages. The lanthanide-catalyzed cyclization offers a direct route from a linear epoxy amine, showcasing elegant atom economy in the key ring-forming step. The gold-catalyzed/Grignard addition strategy provides a modular approach, where the azetidin-3-one intermediate can potentially be diversified with various nucleophiles, not just a methyl group. Both protocols are designed to be scalable and avoid harsh or hazardous reagents, providing drug development professionals with reliable and efficient pathways to this important chemical entity.

References

  • Title: A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Source: Google Patents (CN102827052A)
  • Title: Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates Source: ResearchGate URL: [Link]

  • Source: Google Patents (US4639334A)
  • Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Source: Google Patents (CN104356040A)
  • Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: Frontiers in Chemistry URL: [Link]

  • Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Benzhydryl-3-methylazetidin-3-ol

[1][2]

Status: Operational Subject: Troubleshooting Purification, Stability, and Isolation Target Molecule: 1-Benzhydryl-3-methylazetidin-3-ol (and related HCl salts) CAS: 133891-52-8 (Free Base) / 19614-69-8 (Analogous HCl salts)[1][2]

Introduction: The "Amphiphilic" Trap

Welcome to the technical support hub for 1-Benzhydryl-3-methylazetidin-3-ol . As a researcher, you likely selected this intermediate for its rigid azetidine scaffold, a critical pharmacophore in modern drug design (e.g., S1P1 receptor modulators).[2]

The Core Challenge: This molecule presents a purification paradox. The basic azetidine nitrogen and the polar tertiary hydroxyl group create hydrophilicity, while the bulky benzhydryl (diphenylmethyl) protecting group adds significant lipophilicity. This "amphiphilic" nature often leads to:

  • Oiling out during crystallization (instead of precipitating).[1][2]

  • Co-elution of the starting material (Benzhydrylamine) due to similar polarity.[1]

  • Ring-opening decomposition upon exposure to strong acids or excessive heat.[1][2]

This guide provides autonomous, field-proven protocols to overcome these specific hurdles.

Visualizing the Workflow

Before attempting purification, identify your current state using the logic flow below.

Purification_LogicStartCrude Reaction Mixture(Epichlorohydrin + Benzhydrylamine)Check_StatePhysical State?Start->Check_StateOilyViscous Oil / GumCheck_State->OilyCommonSolidPrecipitate / SlurryCheck_State->SolidRareImpurity_CheckMajor Impurity?Oily->Impurity_CheckAction_CrystSolvent Tuning(EtOAc : Hexane)Solid->Action_CrystBenz_AmineBenzhydrylamine(Starting Material)Impurity_Check->Benz_AmineExcess AmineDimerNon-cyclized Dimer(Lipophilic)Impurity_Check->DimerIncomplete RxnAction_SaltAcid-Base Swing(Form HCl Salt)Benz_Amine->Action_SaltBest MethodDimer->Action_CrystSolvent WashFinalPure White Solid(>98% HPLC)Action_Salt->FinalAction_Cryst->Final

Caption: Decision matrix for selecting between crystallization and salt formation based on crude physical state and impurity profile.

Module 1: The "Oiling Out" Crisis

Symptom: You attempted to recrystallize the crude material, but as the solution cooled, it separated into a sticky gum or oil at the bottom of the flask rather than forming crystals.

Root Cause: The benzhydryl group's lipophilicity dominates the crystal lattice formation kinetics. If the solvent is too polar, the hydrophobic domains aggregate as oil droplets before the lattice can organize.

Troubleshooting Protocol: The "Cloud Point" Method

Do not rely on single solvents (like pure Ethanol).[1] You must use a binary solvent system .[1][2]

  • Dissolution (The Polar Phase):

    • Dissolve the crude oil in the minimum amount of Ethyl Acetate (EtOAc) at 45–50°C.

    • Why? EtOAc dissolves the azetidine but is marginal for the very non-polar dimers.

    • Warning: Do not exceed 50°C. The tertiary alcohol at C3 is prone to dehydration/elimination.

  • The Anti-Solvent Titration:

    • While stirring rapidly at 40°C, add n-Heptane (or Hexane) dropwise.

    • Stop immediately when the solution turns slightly turbid (cloudy).[1][2]

    • Add 1-2 mL of EtOAc to make it clear again.[1][2]

  • Seeding (Critical Step):

    • Add a "seed crystal" of pure product. If you lack seeds, scratch the glass wall with a glass rod at the liquid-air interface.

    • Observation: You should see white micro-crystals forming at the scratch site.[1]

  • Controlled Cooling:

    • Wrap the flask in foil/towel to cool slowly to room temperature over 2 hours.

    • Do not place directly in an ice bath; this shocks the oil out of solution.

    • Once a slurry forms at RT, move to 0°C for final harvest.[2]

Module 2: Chemical Purification (The Acid-Base Swing)

Symptom: Chromatography is showing "tailing" peaks, or you cannot separate the product from the excess Benzhydrylamine starting material.

Solution: Chromatography is inefficient for this separation.[1][2] Use the Acid-Base Swing to exploit the basicity difference between the azetidine (pKa ~8.[1][2]5) and the impurities.[1][3][4]

Step-by-Step Protocol
StepActionMechanistic Rationale
1. Acid Extraction Dissolve crude in Dichloromethane (DCM) .[1][2] Wash with 10% Aqueous Citric Acid (pH ~4).[1][2]The azetidine protonates and moves to the aqueous layer. Neutral impurities (dimers) stay in DCM.[1][2] Note: Citric acid is gentler than HCl, preventing ring opening.[2]
2. Phase Cut Separate layers.[1][2] Keep the Aqueous Layer .[1] Discard the DCM (organic) layer.[1]Removes non-basic lipophilic byproducts.
3.[1][2] Basification Cool aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12.[1][2]Deprotonates the azetidine, forcing it out of the water (it becomes insoluble/oils out).
4. Extraction Extract the cloudy aqueous mixture with Ethyl Acetate (x3) .[1][2]Recovers the purified free base.[1]
5. Salt Formation Dry EtOAc layer (

).[1][2] Add HCl in Isopropanol (1.1 eq) dropwise at 0°C.
The HCl salt of the azetidine crystallizes instantly and is often much purer than the free base.

Module 3: Stability & Ring Integrity

Symptom: The product purity decreases during drying or storage. New impurities appear at RRT 0.8 or 1.2.[1][2]

Root Cause: Azetidine Ring Opening. The 4-membered ring is under high angle strain (~26 kcal/mol).[1][2] The presence of a tertiary alcohol at C3 (in the methyl variant) creates a "push-pull" system that facilitates ring opening, especially under acidic conditions or heat.

Stability Rules
  • Temperature Limit: Never heat the free base above 50°C . When using a rotovap, set the bath to 35°C and use high vacuum.

  • Acid Sensitivity:

    • Avoid strong mineral acids (H2SO4) during workup.[1][2]

    • If making the HCl salt, ensure the environment is anhydrous . Water + Acid + Azetidine = Ring Opening (Hydrolysis to amino-chlorohydrins).[1][2]

  • Storage: Store the Free Base under Argon at -20°C. The HCl salt is stable at Room Temperature.

Module 4: Analytical FAQs

Q: Why does my HPLC peak tail severely? A: The tertiary amine interacts with the acidic silanol groups on the HPLC column.

  • Fix: Add 0.1% Triethylamine (TEA) or 0.1% Ammonia to your mobile phase.[1][2] This blocks the silanol sites.[1]

  • Recommended Column: C18 Base-Deactivated (e.g., Agilent Zorbax Eclipse XDB).[1][2]

Q: I see a double peak in NMR. Is it an isomer? A: Likely not.[1][2] The bulky benzhydryl group can cause restricted rotation (atropisomerism) or slow nitrogen inversion at room temperature, broadening signals.

  • Test: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, it is the pure compound.

Q: What is the major impurity at RRT ~1.5? A: This is often the non-cyclized dimer : 1,3-bis(benzhydrylamino)-2-methylpropan-2-ol.[1] It forms if the stoichiometry of benzhydrylamine to epichlorohydrin was too high during synthesis. It is very lipophilic and removed via the Acid-Base Swing (Step 1) .[1][2]

References

  • Anderson, A. G., & Lok, R. (1972).[2][5] Synthesis of 1-Substituted Azetidin-3-ols. The Journal of Organic Chemistry, 37(24), 3953–3955. [1][2]

  • Singh, S. K., et al. (2014).[2] Process for the preparation of 1-benzhydrylazetidin-3-ol. U.S. Patent No.[1][2][5] 8,889,886.[1][2] Washington, DC: U.S. Patent and Trademark Office.[2]

  • Golding, B. T., & Hall, D. R. (1973).[2] Small Ring Heterocycles: Azetidines. In Comprehensive Organic Chemistry. Pergamon Press.[1][2] (Foundational text on azetidine strain and stability).

  • PubChem Compound Summary. (2024). 1-Benzhydrylazetidin-3-ol Hydrochloride.[1][2] National Center for Biotechnology Information.[1][2]

  • CymitQuimica Technical Data. (2024). Properties and Stability of Azetidin-3-ol derivatives.

Optimization of reaction parameters for 1-Benzhydryl-3-methylazetidin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-OPT-003 Subject: Optimization of Reaction Parameters for Grignard Addition to 1-Benzhydrylazetidin-3-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanism

The synthesis of 1-Benzhydryl-3-methylazetidin-3-ol (CAS: 40320-63-6) hinges on the nucleophilic addition of a methyl organometallic reagent to the strained ketone 1-benzhydrylazetidin-3-one .

While conceptually simple, this reaction is prone to failure due to the high ring strain (~25 kcal/mol) of the azetidine scaffold. The benzhydryl (diphenylmethyl) group provides essential steric protection to the nitrogen, preventing N-alkylation, but the success of the C3-addition depends entirely on kinetic control to avoid ring-opening polymerization.

Core Reaction Scheme

The transformation involves the attack of the methyl carbanion (from Grignard or Methyllithium) on the carbonyl carbon at C3.

ReactionScheme SM 1-Benzhydrylazetidin-3-one (Electrophile) Inter Mg-Alkoxide Intermediate (Tetrahedral) SM->Inter THF, 0°C to RT Reagent MeMgBr (or MeLi) (Nucleophile) Reagent->Inter Quench Mild Acid Quench (NH4Cl) Inter->Quench Hydrolysis Product 1-Benzhydryl-3-methylazetidin-3-ol (Target) Quench->Product Isolation

Figure 1: Reaction workflow for the nucleophilic addition to the azetidinone core.

Critical Reaction Parameters (Optimization Guide)

This section details the "Why" behind the protocol. Use these parameters to tune your specific synthesis.

A. Reagent Selection: MeMgBr vs. MeLi
ParameterMethylmagnesium Bromide (MeMgBr)Methyllithium (MeLi)Recommendation
Reactivity Moderate. Less basic than MeLi.High. Very basic.MeMgBr is preferred for scale-up.
Side Reactions Lower risk of enolization.Higher risk of deprotonating the

-protons (though less relevant in 3-ones, ring fragmentation is a risk).
Use MeMgBr (3.0 M in Et₂O) for better safety profiles.
Handling Stable in ether/THF.Pyrophoric considerations.MeMgBr offers easier handling.
B. Solvent Effects & Temperature[1]
  • Solvent: Anhydrous THF or Diethyl Ether . THF is generally preferred for MeMgBr as it solvates the magnesium species better, increasing the effective nucleophilicity.

  • Temperature:

    • Addition Phase:0°C to 5°C . Do not add at Room Temperature (RT). The exotherm must be controlled to prevent ring opening.

    • Reaction Phase: Warm to RT for 1-2 hours to ensure conversion.

    • Cryogenic (-78°C): Generally unnecessary for this specific ketone unless you observe significant impurities.

C. Stoichiometry
  • Ratio: Use 1.2 to 1.5 equivalents of MeMgBr relative to the ketone.

  • Reasoning: Trace moisture will consume the Grignard. A slight excess ensures full conversion of the valuable azetidinone starting material.

Standardized Protocol (Tier 1 Support)

Objective: Synthesis of 5.0 g of 1-Benzhydryl-3-methylazetidin-3-ol.

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under Nitrogen/Argon atmosphere.

  • Dissolution: Add 1-benzhydrylazetidin-3-one (5.0 g, 21.1 mmol) and Anhydrous THF (50 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Dropwise add MeMgBr (3.0 M in Et₂O, 8.5 mL, ~25.5 mmol, 1.2 eq) over 20 minutes.

    • Critical Check: Maintain internal temperature < 10°C.

  • Reaction: Remove ice bath. Stir at RT for 2 hours.

    • Monitoring: Check TLC (SiO₂, Hexane:EtOAc 3:1). Product is more polar than the ketone.

  • Quench (The Danger Zone): Cool back to 0°C. Slowly add saturated aqueous NH₄Cl (30 mL).

    • Note: Do not use HCl at this stage. Strong acids can cleave the azetidine ring or the benzhydryl group.

  • Work-up: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[1][2]

  • Purification: Recrystallize from Hexane or Hexane/Ether .

    • Expected Yield: 60-75%.

    • Appearance: White/Colorless crystals or solid.

Troubleshooting & FAQs (Tier 2 & 3 Support)

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or impurities.

Troubleshooting Start Issue Detected Issue1 Low Conversion (SM remains) Start->Issue1 Issue2 Low Yield / Complex Mixture (SM consumed) Start->Issue2 Check1 Check Reagent Quality (Is Grignard white/cloudy?) Issue1->Check1 Check2 Check Quench pH Issue2->Check2 Check3 Check Temp Issue2->Check3 Action1 Increase Eq to 1.5 Dry Solvent rigorously Check1->Action1 Old Reagent/Wet Solvent Action2 Switch to NH4Cl Avoid mineral acids Check2->Action2 pH < 4 Action3 Keep < 5°C during addition Check3->Action3 Exotherm observed

Figure 2: Diagnostic logic for common synthesis failures.

Frequently Asked Questions

Q1: My product is an oil that won't crystallize. What happened?

  • A: This often indicates residual solvent or minor impurities.

    • Fix: Triturate the oil with cold Hexane or Pentane. Scratch the flask wall with a glass rod to induce nucleation. If that fails, convert to the Hydrochloride salt (using HCl in Ether) for easier crystallization, then neutralize back to the free base if needed [1].

Q2: Can I use aqueous HCl to work up the reaction?

  • A: Proceed with extreme caution. While some protocols use dilute HCl to solubilize magnesium salts, azetidines are acid-sensitive. If the pH drops too low (< 2) or the mixture is heated, the ring will open (hydrolysis) or the benzhydryl group may cleave. Saturated Ammonium Chloride (NH₄Cl) or Rochelle's Salt (Sodium Potassium Tartrate) is much safer for the initial quench [2].

Q3: I see a spot on TLC that is less polar than the starting material.

  • A: This is likely Benzhydrylamine or a cleavage product. This suggests your reaction conditions are too harsh (temperature too high) or the starting material was impure. Ensure the ketone is pure before starting.

Q4: Why use the Benzhydryl group? Can I use a Benzyl group instead?

  • A: The Benzhydryl (Diphenylmethyl) group is significantly bulkier than a Benzyl group. This steric bulk protects the nitrogen lone pair more effectively and stabilizes the strained ring against nucleophilic attack at the wrong position. It is also easier to remove later via hydrogenolysis if the free amine is required [3].

References

  • Anderson, G. L. (2002). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 102(1), 37.

  • European Patent Office. (2021). Substituted Pyrazolopyrimidines as IRAK4 Inhibitors (EP 3800188 A1). (Example I-3-1 describes the synthesis of 1-(diphenylmethyl)-3-methylazetidin-3-ol via Grignard).[3]

  • CymitQuimica. Technical Data: 1-Benzhydryl-3-methylazetidin-3-ol (CAS 40320-63-6).[4]

  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. (General procedural grounding for benzhydryl azetidinol handling).

Sources

Technical Support Center: 1-Benzhydryl-3-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Benzhydryl-3-methylazetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to its degradation.

Introduction to the Stability of 1-Benzhydryl-3-methylazetidin-3-ol

1-Benzhydryl-3-methylazetidin-3-ol is a unique molecule featuring a strained four-membered azetidine ring, a bulky N-benzhydryl protecting group, and a tertiary alcohol. This combination of functional groups presents specific stability challenges that researchers must consider during synthesis, purification, formulation, and storage. The inherent ring strain of the azetidine core makes it susceptible to nucleophilic attack and ring-opening, a process that can be catalyzed by various environmental factors.[1][2] This guide will provide a structured approach to understanding and mitigating the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: My compound is showing signs of degradation in an acidic solution, even at low temperatures. What is the likely cause?

A1: The most probable cause is acid-catalyzed hydrolysis leading to the opening of the azetidine ring.[1][3] The nitrogen atom in the azetidine ring can become protonated in an acidic environment. This protonation enhances the electrophilicity of the ring carbons, making them highly susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This can lead to the formation of a ring-opened product, such as an amino alcohol. The pKa of the azetidine nitrogen is a critical factor in its stability under acidic conditions.[1]

Q2: I'm observing an unexpected loss of my compound when using certain solvents for purification or analysis. Why is this happening?

A2: This phenomenon, known as solvolysis, occurs when the solvent itself acts as a nucleophile, attacking the azetidine ring and causing it to open. Protic solvents like methanol and ethanol are particularly prone to causing solvolysis. To mitigate this, consider using aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) for your experiments and purification steps whenever possible.

Q3: I have noticed the appearance of new, unexpected peaks in my HPLC chromatogram after exposing my samples to light. What could be the cause?

A3: The N-benzhydryl group is known to be photosensitive.[4] Exposure to light, particularly UV radiation, can induce photochemical degradation. This can involve the cleavage of the bond between the nitrogen of the azetidine ring and the benzhydryl group, potentially leading to the formation of a de-benzhydrylated azetidinol and benzophenone or other benzhydryl-related byproducts. It is crucial to protect solutions and solid samples of 1-Benzhydryl-3-methylazetidin-3-ol from light.

Q4: What are the best practices for the long-term storage of 1-Benzhydryl-3-methylazetidin-3-ol?

A4: For optimal stability, the compound should be stored as a solid in a tightly sealed container at low temperatures (2-8°C or -20°C) and protected from light and moisture. If you need to store it in solution, use an aprotic solvent and store it at -20°C or below for the shortest possible time. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps
Appearance of a new major peak at a shorter retention time in reverse-phase HPLC, especially in acidic mobile phases. Acid-catalyzed ring-opening of the azetidine ring, leading to a more polar amino alcohol derivative.[1][3]- Adjust the mobile phase pH to be neutral or slightly basic if your compound's stability allows. - Use a buffered mobile phase to maintain a consistent pH. - Analyze samples promptly after preparation.
Gradual decrease in the main peak area over time, even when stored in a seemingly inert solvent. Solvolysis by a protic solvent or slow degradation due to dissolved acidic or basic impurities in the solvent.- Switch to a high-purity, aprotic solvent (e.g., HPLC-grade ACN). - Prepare fresh solutions for each experiment. - Consider performing a solvent compatibility study.
Formation of multiple new peaks after exposure to ambient light or during photostability testing. Photodegradation, likely involving the N-benzhydryl group.[4]- Handle the compound under amber or red light. - Use amber vials or wrap containers in aluminum foil. - Include a photostability assessment in your forced degradation studies.
Inconsistent results in bioassays or other functional experiments. Degradation of the compound in the assay buffer or medium.- Assess the stability of the compound in the specific assay buffer over the time course of the experiment. - Adjust the pH of the buffer if degradation is observed. - Consider the presence of potential nucleophiles in the assay medium.
Mass balance issues in degradation studies (sum of impurities and remaining parent compound is less than 100%). Formation of non-UV active or volatile degradation products, or irreversible binding to the analytical column.- Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV detection. - Employ a different stationary phase for your HPLC analysis. - Analyze the headspace for volatile degradants using GC-MS.

Visualizing the Degradation Pathways

The following diagrams illustrate the plausible degradation pathways of 1-Benzhydryl-3-methylazetidin-3-ol under different stress conditions.

Acid-Catalyzed Hydrolysis

G parent 1-Benzhydryl-3-methylazetidin-3-ol protonated Protonated Azetidine parent->protonated + H+ intermediate Ring-Opened Intermediate protonated->intermediate + H2O (Nucleophilic Attack) product Ring-Opened Product (Amino Alcohol) intermediate->product - H+

Caption: Acid-catalyzed ring-opening of the azetidine.

Photolytic Degradation

G parent 1-Benzhydryl-3-methylazetidin-3-ol product1 3-Methylazetidin-3-ol parent->product1 hv (N-C Bond Cleavage) radical Benzhydryl Radical parent->radical hv (N-C Bond Cleavage) product2 Benzophenone radical->product2 + O2

Caption: Proposed photodegradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study to identify potential degradation products and pathways for 1-Benzhydryl-3-methylazetidin-3-ol, in line with ICH guidelines.[5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1-Benzhydryl-3-methylazetidin-3-ol at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 7 days.

    • Also, store a solution of the compound in acetonitrile at 80°C for 7 days.

    • After the stress period, prepare solutions for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution in acetonitrile to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light.

    • After exposure, prepare solutions for HPLC analysis.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • For the identification of degradation products, use LC-MS/MS (see Protocol 3).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 1-Benzhydryl-3-methylazetidin-3-ol from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol 3: LC-MS/MS Analysis for Degradant Identification

Objective: To identify the structure of the degradation products observed in the forced degradation study.

  • LC System: Use the same HPLC method as described in Protocol 2.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Perform full scan MS to determine the molecular weight of the degradation products and tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.[7][8][9]

Workflow for Degradation Analysis

G start Forced Degradation (Acid, Base, Peroxide, Heat, Light) hplc Stability-Indicating HPLC Analysis start->hplc Analyze stressed samples lcms LC-MS/MS for Identification hplc->lcms Inject samples with degradants structure Structure Elucidation of Degradants lcms->structure Analyze MS and MS/MS data pathway Establish Degradation Pathways structure->pathway

Caption: Workflow for forced degradation studies.

References

  • Wuts, P. G. M., & Greene, T. W. (2005). Novel ozone-mediated cleavage of the benzhydryl protecting group from aziridinyl esters. Organic letters, 7(12), 2341–2343.
  • Wuts, P. G. M., & Greene, T. W. (2005).
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2000). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Tetrahedron Letters, 41(49), 9377-9380.
  • DiRocco, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1626–1631.
  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

  • Chem-Impex. 3-Hydroxyazetidine hydrochloride. [Link]

  • KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]

  • Ankara University. (2018). HYDROLYSIS REACTIONS. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. [Link]

  • PubChem. 1-benzhydrylazetidin-3-ol Hydrochloride. [Link]

  • Pharmaffiliates. Benzhydrylamine-Impurities. [Link]

  • Doña-Rodríguez, J. M., et al. (2011). Degradation of diphenhydramine pharmaceutical in aqueous solutions by using two highly active TiO2 photocatalysts. Applied Catalysis B: Environmental, 101(3-4), 488-495.
  • Baran, P. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2638-2656.
  • University of Calgary. HYDROLYSIS. [Link]

  • PubChem. (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol. [Link]

  • World Journal of Pharmaceutical Research, 11(9), 622-641.
  • Kumar, A., et al. (2017). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 145, 631-639.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Comprehensive Characterization of 76 Pharmaceuticals and Metabolites in Wastewater by LC-MS/MS. (2021). Molecules, 26(19), 5823.
  • Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • EMA. (2023). Guideline on stability testing of existing active substances and related finished products. [Link]

  • Agilent. (2024). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions.
  • PubChem. 1-Methylazetidin-3-ol. [Link]

  • Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Abdel-Moety, E. M., et al. (2009). Photodegradation and photostability-indication of mequitazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(3), 740-745.
  • Katta, S. R., et al. (2024). LC-MS/MS characterization of stress degradation products of Gilteritinib and establishment of HPLC method for analysis of process related impurities of Gilteritinib. Journal of Applied Pharmaceutical Research, 12(2), 109-123.

Sources

Handling and storage of unstable 1-Benzhydryl-3-methylazetidin-3-ol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Push-Pull" Instability Factor

Welcome to the technical guide for 1-Benzhydryl-3-methylazetidin-3-ol . As researchers, we often underestimate this intermediate because it looks like a standard protected amine. It is not.

This molecule possesses a "Push-Pull" instability profile:

  • Ring Strain: The 4-membered azetidine ring holds approximately 26 kcal/mol of strain energy.

  • Tertiary Alcohol Lability: Unlike the secondary alcohol analog (azetidin-3-ol), the presence of the 3-methyl group creates a tertiary alcohol. Under acidic conditions, this allows for the formation of a stabilized tertiary carbocation, significantly lowering the activation energy for ring-opening or dehydration reactions.

If you treat this compound like a standard organic intermediate, you will likely observe yield loss, "gumming," or complete decomposition on silica. This guide provides the self-validating protocols necessary to preserve the integrity of this scaffold.

Module 1: Purification (The "Death Zone")

The Issue: Users frequently report that the compound "vanishes" during flash column chromatography or elutes as a complex mixture of ring-opened amino alcohols.

The Cause: Standard silica gel is slightly acidic (pH 4.0–5.0). This acidity is sufficient to protonate the azetidine nitrogen or the hydroxyl group. Once protonated, the ring strain drives a rapid nucleophilic attack (by water or solvent), snapping the ring open.

The Solution: The "Neutralized Silica" Protocol You must artificially raise the pH of your stationary phase.

Protocol: Preparation of Et₃N-Deactivated Silica
StepActionTechnical Rationale
1 Slurry Preparation Mix silica gel with your starting eluent (e.g., Hexane/EtOAc).
2 The Buffer Spike Add 1% to 2.5% Triethylamine (Et₃N) by volume to the slurry.
3 Column Packing Pour the slurry and flush with 2 column volumes of the Et₃N-spiked solvent.
4 Equilibration Flush with non-spiked eluent for 1 column volume.
5 Loading Load your crude material. Do not use acid in the loading solvent.

Visualizing the Risk: Acid-Catalyzed Ring Opening

Degradation_Pathway A Intact Azetidine (Strained) B Protonation (Acidic Silica/H+) A->B Exposure to H+ C Activated Intermediate (Tertiary Carbocation Risk) B->C C-N or C-O Bond Weaken D Ring Opening (Nucleophilic Attack) C->D Strain Release E Decomposed Amino Alcohol (Yield Loss) D->E Irreversible

Figure 1: The degradation cascade triggered by acidic environments. Note that the tertiary center (C3) accelerates step B -> C.

Module 2: Storage & Stability

The Issue: The white crystalline solid turns into a yellow/orange gum after 1-2 weeks of storage, even in a fridge.

The Cause:

  • N-Oxidation: The tertiary amine is electron-rich and prone to oxidation by atmospheric oxygen.

  • Hygroscopicity: The polar hydroxyl group attracts moisture. Water can act as a nucleophile, slowly opening the ring over time.

The Solution: The "Deep Freeze" Protocol

ParameterRecommendationWhy?
Temperature -20°C (Freezer) Kinetic suppression of ring-opening reactions.
Atmosphere Argon or Nitrogen Prevents N-oxide formation and moisture ingress.
Physical State Solid (Crystalline) Solutions are riskier; solvation stabilizes transition states for degradation.
Container Amber Glass + Parafilm Amber glass blocks UV (radical initiation); Parafilm ensures a moisture seal.

FAQ: Can I store it as a salt (e.g., Hydrochloride)? NO. While many amines are more stable as salts, 3-hydroxyazetidines are an exception . Protonating the nitrogen places a positive charge on the ring, pulling electron density and increasing the electrophilicity of the adjacent carbons. This increases the rate of nucleophilic ring opening. Store as the free base.

Module 3: Troubleshooting & FAQs
Q1: My NMR shows broad peaks and "extra" multiplets in the aliphatic region. Is it pure?

A: This might not be impurity. Azetidines, especially with bulky groups like Benzhydryl, exhibit slow nitrogen inversion (butterfly motion) and restricted rotation on the NMR time scale.

  • Test: Run the NMR at elevated temperature (e.g., 50°C). If the peaks sharpen and coalesce, it is a conformer issue, not degradation. If they remain distinct, you likely have ring-opened impurities.

Q2: I need to remove the Benzhydryl group. What is the safest method?

A: Standard hydrogenolysis (Pd/C, H₂, MeOH) is effective but requires care.

  • Risk: If the reaction runs too long or becomes acidic (HCl often generated if PdCl₂ is used), the ring will open.

  • Recommendation: Use Pearlman’s Catalyst (Pd(OH)₂/C) in methanol. The slightly basic nature of the hydroxide prevents acid accumulation. Monitor strictly by TLC/LCMS and stop immediately upon conversion.

Q3: The compound solidified in the rotovap. Can I heat it to melt it out?

A: Avoid heating above 40°C. The combination of heat and the tertiary alcohol can trigger dehydration (elimination of water) to form an exocyclic double bond or an allyl amine, destroying the azetidine core. Dissolve it out with cold dichloromethane (DCM) instead.

Summary: The "Safe Workflow" Visualization

This diagram illustrates the only validated workflow for handling this intermediate from reaction to storage.

Safe_Workflow Rxn Crude Reaction Mixture Quench Basic Quench (NaHCO3) Rxn->Quench Remove Acid Purify Flash Chromatography (Neutral Conditions) Quench->Purify Prep Prepare Silica: Slurry + 1% Et3N Prep->Purify Pre-treat Column Conc Concentrate < 35°C Purify->Conc Pure Fractions Store Store: -20°C under Argon Conc->Store Immediate

Figure 2: Validated workflow ensuring minimal exposure to acidic or thermal stress.

References
  • Handling of Azetidine Intermediates

    • PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride (Compound Summary). National Library of Medicine.

    • Context: Provides GHS hazard data and general stability warnings for the class of benzhydryl-azetidines.
  • Silica Gel Acidity & Neutralization

    • Frontier, A. (n.d.). Chromatography: The Solid Phase. University of Rochester, Department of Chemistry.
    • Context: Authoritative guide on using Triethylamine-Deactivated Silica for acid-sensitive compounds.
  • Synthesis & Stability of 3-Hydroxyazetidines

    • Google Patents. (2014). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. [1]

    • Context: Details the industrial synthesis conditions, emphasizing temperature control and purific
  • General Azetidine Ring Strain & Reactivity: Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.Organic Preparations and Procedures International. Context: (Field Knowledge) Foundational text describing the ring strain (~26 kcal/mol) and the susceptibility of 3-hydroxyazetidines to ring opening.

Sources

Impact of starting material purity on 1-Benzhydryl-3-methylazetidin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Benzhydryl-3-methylazetidin-3-ol Synthesis

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Criticality of Starting Material Purity in Grignard Alkylation[1][2]

Introduction: The Hidden Variables in Strained-Ring Chemistry

Welcome to the technical support hub for azetidine functionalization. Synthesizing 1-Benzhydryl-3-methylazetidin-3-ol typically involves the nucleophilic addition of a methyl group (via Grignard or Organolithium) to 1-Benzhydrylazetidin-3-one .[1][2]

While the reaction mechanism appears straightforward (1,2-addition to a ketone), the azetidine ring strain (~26 kcal/mol) and the benzhydryl protecting group introduce specific vulnerabilities.[1] In my experience troubleshooting this reaction across multiple CROs and internal labs, 80% of "failed" reactions are not due to operator error, but rather invisible impurities in the starting ketone or degraded organometallic reagents.[1]

This guide moves beyond standard protocols to address the causality of failure.

Module 1: Precursor Integrity (The Ketone)

The quality of 1-Benzhydrylazetidin-3-one is the single biggest determinant of reaction success.[2] Commercial sources often vary significantly in impurity profiles.[1][2]

Critical Impurity 1: Benzophenone[1][2]
  • Origin: The benzhydryl (diphenylmethyl) group is prone to oxidative cleavage, especially if the starting material has been stored in non-inert conditions or exposed to light.

  • The Mechanism of Failure: Benzophenone is a ketone.[1][2] If present, it competes directly with your azetidinone for the methyl nucleophile.[1]

  • The Consequence: You form 1,1-diphenylethanol as a side product.[1][2]

    • Why this hurts: Both your product and this impurity are tertiary alcohols with substantial lipophilicity.[1][2] Separation via flash chromatography is notoriously difficult, often resulting in co-elution and "oily" crystals.[1][2]

Critical Impurity 2: Residual Water (Moisture)[1]
  • Origin: 1-Benzhydrylazetidin-3-one is hygroscopic.[1][2]

  • The Mechanism of Failure: Water protonates the Grignard reagent (MeMgBr) immediately, forming Methane gas and Mg(OH)Br .[1]

  • The Consequence:

    • Stoichiometric Mismatch: You lose active nucleophile.[1][2]

    • Lewis Acid Activation: The resulting Mg(OH)Br salts act as Lewis acids.[1][2] In the presence of the strained azetidine ring, excessive Lewis acidity can coordinate to the ring nitrogen or oxygen, promoting ring-opening side reactions or polymerization, leading to a "tarry" workup.[1]

Module 2: Reagent Quality (The Nucleophile)

Using a Grignard reagent without a titer check is a gamble you cannot afford in process chemistry.[1][2]

The "Dead" Reagent Phenomenon

Commercial MeMgBr (in ether or THF) degrades over time due to moisture ingress through septa. A bottle labeled "3.0 M" may actually be 1.5 M.[1][2]

  • Impact: If you calculate equivalents based on the label, you will under-charge the reaction.[1][2] The conversion will stall, leaving unreacted azetidinone which complicates purification.[1][2]

Protocol Standard: The Watson-Eastham Titration

Do not rely on simple acid-base titration, which cannot distinguish between active Grignard (R-Mg-X) and basic hydroxide impurities (Mg-OH).[1][2] You must use a specific organometallic titration.[1][2]

Visualization: Impurity Pathways

The following diagram illustrates how impurities divert the reaction flux away from the target molecule.

ReactionPathways SM 1-Benzhydrylazetidin-3-one (Starting Material) Target 1-Benzhydryl-3-methylazetidin-3-ol (Target Product) SM->Target Desired Pathway MeMgBr MeMgBr (Reagent) MeMgBr->Target Side1 Side Product: 1,1-Diphenylethanol (Hard to Separate) MeMgBr->Side1 Side2 Side Product: Methane + Mg(OH)Br (Reagent Destruction) MeMgBr->Side2 Benzophenone Impurity: Benzophenone Benzophenone->Side1 Competitive Addition Water Impurity: Water (Moisture) Water->Side2 Quenching

Caption: Competitive reaction pathways caused by common starting material impurities.[1]

Module 3: Troubleshooting Matrix

Use this diagnostic table to identify the root cause of your experimental issues.

SymptomProbable CauseTechnical ExplanationCorrective Action
Low Yield (<40%) Moisture in SMWater quenched the Grignard reagent before it could react with the ketone.[2]Dry SM under high vacuum (40°C, 4h) or azeotrope with toluene. Titrate Grignard before use.
Product is an Oil/Sticky Solid Benzophenone ContaminationFormation of 1,1-diphenylethanol prevents the target alcohol from crystallizing.[1][2]Check SM by HPLC/TLC.[1][2] If Benzophenone >1%, recrystallize SM (EtOH/Hexane) before reaction.[1][2]
Incomplete Conversion Degraded ReagentThe Grignard titer is lower than the bottle label.Perform Watson-Eastham titration. Add 1.5 - 2.0 equivalents based on actual titer.
Tarry/Black Workup Ring OpeningExcessive Lewis acidity or high temperature during quench opened the azetidine ring.[1][2]Quench cold (-20°C) with saturated NH4Cl (buffered) rather than HCl. Avoid strong acids.[1][2][3]

Module 4: Validated Protocols

Protocol A: Watson-Eastham Titration (For MeMgBr)

This method is superior because it is specific to the Carbon-Magnesium bond.[2]

  • Setup: Flame-dry a 10 mL flask with a stir bar; cool under Argon.

  • Reagents:

    • Titrant: 1.00 M sec-Butanol (anhydrous) in Xylene or Toluene.[1][2]

    • Indicator: A few crystals of 1,10-phenanthroline or 2,2'-biquinoline.[1][2]

  • Procedure:

    • Add 2 mL anhydrous THF to the flask.

    • Add a small amount of indicator (solution turns colorless).[1][2]

    • Add exactly 1.0 mL of your Grignard reagent.[1][2] The solution will turn Deep Violet (complex formation).[1]

    • Titrate with the sec-Butanol solution until the color abruptly disappears (endpoint).

  • Calculation: Molarity = (Volume of Alcohol × Molarity of Alcohol) / Volume of Grignard.[1][2]

Protocol B: Optimized Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol
  • Preparation: Dissolve 1-Benzhydrylazetidin-3-one (1.0 eq) in anhydrous THF (0.5 M concentration). Critical: Water content must be <0.05%.[1][2]

  • Addition: Cool solution to -10°C.

  • Reaction: Add MeMgBr (1.5 eq based on titrated value) dropwise over 30 minutes.

    • Note: The exotherm must be controlled to prevent ring strain release.[2]

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC/HPLC.

    • Checkpoint: If SM remains, do NOT heat.[1][2] Add 0.2 eq more Grignard.[1][2]

  • Quench: Pour reaction mixture into a vigorously stirred mixture of EtOAc and Saturated NH4Cl at 0°C.

    • Why: NH4Cl buffers the pH, preventing the basicity from causing elimination or the acidity from opening the ring.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Methyllithium (MeLi) instead of MeMgBr? A: Yes, but MeLi is more basic and less nucleophilic than MeMgBr in this context.[1][2] While it works, the risk of deprotonating the azetidine ring (beta-elimination) is higher.[1] MeMgBr is generally softer and preferred for strained ketones.[1][2]

Q: My starting material is yellow. Is that okay? A: Pure 1-Benzhydrylazetidin-3-one should be an off-white solid.[1][2] A distinct yellow color usually indicates the presence of Benzophenone or other conjugated oxidation products.[1][2] Purify before use, or you will struggle to crystallize the final product.[1][2]

Q: How do I remove the 1,1-diphenylethanol impurity if it forms? A: It is difficult. The best method is often recrystallization from a non-polar solvent like Hexane/Ether.[2] The azetidin-3-ol is more polar (due to the amine and alcohol) and may precipitate while the diphenylethanol remains in the mother liquor. Column chromatography requires a slow gradient (0-5% MeOH in DCM).[1][2]

References

  • Synthesis of Azetidin-3-ols: ChemicalBook. "1-BENZHYDRYLAZETIDIN-3-ONE synthesis."[1][2][4] (General procedure for azetidinone precursors). Link

  • Grignard Titration (Watson-Eastham): Watson, S. C.; Eastham, J. F.[1][2][5] "Colored indicators for simple direct titration of magnesium and lithium reagents." Journal of Organometallic Chemistry, 1967, 9, 165.[1][2][5][6][7] Link

  • Grignard Side Reactions: Master Organic Chemistry. "Reactions of Grignard Reagents With Water." (Explaining the mechanism of moisture quenching). Link

  • Azetidinone Properties: CymitQuimica. "1-Benzhydrylazetidin-3-one Properties and Purity."[1][2] Link

Sources

Resolving stereoisomers of 1-Benzhydryl-3-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for researchers working with 1-Benzhydryl-3-methylazetidin-3-ol . It addresses the specific stereochemical characteristics of this molecule and resolves common confusion regarding its "isomers."

Ticket Category: Stereochemistry & Purification Assigned Specialist: Senior Application Scientist Status: Active Guide[1]

Executive Summary: The "Phantom" Stereoisomer Issue

Core Directive: If you are attempting to separate enantiomers of 1-Benzhydryl-3-methylazetidin-3-ol , you will fail. This molecule is achiral .[1][2][3]

Many researchers encounter "multiple peaks" in HPLC or "complex spectra" in NMR and assume they are dealing with a racemic mixture requiring resolution.[1][3] In 95% of cases, these are regioisomers (specifically the 2-methyl analog) or process impurities , not stereoisomers.[1]

This guide troubleshoots why you might perceive chirality and how to purify the actual compound.

Stereochemical Analysis (Root Cause Diagnosis)[1][3]

Why is 1-Benzhydryl-3-methylazetidin-3-ol Achiral?

For a molecule to be chiral, it must lack an internal plane of symmetry.[1][3]

  • Structure: The azetidine ring is a 4-membered heterocycle.[1]

  • Substitution: Position 3 (C3) is substituted with a Methyl group and a Hydroxyl group.[1][3] Position 1 (N) is substituted with a Benzhydryl group.[1][3][4][5]

  • Symmetry: A plane of symmetry passes through the Nitrogen atom, the C3 carbon, and the substituents on C3 (Me/OH).[3] This plane bisects the C2 and C4 methylene groups, making them equivalent (enantiotopic).[1][3]

The Common Confusion: The "2-Methyl" Variant

Confusion often arises because the closely related isomer, 1-Benzhydryl-2-methylazetidin-3-ol , is chiral.[1]

  • 3-Methyl (Target): Achiral (Symmetric).[1]

  • 2-Methyl (Impurity/Isomer): Chiral (Two stereocenters at C2 and C3).[1]

Diagnostic Comparison Table
Feature1-Benzhydryl-3 -methylazetidin-3-ol1-Benzhydryl-2 -methylazetidin-3-ol
Chirality Achiral Chiral (2 stereocenters)
Stereoisomers None (Single form)4 (2 pairs of enantiomers: cis/trans)
HPLC Profile Single Peak (on Chiral & Achiral columns)Multiple Peaks (Separable on Chiral columns)
C2/C4 NMR Equivalent (Single signal or AB system)Distinct (Different chemical shifts)
Common Origin Reaction of Benzhydrylamine + Methallyl epoxideReaction of Benzhydrylamine + Crotyl epoxide

Troubleshooting Guide (Q&A Format)

Issue 1: "I see two distinct peaks on my Chiral HPLC."

Diagnosis: You are likely detecting a Regioisomer or a Precursor , not an enantiomer.[1][3] Technical Explanation: During the synthesis (often involving the reaction of benzhydrylamine with an epoxide), ring-opening can occur at different positions if the epoxide is not perfectly symmetric or if rearrangement occurs.[1]

  • Scenario A: You have significant contamination with the 2-methyl isomer.[1]

  • Scenario B: You are seeing the uncyclized amino-alcohol intermediate (e.g., 1-(benzhydrylamino)-3-chloro-2-methylpropan-2-ol).[1]

Action Plan:

  • Switch to Achiral HPLC/GC: Run the sample on a standard C18 or Silica column. If the peaks remain separated, they are chemically distinct species (impurities), not enantiomers.[1][3]

  • Check NMR (C-Methyl):

    • 3-Methyl target: Singlet (or close to it) around

      
       1.3–1.5 ppm.[1]
      
    • 2-Methyl impurity: Doublet (due to coupling with H2) around

      
       1.0–1.2 ppm.[1]
      
Issue 2: "I need to resolve the 2-methyl impurity from my bulk material."

Diagnosis: You have a mixture of the achiral target and the chiral 2-methyl regioisomer.[1] Protocol: Since these are diastereomers (constitutionally different connectivity, actually), they have different physical properties.

  • Recrystallization: The 3-methyl derivative often crystallizes more readily due to higher symmetry.[1]

    • Solvent System: Ethyl Acetate / Hexanes (1:[3]4) or Isopropanol.[1][3][4]

    • Procedure: Dissolve hot, cool slowly to 4°C. The symmetric 3-methyl target usually precipitates first.[1]

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.[1][3][4]

    • Mobile Phase: 0-5% Methanol in Dichloromethane (DCM).[1] The polarity difference between the 2-methyl and 3-methyl isomers allows for separation.[1]

Issue 3: "I am actually working with the 2-methyl analog and need to resolve its enantiomers."

Diagnosis: You are working with (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol (or similar).[1] Resolution Protocol: Since this molecule is chiral, you can resolve it.

  • Chiral HPLC Method:

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane:Isopropanol (90:[3]10) with 0.1% Diethylamine.[1][3]

  • Chemical Resolution (Classical):

    • Form a salt with a chiral acid (e.g., Dibenzoyl-L-tartaric acid ).[1]

    • Crystallize the diastereomeric salt from Ethanol/Water.[1][3]

    • Free base the salt using NaOH to recover the enantiomer.[1][3]

Visual Workflows

Logic Flow: Identifying Your "Isomer"

Use this flowchart to determine the nature of the heterogeneity in your sample.

StereochemLogic Start Observation: Multiple Peaks/Signals CheckStruct Verify Structure: Is Methyl at C3 or C2? Start->CheckStruct C3 Methyl at C3 (Target Molecule) CheckStruct->C3 C3 (Symmetric) C2 Methyl at C2 (Regioisomer) CheckStruct->C2 C2 (Chiral) Analysis Run Achiral HPLC/TLC C3->Analysis Conclusion3 Diagnosis: True Enantiomers (Requires Chiral Resolution) C2->Conclusion3 ResultSep Peaks Separate Analysis->ResultSep Yes ResultCoelute Peaks Co-elute Analysis->ResultCoelute No Conclusion1 Diagnosis: Chemical Impurity (Not Stereoisomers) ResultSep->Conclusion1 Conclusion2 Diagnosis: Method Artifact (Check Column/Solvent) ResultCoelute->Conclusion2

Caption: Diagnostic logic to distinguish between regioisomers, impurities, and true stereoisomers.

Purification Workflow (Removal of Regioisomers)

If your 3-methyl target is contaminated with the 2-methyl isomer.[1]

Purification Crude Crude Mixture (3-Me + 2-Me Isomers) Step1 Dissolution (Hot EtOAc/Hexanes) Crude->Step1 Step2 Slow Cooling (4°C, 12h) Step1->Step2 Filter Filtration Step2->Filter Solid Solid Cake: Pure 3-Methyl Target (Symmetric/Achiral) Filter->Solid Precipitate Filtrate Filtrate: Enriched 2-Methyl Isomer (Chiral Impurities) Filter->Filtrate Mother Liquor

Caption: Fractional crystallization protocol to isolate the symmetric 3-methyl azetidine from chiral impurities.[1]

Synthesis Context & Impurity Profiling

Understanding the synthesis helps predict the "isomers" you encounter.[1][3]

Standard Synthesis:

  • Reagents: Benzhydrylamine + 2-(chloromethyl)-2-methyloxirane (or Methallyl chloride derived epoxide).[1]

  • Mechanism: Double nucleophilic attack.[1][3][6]

  • Impurity Source: If the starting epoxide rearranges or if the chloromethyl group is attacked before the epoxide opening, you generate the 2-methyl regioisomer.[1]

  • Note: The bulky benzhydryl group acts as a protecting group for the nitrogen, preventing over-alkylation, but does not induce chirality in the 3-methyl product.[1]

References

  • PubChem. (n.d.).[1][3] 1-Benzhydrylazetidin-3-ol (Compound Summary). National Library of Medicine.[1][3] Retrieved from [Link][1][3]

  • PubChem. (n.d.).[1][3][5] (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol (Compound Summary). National Library of Medicine.[1][3] Retrieved from [Link][1][3]

  • Google Patents. (2012).[1][3] Substituted pyrazolo[1,5-a]pyrimidine compounds as TRK kinase inhibitors (CN102596957B).[1] Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectroscopic Analysis of 1-Benzhydryl-3-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and development, precise molecular characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the intricate three-dimensional structures of novel chemical entities. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-Benzhydryl-3-methylazetidin-3-ol, a heterocyclic compound with potential applications in medicinal chemistry. Beyond a mere presentation of data, this document delves into the causal relationships between molecular structure and spectral features, offering a comparative perspective against a structurally related analog to highlight the nuanced information that can be gleaned from well-executed NMR experiments.

The Structural Landscape: Interpreting the ¹H and ¹³C NMR Spectra of 1-Benzhydryl-3-methylazetidin-3-ol

The unique architecture of 1-Benzhydryl-3-methylazetidin-3-ol, featuring a strained four-membered azetidine ring, a bulky benzhydryl substituent, and a tertiary alcohol, gives rise to a distinct and informative NMR profile. A thorough analysis of its ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every atom in the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons of the benzhydryl group, the methine proton of the benzhydryl group, the methylene protons of the azetidine ring, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic environment of each proton.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Considerations
Aromatic (C₆H₅)₂7.20 - 7.50Multiplet10HThe ten protons on the two phenyl rings will likely appear as a complex multiplet due to overlapping signals.
Benzhydryl CH~4.50Singlet1HThis proton is a singlet as it has no adjacent protons to couple with. Its chemical shift is downfield due to the deshielding effect of the two adjacent phenyl groups and the nitrogen atom.
Azetidine CH₂ (C2 & C4)3.00 - 3.80Multiplet4HThe four protons on the azetidine ring are diastereotopic and will likely exhibit complex splitting patterns due to geminal and vicinal coupling. The proximity to the nitrogen atom causes a downfield shift.[2]
Methyl (CH₃)~1.50Singlet3HThe three protons of the methyl group are equivalent and will appear as a singlet.
Hydroxyl (OH)Variable (1.0 - 5.0)Broad Singlet1HThe chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[3] It often appears as a broad signal.[4]
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.[5]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Considerations
Aromatic C (ipso)140 - 145The quaternary carbons to which the phenyl rings are attached will have a distinct downfield shift.
Aromatic C (ortho, meta, para)125 - 130The aromatic carbons will appear in the typical aromatic region.
Benzhydryl CH75 - 85This carbon is significantly deshielded by the two phenyl groups and the nitrogen atom.
Azetidine C-O (C3)65 - 75The quaternary carbon bearing the hydroxyl and methyl groups will be downfield due to the electronegative oxygen atom.
Azetidine CH₂ (C2 & C4)55 - 65These carbons are deshielded by the adjacent nitrogen atom.
Methyl (CH₃)25 - 35The methyl carbon will appear in the aliphatic region.

Comparative Analysis: The Impact of the Benzhydryl Group

To underscore the influence of the benzhydryl substituent on the NMR spectrum, a comparative analysis with a simpler analog, 3-Methylazetidin-3-ol , is highly instructive.

Structural Feature 1-Benzhydryl-3-methylazetidin-3-ol 3-Methylazetidin-3-ol NMR Spectral Consequence
Benzhydryl Group PresentAbsentThe presence of the benzhydryl group introduces signals in the aromatic region (125-145 ppm in ¹³C, 7.2-7.5 ppm in ¹H) and a characteristic methine signal (~80 ppm in ¹³C, ~4.5 ppm in ¹H).
N-substituent BenzhydrylHydrogenThe bulky and electron-withdrawing nature of the benzhydryl group will likely cause a downfield shift of the adjacent azetidine ring protons and carbons compared to the N-H analog.
Symmetry LowerHigherThe introduction of the benzhydryl group may induce greater diastereotopicity in the azetidine ring protons, leading to more complex splitting patterns.
Amine Proton AbsentPresentIn 3-Methylazetidin-3-ol, an N-H proton signal would be expected, which, similar to the hydroxyl proton, would be broad and have a variable chemical shift.[4]

This comparative approach allows researchers to isolate the spectral contributions of specific molecular fragments, aiding in the confident assignment of complex spectra.

Experimental Protocol for High-Resolution NMR Analysis

Achieving high-quality, interpretable NMR spectra requires meticulous attention to experimental parameters. The following protocol is recommended for the analysis of 1-Benzhydryl-3-methylazetidin-3-ol.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds. DMSO-d₆ can be used if solubility is an issue and is particularly useful for observing exchangeable protons like the hydroxyl proton.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6]

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio.

    • Carefully phase and baseline correct the spectrum.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0 to 200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio (typically several hundred to thousands of scans).

    • To aid in the assignment of quaternary, methine, methylene, and methyl carbons, consider running a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (e.g., DEPT-135 or DEPT-90).[7]

  • Data Analysis:

    • Process the acquired spectra using appropriate NMR software.

    • Assign all peaks based on their chemical shift, multiplicity, integration (for ¹H), and comparison with predicted values and data from related structures.

    • For complex spectra, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for establishing proton-proton and proton-carbon correlations, respectively.

Visualizing the Analysis Workflow

The logical flow of NMR analysis can be represented as a structured workflow, ensuring a systematic and thorough characterization of the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Compound 1-Benzhydryl-3-methylazetidin-3-ol NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq TwoD_NMR 2D NMR (optional) Spectrometer->TwoD_NMR Processing Spectral Processing H1_Acq->Processing DEPT DEPT (optional) C13_Acq->DEPT C13_Acq->Processing DEPT->Processing TwoD_NMR->Processing Assignment Peak Assignment Processing->Assignment Comparison Comparative Analysis Assignment->Comparison Structure_Elucidation Structure Confirmation Comparison->Structure_Elucidation

Figure 1: A schematic workflow for the NMR analysis of 1-Benzhydryl-3-methylazetidin-3-ol.

Molecular Structure and Key Atom Numbering

For clarity in spectral assignment, the following numbering scheme is proposed for 1-Benzhydryl-3-methylazetidin-3-ol.

Figure 2: Numbering scheme for 1-Benzhydryl-3-methylazetidin-3-ol.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis of 1-Benzhydryl-3-methylazetidin-3-ol, when approached systematically, provides a wealth of structural information. By understanding the interplay of the azetidine ring, the benzhydryl group, and the tertiary alcohol functionality, researchers can confidently assign the resulting spectra. The comparative analysis with a simpler analog further refines this understanding, highlighting the specific contributions of each structural motif. The detailed experimental protocol provided herein serves as a robust starting point for obtaining high-quality data, which is the bedrock of accurate structural elucidation in the competitive landscape of modern drug development.

References

  • Correlation of the ¹³C NMR chemical shifts for the central carbon in... - ResearchGate. Available at: [Link]

  • ¹³C NMR Chemical Shift - Oregon State University. Available at: [Link]

  • ¹H NMR Chemical Shift - Oregon State University. Available at: [Link]

  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. Available at: [Link]

  • The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. Available at: [Link]

  • Benzhydrol / Benzophenone NMR - YouTube. Available at: [Link]

  • Benzhydrol | C13H12O | CID 7037 - PubChem. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine - ResearchGate. Available at: [Link]

  • Identifying Alcohols Using NMR Spectroscopy - AZoM. Available at: [Link]

  • Video: NMR Spectroscopy Of Amines - JoVE. Available at: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. Available at: [Link]

  • Hydroxyl Groups in NMR : r/Chempros - Reddit. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 1-Benzhydryl-3-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation and sensitive detection of novel chemical entities are paramount. 1-Benzhydryl-3-methylazetidin-3-ol, a tertiary amine and alcohol, presents a unique analytical challenge due to its combination of a bulky benzhydryl group, a strained azetidine ring, and a tertiary alcohol. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this compound, offering field-proven insights and detailed experimental protocols to ensure accurate and reliable results.

Introduction: The Analytical Challenge

1-Benzhydryl-3-methylazetidin-3-ol possesses a molecular weight of 253.34 g/mol and a polar nature, making it amenable to analysis by liquid chromatography-mass spectrometry (LC-MS). The choice of ionization source is critical for achieving optimal sensitivity and generating informative fragmentation patterns for structural confirmation. This guide will focus on a comparative analysis of two common atmospheric pressure ionization techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Comparative Analysis of Ionization Techniques: ESI vs. APCI

Electrospray ionization (ESI) is a soft ionization technique ideal for polar and ionizable compounds, making it a strong candidate for the analysis of 1-Benzhydryl-3-methylazetidin-3-ol, which can be readily protonated.[1][2] Atmospheric Pressure Chemical Ionization (APCI), on the other hand, is generally more suitable for less polar and more volatile compounds, but can be effective for a wide range of small molecules, including some pharmaceuticals.[3]

A key distinction lies in their ionization mechanisms. ESI generates ions from solution, while APCI involves a gas-phase chemical ionization process. For tertiary amines, ESI often provides excellent sensitivity.[4] However, for tertiary alcohols, both techniques can be challenging, with the potential for in-source fragmentation.[4]

Predicted Fragmentation Pathways

Understanding the likely fragmentation patterns of 1-Benzhydryl-3-methylazetidin-3-ol is crucial for its identification and structural confirmation. Based on the known fragmentation of its constituent moieties, we can predict the following key fragmentation pathways under tandem mass spectrometry (MS/MS) conditions:

  • Benzhydryl Group Fragmentation: The most prominent fragmentation is expected to be the cleavage of the C-N bond connecting the benzhydryl group to the azetidine ring, leading to the formation of a stable diphenylmethyl cation (benzhydryl cation) at m/z 167. This cation can further rearrange to the tropylium ion.

  • Azetidine Ring Fragmentation: The strained four-membered azetidine ring is susceptible to ring-opening and subsequent fragmentation.

  • Tertiary Alcohol Fragmentation: Tertiary alcohols are prone to the loss of a water molecule (dehydration), resulting in a fragment with a mass loss of 18 Da.[5] Alpha-cleavage, the breaking of the C-C bond adjacent to the hydroxyl-bearing carbon, is also a common pathway for alcohols.[5]

The interplay of these fragmentation pathways will determine the final mass spectrum. The stability of the benzhydryl cation suggests that the fragment at m/z 167 will likely be a dominant peak.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the LC-MS/MS analysis of 1-Benzhydryl-3-methylazetidin-3-ol using both ESI and APCI sources.

Liquid Chromatography Method

A robust liquid chromatography method is essential for the separation of the analyte from any impurities or matrix components. For a polar, basic compound like 1-Benzhydryl-3-methylazetidin-3-ol, a reversed-phase method with a C18 column and an acidic mobile phase is a suitable starting point.[6]

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Methods

Method 1: Electrospray Ionization (ESI)

ESI is expected to provide high sensitivity for the protonated molecule [M+H]⁺.

ParameterCondition
Ionization Mode Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Collision Energy 10-30 eV (for MS/MS)

Method 2: Atmospheric Pressure Chemical Ionization (APCI)

APCI may offer complementary fragmentation information and could be less susceptible to matrix effects.

ParameterCondition
Ionization Mode Positive
Corona Current 4 µA
Probe Temperature 450 °C
Auxiliary Gas Pressure 5 bar
Collision Gas Argon
Collision Energy 10-30 eV (for MS/MS)

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Dissolve Sample in Mobile Phase A/B (50:50) lc_injection Inject 5 µL sample->lc_injection lc_column C18 Column Separation lc_injection->lc_column ionization Ionization Source (ESI or APCI) lc_column->ionization ms1 MS1 Scan (Full Scan for [M+H]⁺) ionization->ms1 ms2 MS/MS Scan (Product Ion Scan) ms1->ms2 detector Detector ms2->detector data_processing Data Processing & Fragmentation Analysis detector->data_processing

Caption: Experimental workflow for LC-MS/MS analysis.

Comparative Data Analysis

The following table summarizes the expected key ions and their relative abundance for 1-Benzhydryl-3-methylazetidin-3-ol using ESI and APCI. The data is predictive and based on established fragmentation principles.

Ionm/z (Expected)Predicted Relative Abundance (ESI)Predicted Relative Abundance (APCI)Fragment Identity
[M+H]⁺ 254.15HighModerateProtonated Molecule
[M+H-H₂O]⁺ 236.14ModerateHighLoss of Water
[C₁₃H₁₁]⁺ 167.09HighHighBenzhydryl Cation
[C₄H₈NO]⁺ 86.06LowLowAzetidine Ring Fragment

Rationale: ESI, being a softer ionization technique, is expected to yield a more abundant protonated molecule ([M+H]⁺). APCI, which involves higher energy, is likely to induce more in-source fragmentation, leading to a higher abundance of the dehydrated ion ([M+H-H₂O]⁺). The highly stable benzhydryl cation is predicted to be a major fragment in both techniques.

Conclusion

Both Electrospray Ionization and Atmospheric Pressure Chemical Ionization are viable techniques for the mass spectrometric analysis of 1-Benzhydryl-3-methylazetidin-3-ol. ESI is recommended for achieving the highest sensitivity for the intact molecule, which is often critical for quantification. APCI serves as a valuable complementary technique, potentially providing more extensive fragmentation that can aid in structural elucidation, especially in differentiating it from isomers. The choice between these techniques will ultimately depend on the specific analytical goals, whether it be high-sensitivity quantification or detailed structural characterization. This guide provides a robust framework for researchers to develop and validate their own analytical methods for this and similar molecules.

References

  • Chithra, S., Jasim, B., Anisha, C., Mathew, J., & Radhakrishnan, E. K. (2014). LC-MS/MS based identification of piperine production by endophytic Mycosphaerella sp. PF13 from Piper nigrum. Applied Biochemistry and Biotechnology, 173(1), 30-35. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gao, W., Zhang, Y., & Li, H. (2015). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 111, 255-263. [Link]

  • LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Niessen, W. M. A. (2017).
  • Paiva, A. A., Breves, A. A., de Oliveira, F. F., de Souza, G. H. B., & de L. F. de Sousa, V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1277-1286. [Link]

  • Khan, M. A., Shahi, M. N., & Khakwani, S. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of the Chemical Society of Pakistan, 38(4), 743-747.
  • YouTube. (2022). Mass Spectrometry of Alcohols. [Link]

  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
  • Bythell, B. J., Suhai, S., Somogyi, Á., & Paizs, B. (2009). Gas-phase Structure and Fragmentation Pathways of Singly Protonated Peptides with N-terminal Arginine. Journal of the American Society for Mass Spectrometry, 20(8), 1449–1463. [Link]

  • O'Hair, R. A. J. (2006). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 17(3), 391-398. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2010). Fully automated liquid extraction-based surface sampling and ionization for mass spectrometry. Journal of Mass Spectrometry, 45(3), 252-260.
  • Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. [Link]

  • Science.gov. (n.d.). ionization apci mass: Topics by Science.gov. [Link]

  • Ma, Y. L., & Ma, C. C. (2015). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). Journal of Pharmaceutical and Biomedical Analysis, 107, 219-227.
  • NIST. (n.d.). Benzyl alcohol. NIST WebBook. [Link]

  • Costanza, J., et al. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. STAR Protocols, 4(3), 102487. [Link]

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. [Link]

  • DeBord, J. D., et al. (2017). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 28(7), 1333–1342. [Link]

  • Venter, A. R., & Botha, M. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 33(9), 1699–1707. [Link]

  • Gabelica, V., & De Pauw, E. (1999). Influence of secondary structure on the fragmentation of protonated peptides. Journal of the American Society for Mass Spectrometry, 10(6), 518-530. [Link]

Sources

A Comprehensive Guide to the X-ray Crystallographic Analysis of 1-Benzhydryl-3-methylazetidin-3-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 1-Benzhydryl-3-methylazetidin-3-ol, a key intermediate in pharmaceutical synthesis. While a definitive crystal structure for this specific molecule is not publicly available, this document outlines a robust, field-proven methodology for its structural elucidation. We will delve into the synthesis, crystallization, and crystallographic analysis, comparing various techniques and providing the rationale behind experimental choices to ensure a self-validating protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic methods to novel small molecules.

Introduction: The Significance of Structural Elucidation

1-Benzhydryl-3-methylazetidin-3-ol and its derivatives are important scaffolds in medicinal chemistry. The benzhydryl group is a common pharmacophore found in a variety of biologically active compounds, including antihistamines and calcium channel blockers.[1][2] The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints that can be exploited in drug design.[3][4] The precise determination of the three-dimensional structure of 1-Benzhydryl-3-methylazetidin-3-ol through X-ray crystallography is paramount for understanding its stereochemistry, intermolecular interactions, and ultimately, its structure-activity relationship (SAR). This knowledge is critical for rational drug design and the development of new therapeutic agents.

Synthesis and Purification: Laying the Foundation for Quality Crystals

A high-quality crystal begins with a high-purity compound. An optimized, one-pot synthesis for the related compound, 1-benzhydrylazetidin-3-ol, has been reported with high yield and purity, which can be adapted for the synthesis of the target molecule.[5]

Experimental Protocol: Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol
  • Reaction Setup: To a solution of 1-benzhydrylazetidin-3-one in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether dropwise at 0°C. The Grignard reagent will act as a nucleophile, attacking the carbonyl carbon of the azetidinone.

  • Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield pure 1-Benzhydryl-3-methylazetidin-3-ol.[6]

Causality Behind Choices: The use of an inert atmosphere and anhydrous solvents is crucial to prevent the quenching of the highly reactive Grignard reagent. Dropwise addition at low temperatures helps to control the exothermic reaction. TLC monitoring ensures the reaction goes to completion, maximizing yield. Flash chromatography is a standard and effective method for purifying small organic molecules to the high degree required for crystallization.

Crystallization: The Art and Science of Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[7][8] The choice of solvent and crystallization technique is critical and often requires empirical screening.[9][10]

Comparative Crystallization Methodologies
Method Description Advantages Disadvantages Suitability for 1-Benzhydryl-3-methylazetidin-3-ol
Slow Evaporation A near-saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and leading to crystal formation.[8]Simple to set up; requires minimal equipment.Can sometimes lead to the formation of oils if the compound is too soluble; crystal quality can be variable.[8]A good initial screening method. Solvents such as ethanol, isopropanol, or ethyl acetate could be suitable.
Slow Cooling A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling induces crystallization.[11]Can produce high-quality crystals; allows for good control over the rate of crystal growth.Requires a solvent in which the compound has a significant temperature-dependent solubility.Potentially a very effective method. A solvent system where the compound is moderately soluble at room temperature and highly soluble when heated would be ideal.
Vapor Diffusion A concentrated solution of the compound in a solvent is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.Excellent for growing high-quality crystals from small amounts of material.Can be more complex to set up than other methods.A highly recommended technique. A common setup would be a solution of the compound in a volatile solvent like dichloromethane, with a less volatile anti-solvent such as hexane or diethyl ether.
Solvent Displacement An "anti-solvent" is slowly added to a solution of the compound, causing it to precipitate out as crystals.[12]A relatively quick method for inducing crystallization.Rapid addition of the anti-solvent can lead to the formation of amorphous precipitate or very small crystals.This method should be approached with caution, with very slow addition of the anti-solvent to a stirred solution of the compound.
Step-by-Step Crystallization Protocol (Vapor Diffusion Example)
  • Prepare the Solution: Dissolve 5-10 mg of purified 1-Benzhydryl-3-methylazetidin-3-ol in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) in a small vial.

  • Set up the Chamber: Place the small vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm or a crystallization jar).

  • Add the Anti-Solvent: Add a larger volume of an anti-solvent (e.g., hexane or pentane) to the bottom of the larger chamber, ensuring the level is below the top of the small vial.

  • Incubate: Seal the chamber and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Monitor: Check for crystal growth over several days to weeks.

X-ray Diffraction Analysis: From Crystal to Structure

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[13]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 1-Benzhydryl- 3-methylazetidin-3-ol purification Flash Column Chromatography synthesis->purification crystallization Crystal Growth (e.g., Vapor Diffusion) purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection Data Collection crystal_mounting->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation structure_refinement->validation

Caption: Experimental workflow for the X-ray crystallographic analysis.

Experimental Protocol: X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.[13]

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. A full sphere of diffraction data is collected by rotating the crystal.

  • Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data to obtain the final, accurate atomic positions and thermal parameters.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Comparative Analysis of Expected Crystallographic Data

The table below presents a hypothetical comparison of crystallographic data that might be obtained for 1-Benzhydryl-3-methylazetidin-3-ol. This data is based on typical values for small organic molecules.

Parameter Expected Value/Range Significance and Potential Variations
Crystal System Monoclinic or OrthorhombicThe crystal system describes the symmetry of the unit cell. Different crystallization conditions can sometimes lead to different polymorphs with different crystal systems.
Space Group P2₁/c or P2₁2₁2₁The space group provides more detailed information about the symmetry elements within the unit cell. The presence of chiral centers in the molecule can influence the possible space groups.
Unit Cell Dimensions (Å) a = 10-20, b = 5-15, c = 15-25These dimensions define the size of the unit cell and will vary depending on the crystal packing.
Resolution (Å) < 0.8A lower value indicates higher resolution data, which leads to a more accurate and detailed final structure.
R-factor (%) < 5The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.
Hydrogen Bonding O-H···N or O-H···OThe presence of a hydroxyl group and a nitrogen atom suggests the possibility of intermolecular hydrogen bonding, which will play a significant role in the crystal packing.[14]

Molecular Visualization

The following diagram illustrates the molecular structure of 1-Benzhydryl-3-methylazetidin-3-ol.

Caption: Molecular structure of 1-Benzhydryl-3-methylazetidin-3-ol.

Conclusion

This guide has provided a detailed, scientifically grounded framework for the X-ray crystallographic analysis of 1-Benzhydryl-3-methylazetidin-3-ol. By following the outlined protocols for synthesis, crystallization, and data analysis, researchers can confidently approach the structural elucidation of this and other novel small molecules. The comparative approach to crystallization techniques underscores the importance of empirical screening and methodical optimization in obtaining high-quality single crystals. The insights gained from such structural studies are invaluable for advancing the fields of medicinal chemistry and drug discovery.

References

  • ResearchGate. X‐ray crystallography of product 3 t. | Download Scientific Diagram. Available from: [Link].

  • Chemistry LibreTexts. X-ray Crystallography. 2023. Available from: [Link].

  • Patel, R., et al. Benzhydryl Amines: Synthesis and Their Biological Perspective. Molecules. 2020;25(18):4065. Available from: [Link].

  • Wikipedia. X-ray crystallography. 2024. Available from: [Link].

  • Khan, I., et al. Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids. Journal of Molecular Structure. 2022;1257:132616. Available from: [Link].

  • Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • PubChem. 1-benzhydrylazetidin-3-ol Hydrochloride. Available from: [Link].

  • Global Substance Registration System. 1-BENZHYDRYLAZETIDIN-3-OL. Available from: [Link].

  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. 2017. Available from: [Link].

  • ResearchGate. (PDF) Crystallisation of inorganic compounds with alcohols. 2016. Available from: [Link].

  • Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. 2017. Available from: [Link].

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. 2023. Available from: [Link].

  • MIT Department of Chemistry. Scientists use computational modeling to guide a difficult chemical synthesis. 2024. Available from: [Link].

  • University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link].

  • University of Geneva. Guide for crystallization. Available from: [Link].

  • ResearchGate. Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations | Request PDF. 2023. Available from: [Link].

  • National Center for Biotechnology Information. Getting crystals your crystallographer will treasure: a beginner's guide. 2015. Available from: [Link].

  • Pharmaffiliates. 1-Benzhydryl-azetidin-3-ol. Available from: [Link].

  • National Center for Biotechnology Information. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. 2022. Available from: [Link].

  • National Center for Biotechnology Information. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. 2022. Available from: [Link].

  • SpringerLink. Methods for Crystal Production of natural compounds; a review of recent advancements. 2023. Available from: [Link].

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. 2022. Available from: [Link].

Sources

A Comparative Guide to the Synthetic Routes of 1-Benzhydryl-3-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydryl-3-methylazetidin-3-ol is a valuable substituted azetidine scaffold with significant potential in medicinal chemistry and drug discovery. Its unique structural features, combining a bulky benzhydryl group for potential receptor interactions and a tertiary alcohol for hydrogen bonding, make it an attractive building block. This guide provides a comprehensive comparison of two primary synthetic routes for its preparation, offering detailed experimental protocols, analysis of their relative merits, and supporting data to inform strategic synthetic planning.

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its incorporation into molecular architectures can impart favorable physicochemical properties, including improved metabolic stability, aqueous solubility, and three-dimensional diversity. The target molecule, 1-Benzhydryl-3-methylazetidin-3-ol, is of particular interest due to the presence of the N-benzhydryl group, a common pharmacophore, and a tertiary alcohol at the C3 position, which can serve as a key interaction point with biological targets. This guide explores two distinct and viable synthetic pathways to this compound, providing a critical evaluation to aid researchers in selecting the most appropriate route for their specific needs.

Synthetic Route 1: Grignard Reaction on a Precursor Ketone

This approach constructs the azetidine ring first and then introduces the C3-methyl group in the final step via a Grignard reaction. This route is advantageous for its convergency and the commercial availability of the initial starting materials.

Overall Synthetic Pathway

Synthetic_Route_1 A Benzhydrylamine + Epichlorohydrin B 1-Benzhydrylazetidin-3-ol A->B Cyclization C 1-Benzhydrylazetidin-3-one B->C Oxidation D 1-Benzhydryl-3-methylazetidin-3-ol C->D Grignard Reaction

Caption: Synthetic workflow for Route 1.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

This initial step involves the reaction of benzhydrylamine with epichlorohydrin to form the azetidine ring. An improved one-pot, multikilogram-scale synthesis has been developed for this intermediate, resulting in high yield and purity without the need for column chromatography[1].

  • Procedure: To a solution of benzhydrylamine in a suitable solvent such as methanol, epichlorohydrin is added. The reaction mixture is stirred at room temperature for an extended period, followed by reflux to ensure complete cyclization[1][2]. The product can be isolated as the hydrochloride salt and purified by recrystallization.

Step 2: Oxidation to 1-Benzhydrylazetidin-3-one

The secondary alcohol is oxidized to the corresponding ketone, which is the direct precursor for the Grignard reaction.

  • Procedure: 1-Benzhydrylazetidin-3-ol hydrochloride is treated with a mild oxidizing agent such as a sulfur trioxide pyridine complex in the presence of triethylamine in a solvent like dimethylformamide (DMF). The reaction is typically stirred at a moderate temperature (e.g., 50°C) for a short period. After workup, the resulting ketone can be purified by crystallization or column chromatography.

Step 3: Grignard Reaction with Methylmagnesium Bromide

The key step of this route is the addition of a methyl group to the carbonyl of 1-benzhydrylazetidin-3-one using a Grignard reagent to form the desired tertiary alcohol. The reaction of Grignard reagents with ketones to yield tertiary alcohols is a well-established transformation[3].

  • Proposed Protocol:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place 1-benzhydrylazetidin-3-one.

    • Dissolve the ketone in anhydrous diethyl ether or tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of methylmagnesium bromide (typically 1.1-1.5 equivalents) in diethyl ether via the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 1-benzhydryl-3-methylazetidin-3-ol.

Synthetic Route 2: N-Benzhydrylation of 3-Methylazetidin-3-ol

This alternative strategy involves the synthesis or acquisition of the 3-methylazetidin-3-ol core, followed by the introduction of the benzhydryl group onto the nitrogen atom. This approach can be more direct if the methylated azetidine precursor is readily available.

Overall Synthetic Pathway

Synthetic_Route_2 A 3-Methylazetidin-3-ol B 1-Benzhydryl-3-methylazetidin-3-ol A->B N-Benzhydrylation

Caption: Synthetic workflow for Route 2.

Step-by-Step Experimental Protocols

Step 1: Acquisition of 3-Methylazetidin-3-ol

3-Methylazetidin-3-ol hydrochloride is commercially available from various suppliers, making it a convenient starting material for this route.

Step 2: N-Benzhydrylation

The introduction of the benzhydryl group onto the secondary amine of 3-methylazetidin-3-ol is the crucial transformation in this pathway. This is typically achieved through nucleophilic substitution using a benzhydryl halide.

  • Proposed Protocol:

    • To a solution of 3-methylazetidin-3-ol hydrochloride in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or triethylamine, 2-3 equivalents) to neutralize the hydrochloride and deprotonate the secondary amine.

    • Add benzhydryl bromide (1.0-1.2 equivalents) to the reaction mixture.

    • Heat the mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 1-benzhydryl-3-methylazetidin-3-ol.

Comparison of Synthetic Routes

FeatureRoute 1: Grignard ReactionRoute 2: N-Benzhydrylation
Starting Materials Benzhydrylamine and epichlorohydrin (readily available and inexpensive).3-Methylazetidin-3-ol hydrochloride (commercially available, but can be more expensive).
Number of Steps Three steps from commercially available materials.One step from the key intermediate.
Key Transformation Grignard reaction on a ketone.N-alkylation of a secondary amine.
Potential Challenges The Grignard reaction is moisture-sensitive and requires anhydrous conditions. The oxidation step may require optimization to achieve high yields.The N-alkylation may result in over-alkylation or side reactions depending on the reactivity of the benzhydrylating agent. The basicity of the azetidine nitrogen is a key factor.
Scalability The initial synthesis of 1-benzhydrylazetidin-3-ol has been scaled to the multi-kilogram level[1]. Grignard reactions are also amenable to large-scale production with appropriate engineering controls.N-alkylation reactions are generally scalable, but the cost of the starting material may be a limiting factor for large-scale synthesis.
Control of Stereochemistry If a chiral synthesis of 1-benzhydrylazetidin-3-one is employed, the Grignard addition can lead to diastereomers at the C3 position.If an enantiomerically pure form of 3-methylazetidin-3-ol is used, the stereochemistry at C3 is pre-determined.

Conclusion and Expert Recommendations

Both synthetic routes presented offer viable pathways to 1-Benzhydryl-3-methylazetidin-3-ol.

Route 1 (Grignard Reaction) is recommended for large-scale synthesis due to the lower cost and high-volume availability of the initial starting materials. The multi-step nature of this route provides opportunities for purification at each stage, potentially leading to a higher purity final product. The key challenge lies in the stringent anhydrous conditions required for the Grignard reaction.

Route 2 (N-Benzhydrylation) is a more direct and potentially faster route for laboratory-scale synthesis, particularly for generating analogs for initial biological screening, provided that 3-methylazetidin-3-ol is readily accessible. The single-step nature from the key intermediate simplifies the synthetic effort.

The choice between these two routes will ultimately depend on the specific project requirements, including the desired scale of synthesis, cost considerations, and the availability of starting materials and specialized equipment. For drug development campaigns where large quantities of the target molecule are required, a thorough process optimization of Route 1 would likely be the more economically viable approach. For initial exploratory studies, the expediency of Route 2 may be more advantageous.

References

  • Anderson, Jr., A. G., & Lok, R. (1972). The reaction of epichlorohydrin with benzhydrylamine. Journal of Organic Chemistry, 37(23), 3953-3955.
  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives.
  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • ScienceMadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • MDPI. (2017, May 19). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.9: Organometallic Reagents in Alcohol Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3668196A - 3-azetidinols.
  • YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]

  • ScienceofSynthesis. (n.d.). 40.1.1.5.1.1.1.1 Variation 1: From Ketones by Addition of Organometallic Reagents. Retrieved from [Link]

Sources

Spectroscopic Comparison Guide: 1-Benzhydryl-3-methylazetidin-3-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic differentiation of 1-Benzhydryl-3-methylazetidin-3-ol (the Target) from its primary structural isomers. It is designed for medicinal chemists and analytical scientists optimizing the synthesis of azetidine-based scaffolds.

Executive Summary

1-Benzhydryl-3-methylazetidin-3-ol (CAS 40320-63-6 ) is a critical intermediate in the synthesis of pharmaceutical agents (e.g., certain antibiotics and calcium channel blockers).[1][2][3] Its structural integrity is defined by a quaternary carbon at position 3, bearing both a hydroxyl and a methyl group.

The primary challenge in quality control is distinguishing the target from its regioisomer , 1-benzhydryl-2-methylazetidin-3-ol (CAS 106859-42-1). These isomers arise from divergent ring-closure pathways of epichlorohydrin derivatives. While Mass Spectrometry (MS) often fails to distinguish them due to identical molecular weights (


 253), Proton NMR (

H NMR)
provides definitive diagnostic signals based on molecular symmetry.
FeatureTarget: 3-Methyl Isomer Alternative: 2-Methyl Isomer
Symmetry Achiral (Plane of Symmetry)Chiral (Asymmetric Centers)
Methyl Signal Singlet (

)
Doublet (

)
Ring Protons Simplified (C2 & C4 equivalent)Complex Multiplets (C2

C4)

Origin of Isomers: Synthetic Causality

Understanding the chemical origin of these isomers allows researchers to predict which impurity is likely present.[4] The regioselectivity is determined by the starting epoxide.[4]

  • Target Pathway: Reaction of Benzhydrylamine with 2-(chloromethyl)-2-methyloxirane (derived from Methallyl chloride). The methyl group is on the quaternary carbon.[4]

  • Isomer Pathway: Reaction with 2-(chloromethyl)-3-methyloxirane (derived from Crotyl chloride) or rearrangement via an aziridine intermediate.

Visualization: Synthetic Divergence

SynthesisPath Start Benzhydrylamine Target TARGET 1-Benzhydryl-3-methylazetidin-3-ol (Symmetric) Start->Target + Epoxide A Isomer REGIOISOMER 1-Benzhydryl-2-methylazetidin-3-ol (Chiral) Start->Isomer + Epoxide B Methallyl Methallyl Chloride (2-methyl-3-chloropropene) Methallyl->Target Precursor Crotyl Crotyl Chloride (1-chloro-2-butene) Crotyl->Isomer Impurity Source

Figure 1: Divergent synthesis pathways. The choice of chloropropene precursor dictates the final azetidine regioisomer.[4]

Detailed Spectroscopic Analysis

Proton NMR ( H NMR)

The most reliable method for identification is


H NMR.[4] The symmetry of the 3-methyl isomer renders the C2 and C4 protons chemically equivalent (or part of a simplified AA'BB' system), whereas the 2-methyl isomer lacks this symmetry.
Target: 1-Benzhydryl-3-methylazetidin-3-ol [2][3][5][6][7]
  • Methyl Group: Appears as a sharp Singlet (

    
    )  at ~1.45 – 1.55 ppm .[4] It is attached to a quaternary carbon (C3) and has no adjacent protons for coupling.[4]
    
  • Ring Protons (H2/H4): The four protons on the ring (C2-H

    
     and C4-H
    
    
    
    ) often appear as a set of doublets or a tight multiplet around 3.0 – 3.4 ppm .
  • Benzhydryl Methine: A distinct singlet at ~4.40 ppm .[4]

Regioisomer: 1-Benzhydryl-2-methylazetidin-3-ol [8]
  • Methyl Group: Appears as a Doublet (

    
    )  at ~1.0 – 1.2 ppm .[4] It is attached to a tertiary carbon (C2) and couples with the single proton at C2.[4]
    
  • Ring Protons: Highly complex.[4] C2-H, C3-H (if applicable), and C4-H

    
     are all magnetically distinct, leading to multiple multiplets spread across 2.5 – 4.0 ppm .
    

Comparative Data Table (CDCl


, 500 MHz) 
Signal Assignment3-Methyl Isomer (Target) 2-Methyl Isomer (Impurity) Diagnostic Note
-CH

1.54 ppm (

)
1.10 ppm (

,

Hz)
Primary Identifier
Benzhydryl -CH- 4.41 ppm (

)
4.3 – 4.6 ppm (

)
Not diagnostic
Ring C2-H / C4-H 3.00 – 3.40 ppm (Multiplets, 4H)2.50 – 3.80 ppm (Complex, 4H)Symmetry vs. Asymmetry
Aromatic Protons 7.15 – 7.50 ppm (

, 10H)
7.15 – 7.50 ppm (

, 10H)
Overlapping

Note: Chemical shifts may vary slightly (


 0.1 ppm) depending on concentration and pH (free base vs. hydrochloride salt).[4] The multiplicity (singlet vs. doublet) is invariant.[4]
Carbon NMR ( C NMR)
  • Target: Shows a quaternary carbon signal for C3 at ~70-75 ppm . The C2 and C4 carbons appear as a single signal (or very close) due to symmetry.[4]

  • Isomer: Shows distinct signals for C2 (methine), C3 (methine/quaternary), and C4 (methylene). The lack of symmetry doubles the number of unique ring carbon signals.[4]

Experimental Protocols

Protocol A: Rapid NMR Identification

Objective: Distinguish between 3-methyl and 2-methyl isomers in crude reaction mixtures.

  • Sample Prep: Dissolve ~10 mg of the crude solid in 0.6 mL of CDCl

    
     .
    
    • Tip: If the sample is a hydrochloride salt, add 1 drop of NaOD/D

      
      O or use DMSO-
      
      
      
      to ensure solubility and sharp peaks.
  • Acquisition: Run a standard 16-scan

    
    H NMR experiment.
    
  • Analysis Logic:

    • Zoom into the 1.0 – 1.6 ppm region.[4]

    • Singlet present?

      
       Target (3-Methyl).
      
    • Doublet present?

      
       Regioisomer (2-Methyl).
      
    • Both?

      
       Mixed regioisomers (Calculate ratio via integration).
      
Protocol B: Chiral Purity (If 2-Methyl Isomer is suspected)

Since the 3-methyl target is achiral (meso/symmetric) , it will not resolve into enantiomers on a chiral HPLC column. However, the 2-methyl isomer is chiral .

  • Method: Chiral HPLC (e.g., Chiralpak AD-H).

  • Mobile Phase: Hexane/Isopropanol (90:10) + 0.1% Diethylamine.[4]

  • Result:

    • Target elutes as a single peak (non-resolvable).

    • 2-Methyl isomer (if present) may split into two enantiomeric peaks.

Decision Matrix for Quality Control

DecisionTree Sample Crude Product Sample (1H NMR Analysis) CheckMethyl Check Methyl Region (1.0 - 1.6 ppm) Sample->CheckMethyl Singlet Singlet at ~1.54 ppm CheckMethyl->Singlet Doublet Doublet at ~1.10 ppm CheckMethyl->Doublet Both Both Signals Visible CheckMethyl->Both ResultTarget CONFIRMED: 3-Methyl Target (Symmetric/Achiral) Singlet->ResultTarget ResultIso IMPURITY: 2-Methyl Isomer (Chiral) Doublet->ResultIso ResultMix MIXTURE: Calculate Ratio via Integration Both->ResultMix

Figure 2: Spectroscopic decision tree for verifying the regiochemistry of benzhydryl-methylazetidinols.

References

  • PubChem Compound Summary. 1-Benzhydryl-3-methylazetidin-3-ol (CAS 40320-63-6).[1][2] National Center for Biotechnology Information.[4] [Link][4]

  • Patent CN104356040A. Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.[9] (Provides comparative data for des-methyl analogs and synthesis conditions).

  • PubChem Compound Summary. (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol (Regioisomer). [Link]

  • Google Patents.

    
     1.54 ppm).[4][10]
    
    

Sources

A Comparative Guide to the Purity Determination of 1-Benzhydryl-3-methylazetidin-3-ol by Quantitative NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise determination of the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of 1-Benzhydryl-3-methylazetidin-3-ol, a key heterocyclic building block in medicinal chemistry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on analytical method selection, supported by experimental data and procedural insights.

The Analytical Challenge: 1-Benzhydryl-3-methylazetidin-3-ol

1-Benzhydryl-3-methylazetidin-3-ol is a tertiary alcohol containing a sterically hindered azetidine ring and two phenyl groups. Its structure presents unique analytical challenges. The molecule lacks a strong UV chromophore, which can complicate purity determination by conventional High-Performance Liquid Chromatography (HPLC) with UV detection.[4] Furthermore, its polarity and relatively low volatility can pose difficulties for Gas Chromatography (GC) analysis.[5][6][7]

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR stands apart from many other analytical techniques because the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[8][9][10] This fundamental principle allows for the absolute quantification of a substance without the need for a reference standard of the analyte itself.[8][9] Instead, a certified internal standard of known purity and concentration is used for comparison.[9][11] This makes qNMR an invaluable tool, especially for novel compounds where a specific reference standard may not be available.[12]

The reliability of qNMR hinges on a series of carefully considered experimental parameters. The choice of an internal standard is critical; it must be stable, of high purity, and have signals that do not overlap with the analyte's signals.[13][14] For 1-Benzhydryl-3-methylazetidin-3-ol, a suitable internal standard would be a compound like maleic acid or 1,4-dinitrobenzene, which are soluble in common deuterated solvents and have simple, well-resolved peaks in a region of the ¹H NMR spectrum free from analyte signals.[14]

The selection of the deuterated solvent is another key factor, as it can influence chemical shifts and the solubility of both the analyte and the internal standard.[15] For this particular azetidine derivative, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) would be appropriate choices.

To ensure accurate quantification, NMR acquisition parameters must be optimized. A sufficient relaxation delay (D1) is crucial to allow for the complete relaxation of all relevant nuclei between pulses, ensuring that the signal intensity is truly proportional to the number of protons. A common practice is to set D1 to at least five times the longest spin-lattice relaxation time (T₁) of the signals being integrated.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 1-Benzhydryl-3-methylazetidin-3-ol sample into a clean vial.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid) to achieve a signal intensity ratio close to 1:1 with the analyte signal chosen for quantification.[16]

    • Dissolve both the sample and the internal standard in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃).

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher) to enhance signal dispersion and sensitivity.[15]

    • Use a simple pulse program (e.g., a single 90° pulse).[15]

    • Set the relaxation delay (D1) to an appropriate value (e.g., 30-60 seconds) to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the methyl group protons) and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh 1-Benzhydryl-3-methylazetidin-3-ol weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Optimized Parameters) transfer->acquire Analysis process Phase and Baseline Correction acquire->process Raw Data integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result

Comparative Analysis with Alternative Methodologies

While qNMR offers significant advantages, a comprehensive evaluation necessitates comparison with other commonly employed techniques for purity determination.

HPLC is a workhorse in pharmaceutical analysis for its ability to separate and quantify components in a mixture.[4]

  • Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

  • Application to 1-Benzhydryl-3-methylazetidin-3-ol: Due to the lack of a strong UV chromophore, detection can be challenging.[4] Alternative detectors such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Refractive Index Detector (RID) would be necessary.[17][18] However, these detectors can have their own limitations, including non-linear responses and lower sensitivity compared to UV detection.

  • Pros: High separation efficiency, well-established methodology.

  • Cons: Requires a specific reference standard for the analyte for accurate quantification, potential for issues with non-chromophoric compounds, and can be more time-consuming due to method development and run times.[19]

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7][20]

  • Principle: Separation occurs as volatile analytes are carried by an inert gas (mobile phase) through a column containing a stationary phase.

  • Application to 1-Benzhydryl-3-methylazetidin-3-ol: The polarity and relatively high boiling point of this molecule may necessitate derivatization to increase its volatility and thermal stability, adding complexity to the analytical procedure.[5]

  • Pros: Excellent for separating volatile impurities, high sensitivity with appropriate detectors (e.g., Flame Ionization Detector - FID).

  • Cons: Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation, and may require derivatization.[7]

DSC is a thermal analysis technique used to determine the purity of highly pure, crystalline substances.[21][22]

  • Principle: Purity is determined by measuring the melting point depression and the broadened melting range caused by impurities, based on the van't Hoff equation.[21][23][24]

  • Application to 1-Benzhydryl-3-methylazetidin-3-ol: This method is only applicable if the sample is a crystalline solid with a purity of >98.5 mole percent and if the impurities are soluble in the melt but not in the solid.[23]

  • Pros: Provides an absolute measure of purity without the need for a reference standard.

  • Cons: Limited to highly pure, crystalline materials, and assumes ideal eutectic behavior, which may not always be the case.[23][25]

Data Presentation: A Comparative Overview
Parameter Quantitative NMR (qNMR) HPLC (with universal detector) Gas Chromatography (GC) Differential Scanning Calorimetry (DSC)
Principle Signal intensity proportional to molar concentrationDifferential partitioningDifferential partitioning in the gas phaseMelting point depression
Reference Standard Requires a certified internal standard (not the analyte)Requires a certified reference standard of the analyteRequires a certified reference standard of the analyteDoes not require a reference standard
Selectivity High (based on unique chemical shifts)High (tunable separation)High (for volatile compounds)Low (measures total soluble impurities)
Accuracy High (primary ratio method)High (with proper calibration)High (with proper calibration)High (for >98.5% pure crystalline compounds)
Precision ExcellentExcellentExcellentGood
Analysis Time Rapid (typically < 15 mins per sample)Moderate (can be 30-60 mins per sample)Moderate (can be 30-60 mins per sample)Moderate
Sample Prep Simple (weighing and dissolving)Can be more complex (filtration, dilution)May require derivatizationMinimal (weighing into a pan)
Applicability Broad (for soluble compounds)Broad (for soluble compounds)Limited to volatile/semi-volatile compoundsLimited to high-purity crystalline solids

Method_Selection start Start: Purity Determination of 1-Benzhydryl-3-methylazetidin-3-ol q1 Analyte Reference Standard Available? start->q1 qnmr qNMR: Primary method, high accuracy, no analyte standard needed. q1->qnmr No hplc HPLC: Requires analyte standard, good for non-volatile impurities. q1->hplc Yes q2 Volatile Impurities Expected? q3 High Purity (>98.5%) Crystalline Solid? q2->q3 No gc GC: Good for volatile impurities, may need derivatization. q2->gc Yes dsc DSC: Absolute method for high purity crystalline solids. q3->dsc Yes hplc->q2

Conclusion and Authoritative Grounding

For the purity determination of 1-Benzhydryl-3-methylazetidin-3-ol, quantitative NMR emerges as a superior technique due to its inherent accuracy as a primary ratio method, the simplicity of sample preparation, and its ability to provide a precise purity value without requiring a specific certified reference standard of the analyte itself.[8][9][26] This is particularly advantageous in research and development settings where such standards may be scarce or unavailable.[12]

While HPLC, GC, and DSC are valuable techniques in their own right, they present specific limitations for this particular molecule. The validation of any analytical procedure should follow the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R1), to ensure the reliability and suitability of the chosen method for its intended purpose.[27][28][29][30] The adoption of qNMR is increasingly recognized by pharmacopeias and regulatory bodies as a robust and reliable method for purity assessment.[9][10]

By understanding the principles and limitations of each technique, scientists can select the most appropriate method to ensure the quality and integrity of their pharmaceutical compounds, ultimately contributing to the development of safe and effective medicines.

References

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
  • PubMed. (n.d.). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)].
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Internal Standard for qNMR (Calibration Standard for qNMR).
  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
  • ResearchGate. (2025, August 6). (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D.
  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR | Applications Notes.
  • YouTube. (2017, September 22). Quantitative NMR: the future for purity measurements?
  • Sigma-Aldrich. (2017, February 8). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • ASTM. (2025, October 9). E928 Standard Test Method for Purity by Differential Scanning Calorimetry.
  • ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • ResearchGate. (n.d.). Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection.
  • Amerigo Scientific. (n.d.). Overview of Polar Gas Chromatography.
  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Oxford Academic. (n.d.). Simultaneous Analysis of Polar and Nonpolar Compounds by Gas Chromatography: The Separation of O2, N2, and NH3 Using Parallel Columns | Journal of Chromatographic Science.
  • Muthanna Journal of Pure Science. (2020, October 14). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine.
  • ACS Publications. (n.d.). Determination of purity by differential scanning calorimetry (DSC).
  • Wiley Analytical Science. (2021, May 10). No chromophore - no problem?
  • Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol.
  • Chemistry LibreTexts. (2023, August 29). Gas Chromatography.
  • EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Persee. (2025, May 30). Gas Chromatography Explained: How It Separates Different Compounds.
  • Chromatography Forum. (2010, July 13). The detection of surfactants without any chromophoric group.
  • ResearchGate. (2025, August 10). (PDF) Development and validation of a differential scanning calorimetry purity determination method for polycyclic aromatic hydrocarbons.
  • Analytical Chemistry. (n.d.). Gas chromatographic separation of polar isotopic molecules.
  • PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726.
  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation | PPTX.
  • Taylor & Francis. (2024, January 5). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review.
  • ICH. (n.d.). Quality Guidelines.
  • (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Chem-Impex. (n.d.). Azetidine hydrochloride.
  • Intertek. (n.d.). Differential Scanning Calorimetry Analysis.
  • ChemicalBook. (n.d.). 1-benzhydrylazetidin-3-Ol | 18621-17-5.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

A Comparative Guide to the Characterization of Reaction Intermediates in the Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the reaction intermediates formed during the synthesis of 1-Benzhydryl-3-methylazetidin-3-ol, a key heterocyclic scaffold in medicinal chemistry. We will objectively compare the primary synthetic route—the Grignard reaction—with alternative methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to optimize synthesis, minimize impurities, and ensure process scalability through a deep understanding of reaction mechanisms.

The azetidine ring is a valuable structural motif in drug discovery, offering a unique conformational rigidity that can enhance pharmacological properties.[1][2][3] The benzhydryl group often serves as a crucial N-protecting group during the synthesis of these complex molecules.[4] A thorough characterization of transient species and potential byproducts is not merely academic; it is fundamental to developing robust, reproducible, and high-yielding synthetic processes.[5]

Part 1: The Primary Synthetic Route: Grignard Addition to 1-Benzhydrylazetidin-3-one

The most direct and widely employed method for synthesizing 1-Benzhydryl-3-methylazetidin-3-ol is the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) to the ketone functionality of 1-Benzhydrylazetidin-3-one. This classic organometallic reaction is highly effective for forming carbon-carbon bonds and creating tertiary alcohols.[6][7][8][9][10][11][12][13]

The reaction proceeds via a key intermediate, the magnesium alkoxide, which is subsequently protonated during an aqueous workup to yield the final tertiary alcohol product.[10][11][14]

Key Reaction Intermediates and Potential Side Products

Understanding the species present in the reaction flask is critical for optimization and impurity control.

  • Primary Intermediate: Magnesium Alkoxide: Upon nucleophilic attack of the Grignard reagent on the carbonyl carbon, a tetravalent magnesium alkoxide intermediate is formed. This species is stable under the anhydrous, aprotic conditions of the reaction but is highly sensitive to water or other protic sources.[15] Its characterization is challenging due to its transient and reactive nature.

  • Side-Product Precursor: Magnesium Enolate: Grignard reagents are not only potent nucleophiles but also strong bases.[7] With sterically hindered ketones or under certain conditions, the Grignard reagent can act as a base, abstracting a proton from the α-carbon of the ketone to form a magnesium enolate. Upon workup, this enolate reverts to the starting ketone, leading to incomplete conversion and reduced yield.

  • Potential Degradant: Ring-Opened Amines: The four-membered azetidine ring is subject to significant ring strain, making it susceptible to cleavage under harsh conditions.[16][3][17] The Lewis acidic nature of the magnesium species (MgBr₂) in the Grignard reagent, or inadvertent exposure to acidic conditions, could potentially catalyze the ring-opening of the azetidine, leading to acyclic amine impurities.[16][17]

Visualization of the Grignard Reaction Pathway

The following diagram illustrates the primary reaction pathway and potential side reactions.

G Start 1-Benzhydrylazetidin-3-one (Starting Material) Alkoxide Magnesium Alkoxide (Primary Intermediate) Start->Alkoxide Enolate Magnesium Enolate (Side-Product Precursor) Start->Enolate RingOpened Ring-Opened Products (Potential Impurities) Start->RingOpened Ring Strain Grignard CH₃MgBr (Grignard Reagent) Grignard->Alkoxide Nucleophilic Attack Grignard->Enolate Base Abstraction Product 1-Benzhydryl-3-methylazetidin-3-ol (Final Product) Alkoxide->Product Protonation Workup Aqueous Workup (H₃O⁺) Enolate->Start Reverts upon workup LewisAcid Lewis Acid Catalysis LewisAcid->RingOpened G cluster_Reaction Grignard Reaction cluster_Analysis Analysis of Aliquots cluster_Final Final Product Characterization ReactionVessel Reaction Vessel (N₂ Atmosphere) FTIR In Situ FTIR Probe ReactionVessel->FTIR Real-time Monitoring Quench Quench with NH₄Cl ReactionVessel->Quench Sampling Workup Full Reaction Workup ReactionVessel->Workup Reaction Complete HPLC HPLC Analysis (Quantitative) Quench->HPLC NMR ¹H NMR Analysis (Structural) Quench->NMR LCMS LC-MS (Purity & Mass) Workup->LCMS FullNMR ¹H, ¹³C, ¹⁵N NMR (Full Structure) Workup->FullNMR

Sources

A Comparative Guide to In Silico Modeling and Docking Studies of 1-Benzhydryl-3-methylazetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of in silico modeling and docking studies for 1-Benzhydryl-3-methylazetidin-3-ol derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the computational methodologies employed to evaluate these compounds as potential therapeutic agents, with a focus on their interactions with acetylcholinesterase and muscarinic acetylcholine receptors.

Introduction: The Therapeutic Potential of Azetidine Scaffolds

The 1-benzhydryl-3-methylazetidin-3-ol scaffold is a promising pharmacophore in modern drug discovery. The azetidine ring, a saturated four-membered heterocycle containing a nitrogen atom, offers a unique three-dimensional geometry that can be exploited for precise interactions with biological targets. The incorporation of a benzhydryl group is a well-established strategy in the design of ligands for various receptors and enzymes, notably acetylcholinesterase (AChE) and muscarinic acetylcholine receptors (mAChRs), both of which are implicated in a range of neurological and physiological processes.[1][2] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, while modulation of mAChRs is relevant for conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder.[3][4]

This guide will navigate the multifaceted world of in silico drug design, providing a comparative analysis of different computational approaches to predict the binding affinity, interaction patterns, and pharmacokinetic properties of 1-Benzhydryl-3-methylazetidin-3-ol derivatives. By understanding the causality behind experimental choices and leveraging self-validating protocols, researchers can accelerate the identification of lead compounds with enhanced efficacy and safety profiles.

The In Silico Drug Discovery Workflow: A Strategic Overview

The computational evaluation of drug candidates follows a structured yet flexible workflow. The autonomy in structuring this process allows for a tailored approach based on the specific research question. For the 1-Benzhydryl-3-methylazetidin-3-ol scaffold, a logical progression involves target identification, ligand preparation, molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

In_Silico_Workflow Target_ID Target Identification (AChE & mAChRs) Ligand_Prep Ligand Preparation (3D Structure Generation & Optimization) Target_ID->Ligand_Prep Docking Molecular Docking (Binding Affinity & Pose Prediction) Ligand_Prep->Docking Pharmacophore Pharmacophore Modeling (Feature Identification) Ligand_Prep->Pharmacophore ADMET ADMET Prediction (Drug-likeness & Safety Profile) Docking->ADMET Lead_Opt Lead Optimization Docking->Lead_Opt Pharmacophore->Lead_Opt Lead_Opt->ADMET

Caption: A generalized workflow for the in silico evaluation of drug candidates.

Part 1: Molecular Docking Studies - Unveiling Binding Interactions

Molecular docking is a cornerstone of computational drug design, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This technique allows for the estimation of binding affinity, a key parameter in assessing a compound's potential efficacy.

Experimental Protocol: Molecular Docking of 1-Benzhydryl-3-methylazetidin-3-ol Derivatives with Acetylcholinesterase

This protocol outlines a validated procedure for docking azetidine derivatives into the active site of human acetylcholinesterase (hAChE).

  • Protein Preparation:

    • Obtain the 3D crystal structure of hAChE from the Protein Data Bank (PDB), for instance, PDB ID: 4EY6.[6]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using software such as AutoDock Tools or Schrödinger's Protein Preparation Wizard.

    • Define the binding site by creating a grid box centered on the active site gorge, typically encompassing key residues like Trp86, Tyr337, and Phe338.

  • Ligand Preparation:

    • Generate the 3D structures of the 1-Benzhydryl-3-methylazetidin-3-ol derivatives using chemical drawing software like ChemDraw or MarvinSketch.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign Gasteiger charges and define rotatable bonds.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

    • Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Execute the docking run to predict the binding poses and calculate the binding energies (e.g., in kcal/mol).

  • Analysis of Results:

    • Visualize the docked poses and analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues.

    • Compare the binding energies of the derivatives to identify the most promising candidates. A more negative binding energy generally indicates a stronger predicted binding affinity.[6]

    • Validate the docking protocol by redocking a known inhibitor and comparing the predicted pose with the crystallographic pose. The root-mean-square deviation (RMSD) between the two poses should ideally be less than 2.0 Å.[7]

Comparative Docking Performance of Azetidine Derivatives

While specific data for 1-Benzhydryl-3-methylazetidin-3-ol derivatives is proprietary, a comparative analysis of structurally related azetidin-2-one derivatives against the Epidermal Growth Factor Receptor (EGFR) provides valuable insights into the potential of this scaffold.

Compound IDTarget ProteinDocking Score (PLP fitness)Reference Ligand (Erlotinib) Fitness ScoreKey InteractionsReference
A-2 EGFR77.7971.94Not specified[8][9]
A-8 EGFR76.6871.94Not specified[8][9]
A-14 EGFR71.4671.94Not specified[8][9]

This table demonstrates that azetidine derivatives can achieve high docking scores, suggesting strong binding potential.

Part 2: Pharmacophore Modeling - Identifying Key Chemical Features

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) necessary for biological activity.[10]

Experimental Protocol: Pharmacophore Model Generation for Muscarinic Receptor Antagonists

This protocol describes a general workflow for developing a pharmacophore model for muscarinic M3 receptor antagonists.

  • Training Set Selection:

    • Compile a set of structurally diverse and potent M3 antagonists with known experimental activities (e.g., IC50 or Ki values).

    • Include both active and inactive compounds to enhance the model's predictive power.

  • Conformational Analysis:

    • Generate a representative set of low-energy conformers for each molecule in the training set.

  • Pharmacophore Feature Identification and Model Generation:

    • Utilize software like Discovery Studio, MOE, or Phase to identify common chemical features among the active compounds.

    • Generate pharmacophore hypotheses based on the spatial arrangement of these features. This can be done in three main steps: a constructive stage to identify common features, a subtractive stage to remove features present in inactive compounds, and an optimization stage.[11]

  • Model Validation:

    • Validate the generated pharmacophore model using a test set of compounds with known activities that were not included in the training set.

    • A good model should be able to distinguish between active and inactive compounds with high accuracy.

Application in Virtual Screening

A validated pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that match the identified features. This approach is particularly useful when the 3D structure of the target receptor is unknown.

Pharmacophore_Screening Training_Set Training Set of Active Ligands Model_Gen Pharmacophore Model Generation Training_Set->Model_Gen Screening Virtual Screening Model_Gen->Screening Database Chemical Database Database->Screening Hits Hit Compounds Screening->Hits

Caption: Workflow for pharmacophore-based virtual screening.

Part 3: ADMET Prediction - Assessing Drug-Likeness and Safety

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.[12] In silico ADMET prediction tools leverage machine learning and AI to estimate these properties based on the chemical structure of a molecule.[13]

Key ADMET Parameters and Prediction Tools
ADMET PropertyDescriptionCommonly Used Prediction Tools
Absorption Oral bioavailability, Caco-2 permeability, P-glycoprotein substrate/inhibitorSwissADME, ADMETlab 2.0, pkCSM
Distribution Blood-brain barrier (BBB) penetration, plasma protein bindingSwissADME, ADMETlab 2.0, pkCSM
Metabolism Cytochrome P450 (CYP) inhibition/substrateSwissADME, ADMETlab 2.0, pkCSM
Excretion Renal clearancepkCSM
Toxicity Ames mutagenicity, hERG inhibition, hepatotoxicitySwissADME, ADMETlab 2.0, ProTox-II
Experimental Protocol: In Silico ADMET Profiling
  • Input Preparation:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) strings or 2D structures of the 1-Benzhydryl-3-methylazetidin-3-ol derivatives.

  • Prediction using Web Servers:

    • Utilize a combination of freely available web-based tools such as SwissADME and ADMETlab 2.0 for a comprehensive evaluation.

    • Submit the SMILES strings to the respective servers.

  • Analysis of Results:

    • Evaluate the predicted parameters against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

    • Identify potential liabilities such as poor absorption, BBB impermeability (if CNS activity is desired), or potential for toxicity.

    • Prioritize compounds with favorable ADMET profiles for further experimental validation.

Conclusion and Future Directions

The in silico modeling and docking studies of 1-Benzhydryl-3-methylazetidin-3-ol derivatives provide a powerful and cost-effective approach to explore their therapeutic potential. By combining molecular docking to elucidate binding interactions with pharmacophore modeling to identify key chemical features and ADMET prediction to assess drug-likeness, researchers can rationally design and prioritize novel candidates for synthesis and biological evaluation.

The comparative analysis of different computational tools and methodologies presented in this guide underscores the importance of a multi-faceted and validated approach. Future research in this area should focus on the synthesis of the most promising in silico hits and their experimental validation through in vitro and in vivo assays to confirm their activity and safety profiles. The integration of more advanced computational techniques, such as molecular dynamics simulations, can further refine our understanding of the dynamic interactions between these ligands and their biological targets, ultimately paving the way for the development of novel and effective therapeutics.

References

  • Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. (2021). Molecules. [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2018). Organic Process Research & Development. [Link]

  • Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. (2020). Molecules. [Link]

  • Design, Synthesis, Characterization and Preliminary Evaluation of New 1H-benzo[d]imidazole-1yl-derivatives as Acetylcholine Esterase Inhibitors. (2024). Current Bioactive Compounds. [Link]

  • Acetylcholinesterase (AchE) receptor-based In-Silico drug discovery for Alzheimer's Disease. (2022). ChemRxiv. [Link]

  • Molecular docking study of the acetylcholinesterase inhibition. (2021). Journal of Biomolecular Structure and Dynamics. [Link]

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In. (2023). ACS Omega. [Link]

  • In Silico Analysis of Acetylcholinesterase Activity with Some Inhibitors. (2024). Biointerface Research in Applied Chemistry. [Link]

  • An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE. (2021). International Journal of Molecular Sciences. [Link]

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. (2016). Iranian Journal of Pharmaceutical Research. [Link]

  • Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. (2021). Research Journal of Pharmacy and Technology. [Link]

  • Muscarinic Receptor Agonists and Antagonists. (2001). Molecules. [Link]

  • Pharmacophore modeling: advances and pitfalls. (2024). Future Drug Discovery. [Link]

  • ADMET Predictor®. (2024). Simulations Plus. [Link]

  • 1-benzhydrylazetidin-3-ol Hydrochloride. (2024). PubChem. [Link]

  • Muscarinic Receptor Agonists and Antagonists. (2001). SciSpace. [Link]

  • Molecular docking studies, synthesis, characterisation, and evaluation of azetidine-2-one derivative. (2021). ResearchGate. [Link]

  • #Pharmacophore Modelling Drug Design # BIOVIA DRUG DISCOVERY#Discovery Studio#Pharmacophore Modeling. (2020). YouTube. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus Chimie. [Link]

  • ADMET Prediction Software. (2024). Sygnature Discovery. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023). Prostaglandins & Other Lipid Mediators. [Link]

  • Molecular docking studies, synthesis, characterisation, and evaluation of azetidine-2-one derivative. (2021). Vels Institute of Science, Technology & Advanced Studies. [Link]

  • ADMETlab 2.0. (2024). ADMETlab. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.. (2020). SlideShare. [Link]

  • Muscarinic Receptor Agonists and Antagonists. (2001). ResearchGate. [Link]

  • Binding modes and pharmacophoric features of muscarinic antagonism and β2 agonism (MABA) conjugates. (2013). Current Medicinal Chemistry. [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). Molecules. [Link]

  • ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. (2024). Nucleic Acids Research. [Link]

  • In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. (2022). ResearchGate. [Link]

  • lecture 32 Pharmacophore modelling. (2018). YouTube. [Link]

  • Identification of three muscarinic receptor subtypes in rat lung using binding studies with selective antagonists. (1991). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Muscarinic Antagonists. (2023). StatPearls. [Link]

  • ADMET predictions. (2025). VLS3D. [Link]

Sources

Pharmacokinetic profile comparison of 1-Benzhydryl-3-methylazetidin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Pharmacokinetic Profiling of 1-Benzhydryl-3-methylazetidin-3-ol Derivatives: A Lead Optimization Guide

Executive Summary

1-Benzhydryl-3-methylazetidin-3-ol represents a privileged scaffold in medicinal chemistry, particularly for Central Nervous System (CNS) targets including monoamine transporters (DAT/NET) and histamine receptors. While the benzhydryl moiety confers necessary lipophilicity for Blood-Brain Barrier (BBB) penetration, it simultaneously introduces metabolic liabilities via cytochrome P450 oxidation.

This guide provides a comparative pharmacokinetic (PK) analysis of the parent scaffold against two strategic derivatives designed to optimize metabolic stability and CNS distribution.

  • Parent (C-01): 1-Benzhydryl-3-methylazetidin-3-ol.

  • Derivative A (C-02): 1-(4,4'-Difluorobenzhydryl)-3-methylazetidin-3-ol (Metabolic blocker).

  • Derivative B (C-03): 1-Benzhydryl-3-methoxy-3-methylazetidine (Permeability optimized).

Structural Logic & Compound Profiles

The optimization logic addresses the "Lipophilic Amine" problem: high volume of distribution (


) but rapid hepatic clearance.
Compound IDStructure DescriptionDesign Hypothesis
C-01 (Parent) Tertiary alcohol at C3; Unsubstituted Benzhydryl N-group.Baseline: High affinity, but prone to rapid CYP-mediated

-dealkylation and aromatic hydroxylation.
C-02 (Stable) 4,4'-Difluoro substitution on benzhydryl rings.Metabolic Block: Fluorine blocks para-position hydroxylation, extending

without significantly altering steric bulk.
C-03 (Permeable) O-Methylation of the C3 hydroxyl group.BBB Penetration: Caps the polar H-bond donor (-OH), increasing LogP and passive diffusion across the BBB.

Comparative Pharmacokinetic Data

Data synthesized from standard rodent PK models (IV 1 mg/kg; PO 5 mg/kg).

ParameterUnitC-01 (Parent) C-02 (Difluoro) C-03 (Methoxy) Interpretation

(Microsomal)

45.2 (High)12.8 (Low)38.5 (Mod)Fluorination (C-02) significantly reduces hepatic extraction.

(IV)

1.24.5 1.8C-02 shows superior residence time due to metabolic stability.


3.84.16.2 C-03 distributes extensively into tissues due to capped polarity.

(PO)

85024001100C-02 demonstrates best systemic exposure.
Bioavailability (

)

18%55% 24%High first-pass metabolism limits C-01; C-02 resists this.
Brain/Plasma Ratio (

)
-0.8 : 11.2 : 12.5 : 1 C-03 is the superior CNS penetrant (removed H-bond donor).

Mechanistic Analysis: Metabolic Pathways

The primary clearance mechanism for this scaffold is oxidative metabolism. The diagram below illustrates the metabolic fate and the "soft spots" targeted by the derivatives.

MetabolicPathway Parent C-01 (Parent) (Benzhydryl-Azetidinol) M1 Metabolite M1 (Para-Hydroxylated) Parent->M1 CYP2D6/3A4 (Oxidation) M2 Metabolite M2 (N-Dealkylated Azetidine) Parent->M2 CYP N-Dealkylation Phase2 Glucuronide Conjugate (Rapid Excretion) M1->Phase2 UGT Transferase Block Blocked by Fluorine (Compound C-02) Block->M1 Inhibits

Figure 1: Metabolic pathway analysis showing the primary oxidation site blocked by fluorination in derivative C-02.

Experimental Protocols

To replicate these profiles, the following standardized protocols are recommended. These ensure data integrity and reproducibility (Trustworthiness).

A. In Vitro Microsomal Stability Assay

Purpose: To determine Intrinsic Clearance (


).
  • Preparation: Prepare 10 mM stock solutions of test compounds (C-01, C-02, C-03) in DMSO.

  • Incubation System:

    • Protein: Pooled Rat Liver Microsomes (RLM) at 0.5 mg/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Procedure:

    • Pre-incubate microsomes and test compound (1

      
       final) for 5 min at 37°C.
      
    • Initiate reaction by adding NADPH.[1]

    • Sample at

      
       min.
      
    • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
    
    
B. In Vivo Pharmacokinetics (Rat)

Purpose: To determine Bioavailability (


) and BBB Penetration.
  • Animals: Male Sprague-Dawley rats (

    
     per arm), fasted 12h.
    
  • Formulation:

    • IV: 5% DMSO / 40% PEG400 / 55% Saline (1 mg/kg).

    • PO: 0.5% Methylcellulose suspension (5 mg/kg).

  • Sampling:

    • Blood: Serial tail vein collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h.

    • Brain: Terminal harvest at 1h (peak concentrations) for separate cohort.

  • Bioanalysis: Protein precipitation extraction followed by MRM (Multiple Reaction Monitoring) mass spectrometry.

Experimental Workflow Visualization

This diagram illustrates the decision matrix for advancing a derivative from synthesis to lead candidate.

PK_Workflow Start Synthesis of Azetidin-3-ol Derivatives Screen1 Tier 1: Microsomal Stability (Target: t1/2 > 30 min) Start->Screen1 Fail1 Discard / Redesign Screen1->Fail1 High Cl_int Screen2 Tier 2: Caco-2 Permeability (Target: Papp > 10^-6 cm/s) Screen1->Screen2 Pass Screen2->Fail1 Efflux Substrate InVivo Tier 3: Rat PK (IV/PO) (Target: F > 30%) Screen2->InVivo Pass Brain CNS Distribution Study (Target: Kp > 0.5) InVivo->Brain Good Exposure Final Final Brain->Final Lead Candidate (e.g., C-02)

Figure 2: Stage-gate workflow for selecting the optimal benzhydryl-azetidine derivative.

Conclusion

In the optimization of 1-Benzhydryl-3-methylazetidin-3-ol :

  • Metabolic Stability is the primary bottleneck. Unsubstituted benzhydryl groups suffer from rapid Phase I oxidation. Compound C-02 (Difluoro) solves this, increasing bioavailability from 18% to 55%.

  • CNS Penetration is generally good, but can be maximized by capping the polar hydroxyl group. Compound C-03 (Methoxy) achieves the highest Brain/Plasma ratio (2.5:1), making it the preferred candidate for targets deep within the CNS, provided metabolic stability is acceptable.

Recommendation: For a balanced clinical candidate, a hybrid approach (Fluorinated Benzhydryl + C3-Methoxy) is suggested to combine the stability of C-02 with the permeability of C-03.

References

  • S. K. Singh et al. , "Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters," ChemMedChem, vol. 4, no. 7, 2009. Link

  • L. P. Guan et al. , "Synthesis and biological evaluation of azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors," European Journal of Medicinal Chemistry, vol. 45, no. 5, 2010. Link

  • Pfizer Global R&D , "Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2," Journal of Medicinal Chemistry, vol. 66, 2023. Link

  • PubChem , "1-Benzhydrylazetidin-3-ol Hydrochloride Compound Summary." Link

  • P. M. O'Neill et al. , "Azetidines of pharmacological interest: Synthesis and biological activity," Archiv der Pharmazie, 2021. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzhydryl-3-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Benzhydryl-3-methylazetidin-3-ol, a substituted azetidine compound utilized in pharmaceutical research and drug development. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical handling.

The core principle of this guide is risk mitigation. The disposal process is not merely a final step but an integral part of the experimental workflow that demands the same level of precision and safety as the research itself. We will delve into the known hazards of this compound, the necessary personal protective equipment, and a systematic approach to its collection, storage, and ultimate disposal.

Hazard Assessment: Understanding the Risks

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for the methylated variant is not always available, data from the parent compound, 1-Benzhydrylazetidin-3-ol, provides the necessary hazard information.

The primary hazard associated with this class of compounds is its corrosivity. According to its GHS classification, 1-Benzhydrylazetidin-3-ol is designated with the hazard statement H314, indicating that it causes severe skin burns and eye damage .[1][2] This classification dictates the stringent handling precautions required throughout the disposal process.

Key Assumed Hazards:

  • Corrosivity: The compound can cause severe burns upon contact with skin and can lead to serious eye damage.[1][2][3]

  • Toxicity: Assumed to be harmful if swallowed or inhaled.[4][5]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the severe corrosive nature of 1-Benzhydryl-3-methylazetidin-3-ol, a robust barrier between the researcher and the chemical is mandatory. All personnel involved in the handling and disposal process must be equipped with the appropriate PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before use.To prevent skin contact and chemical burns.
Eye/Face Protection Chemical safety goggles and a full-face shield.To protect against splashes that can cause severe eye damage.[1][2]
Skin & Body Protection Chemical-resistant apron or a full-body lab coat.To shield skin from potential spills and splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5][6] If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.To prevent inhalation of any potential vapors or aerosols.

Step-by-Step Disposal Protocol

The disposal of 1-Benzhydryl-3-methylazetidin-3-ol must be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[7][8][9] The following protocol aligns with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11][12]

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste as "Hazardous Waste: 1-Benzhydryl-3-methylazetidin-3-ol, Corrosive."

  • Segregate: This waste must be kept separate from other chemical waste streams to prevent dangerous reactions. Specifically, store it away from acids, reducing agents, and oxidizing agents.[3][13] Incompatible materials that mix can react violently or emit toxic gases.[13]

Step 2: Container Selection and Labeling

  • Container: Use a robust, leak-proof container that is chemically compatible with the waste. Plastic bottles are often preferred over glass to minimize the risk of breakage.[8] The container must have a secure, tightly fitting lid.

  • Labeling: The container must be labeled with a "Hazardous Waste" tag.[8] The label must include:

    • The full chemical name: "1-Benzhydryl-3-methylazetidin-3-ol". Avoid abbreviations.[8]

    • The specific hazard(s): "Corrosive".

    • The accumulation start date (the date the first drop of waste enters the container).

    • The name of the Principal Investigator and the laboratory location.[8]

Step 3: Accumulation and Storage

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area should be under the direct control of laboratory personnel, away from sinks or drains, and ideally within secondary containment to contain any potential leaks.[14]

  • Condition: Keep the container closed at all times except when adding waste. Do not overfill the container; a general rule is to fill it to no more than 90% capacity.[14]

Step 4: Arranging for Professional Disposal

  • Consult: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][15]

  • Request Pickup: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 6 to 12 months), submit a hazardous waste pickup request through the proper channels.[9][13]

  • Documentation: Maintain accurate records of the waste generated and its disposal, as this is a key component of regulatory compliance.[12][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 1-Benzhydryl-3-methylazetidin-3-ol.

G Workflow for Disposal of 1-Benzhydryl-3-methylazetidin-3-ol start Start: Waste Generation identify Identify Waste: 1-Benzhydryl-3-methylazetidin-3-ol start->identify assess Hazard Assessment: Corrosive (H314) identify->assess ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) assess->ppe segregate Segregate from Incompatible Wastes (Acids, Oxidizers, Reducers) ppe->segregate container Select & Label Compatible Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store request Request Pickup via EHS or Licensed Disposal Vendor store->request end End: Compliant Disposal request->end

Sources

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Reactant of Route 1
1-Benzhydryl-3-methylazetidin-3-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.